Melibiose
Description
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
6-O-(alpha-D-Galactopyranosyl)-D-glucopyranose has been reported in Paris fargesii, Psychotria punctata, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
A disaccharide consisting of one galactose and one glucose moiety in an alpha (1-6) glycosidic linkage.
Structure
3D Structure
Propriétés
Numéro CAS |
5340-95-4 |
|---|---|
Formule moléculaire |
C12H22O11 |
Poids moléculaire |
342.30 g/mol |
Nom IUPAC |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12+/m1/s1 |
Clé InChI |
DLRVVLDZNNYCBX-ABXHMFFYSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Foundational & Exploratory
The Chemical Architecture of Melibiose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure of melibiose (B213186), a disaccharide of significant interest in microbiology, food science, and biotechnology. This document details its molecular composition, physicochemical properties, and relevant experimental protocols for its synthesis and hydrolysis.
Core Chemical Structure
This compound is a reducing disaccharide with the systematic name α-D-Galactopyranosyl-(1→6)-D-glucopyranose .[1] It is composed of two constituent monosaccharide units: D-galactose and D-glucose .[2][3] These units are covalently joined by an α-1,6-glycosidic bond , where the anomeric carbon (C1) of the α-D-galactose unit is linked to the C6 hydroxyl group of the D-glucose unit.[1][2][3][4] The presence of a free hemiacetal group in the glucose moiety confers reducing properties to this compound.[2]
Visualization of this compound Structure
The chemical structure of this compound, highlighting the α-1,6-glycosidic linkage between the galactose and glucose units, is depicted below.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and analysis.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂O₁₁ | [2][4][5] |
| Molecular Weight | 342.30 g/mol | [2][4][5] |
| CAS Number | 585-99-9 | [4] |
| Appearance | Monoclinic crystals | [2][5] |
| Melting Point | 84–85 °C (dihydrate) | [2][5][6] |
| Specific Rotation [α]D²⁰ | +111.7° → +129.5° (c=4 in H₂O) | [5][6] |
| Solubility | 1 g in 0.4 mL water | [5][6] |
Experimental Protocols
This section provides detailed methodologies for the enzymatic synthesis and hydrolysis of this compound, which are fundamental procedures in carbohydrate research.
Enzymatic Synthesis of this compound from Raffinose (B1225341)
This compound can be efficiently produced from the trisaccharide raffinose via enzymatic transfructosylation, where the fructose (B13574) moiety is removed.[7] The enzyme levansucrase is particularly effective for this conversion.
Objective: To synthesize this compound from raffinose using purified levansucrase.
Materials:
-
Raffinose
-
Lactose (as a potential co-substrate)
-
Purified levansucrase from Leuconostoc mesenteroides
-
Sodium phosphate (B84403) buffer (pH 6.0)
-
Water bath or incubator set to 45 °C
-
Reaction vessels
-
Analytical equipment (e.g., FTIR, NMR, or HPLC) for product confirmation and quantification
Protocol:
-
Substrate Preparation: Prepare a concentrated solution of raffinose (e.g., 210 g/L) in sodium phosphate buffer (pH 6.0).[4]
-
Enzyme Addition: Add purified levansucrase to the substrate solution to a final concentration of 5 U/mL.[4][8] One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.
-
Reaction Incubation: Incubate the reaction mixture at 45 °C.[4][8] The reaction time can be optimized, but progress should be monitored periodically.
-
Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Product Analysis: Analyze the reaction mixture to confirm the presence and yield of this compound. A maximal yield of approximately 88 g/L can be achieved under these optimized conditions.[4][8]
Enzymatic Hydrolysis of this compound
The α-1,6-glycosidic bond in this compound can be specifically cleaved by the enzyme α-galactosidase, yielding D-galactose and D-glucose.[7]
Objective: To hydrolyze this compound into its constituent monosaccharides using α-galactosidase.
Materials:
-
This compound solution (e.g., 50 mmol/L)
-
α-galactosidase (e.g., from Aspergillus sp.)
-
Appropriate buffer for the enzyme (e.g., citrate (B86180) buffer, pH 5.0)[9]
-
Water bath or incubator set to the optimal temperature for the enzyme (e.g., 50-65 °C)[9]
-
Reaction vessels
-
3,5-Dinitrosalicylic acid (DNSA) reagent for reducing sugar analysis or HPLC/TLC for product separation
-
Spectrophotometer
Protocol:
-
Reaction Setup: In a reaction vessel, combine 100 µL of the this compound solution (50 mmol/L) with 100 µL of a diluted α-galactosidase enzyme solution (e.g., 10 U/mL).[9]
-
Incubation: Incubate the mixture at the optimal temperature (e.g., 50 °C) for a defined period (e.g., 10 minutes for initial rate determination, or longer for complete hydrolysis).[9]
-
Termination and Quantification (DNSA Method):
-
Product Analysis (Chromatographic Method):
-
Terminate the reaction (e.g., by heat inactivation).
-
Analyze the hydrolysate using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to separate and identify the products, D-glucose and D-galactose.[9]
-
Logical Workflow for Structure Elucidation
The determination of this compound's structure follows a logical experimental pathway, starting from basic hydrolysis to detailed linkage analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Enzymatic Production of this compound from Raffinose by the Levansucrase from Leuconostoc mesenteroides B-512 FMC. | Semantic Scholar [semanticscholar.org]
- 4. Enzymatic Production of this compound from Raffinose by the Levansucrase from Leuconostoc mesenteroides B-512 FMC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is hydrolyzed exocellularly by an inducible exo-alpha-galactosidase in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Natural Sources and Biosynthesis of Melibiose in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of melibiose (B213186) in the plant kingdom, focusing on its natural distribution and the intricate biochemical pathways governing its synthesis. This compound, a disaccharide composed of α-D-galactose and D-glucose, plays a significant role in plant metabolism, particularly as a constituent of the raffinose (B1225341) family of oligosaccharides (RFOs). Understanding the dynamics of this compound is crucial for various fields, including plant physiology, agricultural biotechnology, and the development of novel therapeutic agents.
Natural Sources of this compound in Plants
This compound is found in various plant tissues, often as a result of the breakdown of larger oligosaccharides.[1][2][3] Its presence is most notable in seeds, particularly those of legumes, where it is part of the raffinose family of oligosaccharides (RFOs).[4][5][6][7] RFOs, which include raffinose, stachyose, and verbascose, are α-galactosyl derivatives of sucrose (B13894) and serve as important storage carbohydrates and stress protectants in plants.[8][9][10] The accumulation of RFOs, and consequently the potential for this compound presence, often occurs late in seed maturation.[6][11]
While direct quantification of free this compound is not always reported, the concentration of its parent compound, raffinose, gives a strong indication of its potential presence. The hydrolysis of raffinose yields this compound and fructose (B13574).[2]
Table 1: Concentration of Raffinose Family Oligosaccharides (RFOs) in Various Plant Seeds
| Plant Species | Cultivar | RFO Concentration (% dry weight) | Reference |
| Pisum sativum L. | Ergo | 3.8 | [7] |
| Vicia faba ssp. minor Harz. | Tibo | 4.5 | [7] |
| Lupinus luteus L. | Juno | 10.4 | [7] |
| Soybean (Glycine max) | - | Varies, primarily raffinose and stachyose | [4] |
| Common bean (Phaseolus vulgaris) | - | Varies, primarily raffinose and stachyose | [4] |
Biosynthesis of this compound in Plants
The biosynthesis of this compound in plants is intrinsically linked to the metabolic pathway of the raffinose family of oligosaccharides (RFOs).[8][9][10][12] this compound itself is not directly synthesized but is rather a product of the enzymatic breakdown of raffinose.[2] The primary pathway for RFO synthesis is a galactinol-dependent process.[5][10]
The key steps in this pathway are:
-
Galactinol (B1212831) Synthesis: The pathway begins with the synthesis of galactinol from UDP-galactose and myo-inositol. This reaction is catalyzed by galactinol synthase (GolS) , which is considered a rate-limiting enzyme in the RFO biosynthetic pathway.[9][13][14]
-
Raffinose Synthesis: Galactinol then serves as a galactosyl donor for the synthesis of raffinose. Raffinose synthase (RS) catalyzes the transfer of a galactose moiety from galactinol to sucrose, forming raffinose.[4][9][12]
-
Synthesis of Higher RFOs: Subsequently, stachyose synthase (SS) can add another galactose unit from galactinol to raffinose to form stachyose, and this process can continue to form larger RFOs like verbascose.[4][9]
-
This compound Formation: this compound is formed through the hydrolysis of raffinose. This can be catalyzed by enzymes such as invertase , which cleaves the sucrose bond within raffinose to yield this compound and fructose.[2] Additionally, α-galactosidases can hydrolyze the terminal α-galactose residues from RFOs, which can also lead to the formation of this compound.[8][15]
The expression of genes encoding enzymes in the RFO pathway, such as GolS, is often induced by various abiotic stresses, including drought, salinity, and heat, highlighting the role of these sugars as osmoprotectants and in stress tolerance.[12][16][17]
Experimental Protocols
This protocol describes a general method for the extraction of soluble sugars, including this compound and RFOs, from plant tissues.
Materials:
-
Fresh or freeze-dried plant tissue
-
80% (v/v) ethanol (B145695)
-
Mortar and pestle or homogenizer
-
Liquid nitrogen (for fresh tissue)
-
Centrifuge
-
Water bath or heating block
-
0.22 µm syringe filters
Procedure:
-
Weigh approximately 100-200 mg of fresh or 20-50 mg of freeze-dried plant tissue. If using fresh tissue, freeze it in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 1.5 mL of 80% ethanol to the tube.
-
Vortex the sample vigorously for 1 minute.
-
Incubate the sample at 80°C for 15 minutes to inactivate endogenous enzymes. Vortex briefly every 5 minutes.
-
Centrifuge the sample at 14,000 x g for 10 minutes at room temperature.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction (steps 3-7) two more times on the pellet, pooling the supernatants.
-
The pooled supernatant contains the soluble carbohydrates. This extract can be dried under vacuum and redissolved in a known volume of ultrapure water for analysis.
-
For analysis by HPLC, filter the final aqueous extract through a 0.22 µm syringe filter.
This colorimetric method provides a rapid determination of the total soluble sugar content in an extract.
Materials:
-
Sugar extract (from protocol 3.1)
-
5% (w/v) phenol (B47542) solution
-
Concentrated sulfuric acid (98%)
-
Glucose (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare a standard curve using glucose solutions of known concentrations (e.g., 0, 20, 40, 60, 80, 100 µg/mL).
-
Pipette 1 mL of the sugar extract or standard into a glass test tube.
-
Add 1 mL of 5% phenol solution and vortex briefly.
-
Rapidly add 5 mL of concentrated sulfuric acid directly to the surface of the liquid to ensure rapid mixing and heat generation.
-
Allow the tubes to stand for 10 minutes, then vortex for 30 seconds.
-
Cool the tubes to room temperature.
-
Measure the absorbance at 490 nm using a spectrophotometer.
-
Calculate the sugar concentration in the samples by comparing their absorbance to the standard curve.
HPLC is a precise method for separating and quantifying individual sugars.
Materials:
-
HPLC system with a refractive index (RI) detector
-
Carbohydrate analysis column (e.g., Aminex HPX-87C)
-
Filtered and degassed ultrapure water as the mobile phase
-
This compound, raffinose, stachyose, sucrose, glucose, and fructose standards
Procedure:
-
Prepare a series of standards of known concentrations for each sugar to be quantified.
-
Set up the HPLC system. For an Aminex HPX-87C column, a typical mobile phase is ultrapure water at a flow rate of 0.6 mL/min and a column temperature of 85°C.
-
Inject a known volume (e.g., 20 µL) of each standard to determine their retention times and to generate a standard curve.
-
Inject the filtered plant extract (from protocol 3.1).
-
Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.
-
Quantify the amount of each sugar by integrating the peak area and comparing it to the corresponding standard curve.
This protocol measures the activity of α-galactosidase, an enzyme involved in the breakdown of RFOs.
Materials:
-
Crude protein extract from plant tissue
-
p-Nitrophenyl-α-D-galactopyranoside (pNPG) as a substrate
-
Extraction buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)
-
Stop solution (e.g., 1 M sodium carbonate)
-
Spectrophotometer
Procedure:
-
Homogenize plant tissue in ice-cold extraction buffer to obtain a crude protein extract. Centrifuge to remove cell debris.
-
Determine the protein concentration of the extract (e.g., using the Bradford assay).
-
Set up the reaction mixture containing a suitable volume of protein extract and extraction buffer.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Start the reaction by adding a known concentration of pNPG.
-
Incubate for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution. This also develops the yellow color of the product, p-nitrophenol.
-
Measure the absorbance at 405 nm.
-
Calculate the amount of p-nitrophenol released using a standard curve and express the enzyme activity in units per mg of protein (one unit is the amount of enzyme that releases 1 µmol of p-nitrophenol per minute).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of this compound and related oligosaccharides in plant tissues.
References
- 1. This compound | C12H22O11 | CID 440658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. lndcollege.co.in [lndcollege.co.in]
- 4. Identification and Expression Analysis of the Genes Involved in the Raffinose Family Oligosaccharides Pathway of Phaseolus vulgaris and Glycine max - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health? [frontiersin.org]
- 6. Soluble carbohydrates in legume seeds | Seed Science Research | Cambridge Core [cambridge.org]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 9. portlandpress.com [portlandpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Research progress on the function of galactinol synthase gene family in plants [zjnyxb.cn]
- 14. Comprehensive analysis of the GALACTINOL SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Galactinol synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Galactinol and raffinose constitute a novel function to protect plants from oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Melibiose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melibiose (B213186), a disaccharide of significant interest in various scientific fields, is composed of α-D-galactose and D-glucose units linked by an α-(1→6) glycosidic bond. Its formal chemical name is 6-O-α-D-galactopyranosyl-D-glucose.[1] Unlike its more common isomer, lactose, this compound is a reducing sugar, a property conferred by the free anomeric carbon on the glucose moiety. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its biochemical interactions and analytical workflows.
Physical Properties of this compound
This compound is typically encountered as a white to off-white crystalline powder.[2] It possesses a sweet taste, though it is noted to be less sweet than sucrose. The key physical properties of this compound are summarized in the table below, providing a consolidated reference for researchers.
| Property | Value | References |
| Molecular Formula | C₁₂H₂₂O₁₁ | [1][3] |
| Molecular Weight | 342.30 g/mol | [1][3] |
| Melting Point | 84-85 °C (monohydrate) | [4] |
| Specific Rotation [α]D²⁰ | +111.7° → +129.5° (c=4, water) | |
| Solubility | ||
| Water | 1 g in 0.4 mL | |
| Methanol | 1 g in 8.5 mL | |
| Absolute Ethanol | 1 g in 220 mL | |
| Ether | Insoluble | [2] |
| Chloroform | Insoluble | [2] |
Chemical Properties and Reactivity
Anomerism
As a reducing sugar, this compound exhibits mutarotation in solution, meaning it can exist in equilibrium between its α and β anomeric forms. The anomeric carbon on the glucopyranose ring is responsible for this property. The specific rotation value changes over time as the equilibrium is established.
Hydrolysis
The α-(1→6) glycosidic bond in this compound can be cleaved through hydrolysis, yielding its constituent monosaccharides: D-galactose and D-glucose. This reaction can be catalyzed by acids or enzymes.
Acid Hydrolysis: Dilute acids can effectively hydrolyze this compound.
Enzymatic Hydrolysis: The enzyme α-galactosidase specifically catalyzes the hydrolysis of this compound.[3][5] This enzymatic reaction is a key step in the metabolism of this compound by various organisms.[2][3][5]
Caption: Enzymatic hydrolysis of this compound by α-galactosidase.
Maillard Reaction
Being a reducing sugar, this compound can participate in the Maillard reaction, a non-enzymatic browning reaction that occurs between amino acids and reducing sugars upon heating. This complex series of reactions contributes to the color, flavor, and aroma of many cooked foods. The initial step involves the condensation of the free aldehyde group of the glucose unit in this compound with a free amino group of an amino acid to form a Schiff base.
Reducing Sugar Properties
The presence of a free hemiacetal group in the glucose unit of this compound makes it a reducing sugar. This property allows it to reduce oxidizing agents such as the copper(II) ions in Fehling's solution, resulting in the formation of a red precipitate of copper(I) oxide.
Experimental Protocols
Determination of Specific Rotation using a Polarimeter
Objective: To measure the specific rotation of a this compound solution.
Materials:
-
Polarimeter
-
Sodium lamp (589 nm)
-
Polarimeter tube (1 or 2 dm)
-
Volumetric flask (100 mL)
-
Analytical balance
-
This compound
-
Distilled water
Procedure:
-
Solution Preparation: Accurately weigh a known mass of this compound (e.g., 4.00 g) and dissolve it in distilled water in a 100 mL volumetric flask. Ensure the this compound is completely dissolved and the solution is brought to the mark. This creates a solution with a known concentration (c) in g/mL.
-
Instrument Calibration: Turn on the polarimeter and the sodium lamp, allowing them to warm up. Fill the polarimeter tube with distilled water, ensuring no air bubbles are present. Place the tube in the polarimeter and take a reading. This is the zero reading.
-
Sample Measurement: Empty the polarimeter tube, rinse it with the prepared this compound solution, and then fill it with the this compound solution, again avoiding air bubbles. Place the tube in the polarimeter and measure the observed rotation (α).
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
Mutarotation: For a freshly prepared solution, the observed rotation will change over time. To obtain the equilibrium specific rotation, allow the solution to stand for several hours or add a drop of a weak base (e.g., ammonia (B1221849) solution) to catalyze the mutarotation process, then take the final reading.
Determination of Melting Point
Objective: To determine the melting point range of this compound.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
This compound (finely powdered)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered this compound to pack a small amount of the sample into the tube. The packed sample height should be 2-3 mm.
-
Melting Point Determination:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).
-
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
Objective: To separate and quantify this compound in a sample.
Materials:
-
HPLC system with a Refractive Index (RI) detector
-
Amino-propyll (or similar carbohydrate analysis) column
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
This compound standard
-
Sample containing this compound
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase. If necessary, perform a sample clean-up step (e.g., solid-phase extraction) to remove interfering substances. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject a fixed volume (e.g., 20 µL) of each standard solution and the sample solution into the HPLC system.
-
Run the analysis under isocratic conditions at a constant flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30 °C).
-
The RI detector will measure the changes in the refractive index of the eluent as the this compound passes through.
-
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Caption: A typical experimental workflow for HPLC analysis of this compound.
Conclusion
This technical guide has provided a detailed examination of the physical and chemical properties of this compound. The presented data and experimental protocols offer a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development. A thorough understanding of these fundamental characteristics is crucial for the effective application of this compound in research and industrial settings.
References
- 1. Fehling's test for reducing sugars [wwwchem.uwimona.edu.jm]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound is hydrolyzed exocellularly by an inducible exo-alpha-galactosidase in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. journals.asm.org [journals.asm.org]
Melibiose: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Melibiose (B213186) , a disaccharide of significant interest in various scientific fields, presents unique chemical and biological properties. This technical guide provides an in-depth overview of its core characteristics, analytical methodologies, and biological significance, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound, systematically known as 6-O-α-D-galactopyranosyl-D-glucose, is a reducing disaccharide. It is composed of a galactose and a glucose monosaccharide unit linked by an α-1,6 glycosidic bond.[1] This structure is fundamental to its chemical behavior and biological roles.
| Property | Value | Reference |
| CAS Number | 585-99-9 | [1] |
| Molecular Formula | C₁₂H₂₂O₁₁ | [2] |
| Molecular Weight | 342.30 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in water, slightly soluble in ethanol, insoluble in ether and chloroform. | [2] |
| Melting Point | 100-105°C | [2] |
| Specific Rotation | +140.5° | [2] |
Biological Significance and Signaling Pathways
This compound plays a crucial role in the metabolism of various organisms, from bacteria to plants. It serves as a carbon source for microorganisms that possess the enzyme α-galactosidase, which hydrolyzes the α-1,6 glycosidic bond.[1][3] In the context of drug development, its prebiotic effects and immunomodulatory properties are of particular interest.[2]
One of the most well-characterized systems involving this compound is its transport across the bacterial cell membrane by the This compound permease (MelB) . This transporter is a prototype for Na⁺-coupled major facilitator superfamily (MFS) transporters and provides a valuable model for studying cation-coupled transport mechanisms.[4][5][6]
The MelB transporter of Salmonella typhimurium and Escherichia coli facilitates the symport of this compound with a cation (Na⁺, Li⁺, or H⁺).[7][8] The binding of the cation to a specific site in the permease induces a conformational change that increases the affinity for this compound, facilitating its translocation across the membrane.
Applications in Drug Development
This compound is being explored for its potential applications in the pharmaceutical industry. Its ability to act as a stabilizing excipient for spray-dried protein formulations is a notable example.[9] Studies have shown that this compound can protect protein activity during the drying process and subsequent storage, with an efficacy comparable to trehalose (B1683222).[9] Furthermore, as a non-digestible disaccharide, this compound has been shown to promote the absorption of certain compounds, such as quercetin (B1663063) glycosides, in the small intestine.[10]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol outlines a general method for the quantification of this compound in a sample matrix.
Objective: To separate and quantify this compound.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For sugars like this compound, a refractive index detector (RID) is commonly used for detection.[11]
Materials:
-
HPLC system with a refractive index detector (RID)
-
Synergi™ Hydro-RP C18 column (150 x 4.6 mm, 4 μm) or equivalent[11]
-
Ultrapure water (Mobile Phase A)
-
Acetonitrile (B52724) (Mobile Phase B)[11]
-
This compound standard
-
Sample containing this compound
-
0.45 μm PTFE membrane filters[11]
Procedure:
-
Standard Preparation: Prepare a series of this compound standards of known concentrations (e.g., 0.25, 0.5, 1.0, 2.5, and 5.0 g/L) by dissolving pure this compound in ultrapure water.[11]
-
Sample Preparation: Dilute the sample in ultrapure water and filter through a 0.45 μm PTFE membrane filter before injection.[11]
-
Chromatographic Conditions:
-
Column: Synergi™ Hydro-RP C18 (150 x 4.6 mm, 4 μm)[11]
-
Column Temperature: 35 °C[11]
-
Mobile Phase: Gradient elution with ultrapure water (A) and acetonitrile (B)[11]
-
Gradient Program:
-
0–8 min: 100% A
-
8–9 min: 20% A, 80% B
-
9–12 min: 20% A, 80% B
-
12–13 min: 100% A
-
13–20 min: 100% A[11]
-
-
Flow Rate: 0.7 mL/min (adjusted to 1.5 mL/min between 13-20 min for column re-equilibration)[11]
-
Injection Volume: 20 μL[11]
-
Detector: Refractive Index Detector (RID) at 35 °C[11]
-
-
Data Analysis: Construct a calibration curve by plotting the peak areas of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Enzymatic Assay for this compound Hydrolysis
This protocol describes a method to determine the activity of α-galactosidase using this compound as a substrate.
Objective: To measure the rate of this compound hydrolysis by α-galactosidase.
Principle: α-galactosidase catalyzes the hydrolysis of this compound into galactose and glucose. The rate of this reaction can be monitored by measuring the appearance of the product, glucose, using a coupled enzyme assay with glucose oxidase and peroxidase (GOPOD).
Materials:
-
α-galactosidase enzyme solution
-
This compound solution (substrate)
-
Sodium acetate (B1210297) buffer (50 mM, pH 4.5)
-
GOPOD reagent (containing glucose oxidase, peroxidase, and a chromogen)
-
D-glucose standard solution
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a test tube, combine the sodium acetate buffer and the this compound substrate solution. Pre-incubate at the desired reaction temperature (e.g., 50°C).
-
Enzyme Reaction: Initiate the reaction by adding a known amount of the α-galactosidase enzyme solution. Incubate for a specific time (e.g., 20 minutes) at the reaction temperature.
-
Reaction Termination and Glucose Measurement: Stop the reaction by adding the GOPOD reagent. Incubate for a further 20 minutes at 50°C to allow for color development.
-
Absorbance Measurement: Measure the absorbance of the solution at 510 nm.
-
Quantification: Use a D-glucose standard curve to determine the amount of glucose produced. One unit of α-galactosidase activity is typically defined as the amount of enzyme that releases 1 µmol of glucose per minute under the specified conditions.
This compound Transport Assay in Bacteria
This protocol is designed to measure the uptake of radiolabeled this compound into bacterial cells expressing the MelB transporter.
Objective: To quantify the transport of this compound into bacterial cells.
Principle: The uptake of [³H]this compound is measured over time in bacterial cells expressing the MelB permease. The amount of radioactivity incorporated into the cells is proportional to the transport activity.
Materials:
-
Bacterial cells expressing MelB permease (e.g., E. coli or S. typhimurium)
-
[³H]this compound (radiolabeled substrate)
-
Transport buffer (e.g., nominally Na⁺- and Li⁺-free for H⁺-coupled transport)
-
Cation solutions (NaCl, LiCl)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Preparation: Grow bacterial cells to the desired optical density and prepare them for the transport assay (e.g., washing and resuspending in the transport buffer).
-
Transport Initiation: Initiate the transport by adding [³H]this compound to the cell suspension. For cation-dependent transport, the respective cation (Na⁺ or Li⁺) is also added.
-
Time Points: At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter to separate the cells from the medium.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-transported radiolabel.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [³H]this compound transported (calculated from the radioactivity counts) against time to determine the initial rate of transport.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 585-99-9,D-Melibiose, 6-O-α-D-Galactopyranosyl-D-glucose [chemsynlab.com]
- 3. This compound is hydrolyzed exocellularly by an inducible exo-alpha-galactosidase in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. X-ray crystallography reveals molecular recognition mechanism for sugar binding in a this compound transporter MelB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric effects of the coupling cation in this compound transporter MelB [elifesciences.org]
- 7. Mechanism of this compound/Cation Symport of the this compound Permease of Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based mechanism for Na(+)/melibiose symport by MelB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of this compound and trehalose as stabilising excipients for spray-dried β-galactosidase formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a Nondigestible Disaccharide, Promotes Absorption of Quercetin Glycosides in Rat Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determining 1-kestose, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of Melibiose: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of the solubility of melibiose (B213186) in water and various organic solvents. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative solubility data, details experimental protocols for solubility determination, and explores the potential role of this compound in cellular signaling. The information presented is intended to serve as a foundational resource for studies involving this disaccharide in pharmaceutical and biomedical applications.
Introduction
This compound, a disaccharide composed of α-D-galactose and D-glucose linked by an α-(1→6) glycosidic bond, is a reducing sugar with potential applications in various fields, including cryopreservation, as a prebiotic, and as a component in drug delivery systems. A thorough understanding of its solubility in different solvent systems is critical for its effective formulation and application. This guide aims to provide a comprehensive summary of the available solubility data for this compound and the methodologies to determine it.
Quantitative Solubility of this compound
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution. The following tables summarize the known quantitative solubility of this compound in water and selected organic solvents.
Solubility in Water
Table 1: Quantitative Solubility of this compound in Water
| Solvent | Temperature (°C) | Solubility ( g/100 g) |
| Water | Not Specified | 100[2] |
Note: One source indicates that 1 gram of this compound dihydrate dissolves in 0.4 ml of water, which would correspond to a significantly higher solubility of 250 g/100 g. This highlights the need for further standardized measurements.
Solubility in Organic Solvents
The solubility of this compound in organic solvents is considerably lower than in water, a typical characteristic for polar carbohydrates. The available quantitative and qualitative data are summarized in Table 2.
Table 2: Quantitative and Qualitative Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g) | Observation |
| Methanol | Not Specified | ~11.8 | - |
| Absolute Ethanol | Not Specified | ~0.45 | Slightly Soluble |
| Ethanol | Not Specified | - | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 6 | - |
| Ether | Not Specified | - | Insoluble |
| Chloroform | Not Specified | - | Insoluble |
Note: The solubility in a specific formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline was found to be ≥ 0.25 g/100g .[3]
Experimental Protocol for Solubility Determination
The following section details a standardized experimental protocol for determining the solubility of this compound using the isothermal shake-flask method, a widely accepted technique for generating reliable solubility data.
Principle
The isothermal shake-flask method involves creating a saturated solution of the solute (this compound) in the solvent of interest by allowing an excess of the solid to equilibrate with the solvent at a constant temperature. The concentration of the dissolved solute in the supernatant is then determined analytically, typically by High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (high purity)
-
Solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD))
-
HPLC column suitable for carbohydrate analysis (e.g., an amino-based column)
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial or flask. The amount of excess solid should be sufficient to ensure that a solid phase remains at equilibrium.
-
Prepare triplicate samples for each solvent and temperature to be tested.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically by sampling at different time points until the concentration in the supernatant remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to sediment.
-
Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or cooled to the experimental temperature) pipette.
-
Immediately filter the aliquot through a syringe filter that is compatible with the solvent and has been pre-saturated with the solution to avoid loss of solute due to adsorption.
-
Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the diluted sample solutions and determine their concentrations by comparing their peak areas to the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Experimental Workflow Diagram
This compound and Cellular Signaling
While primarily known for its role in metabolism, particularly in microorganisms, emerging evidence suggests that sugars can also act as signaling molecules. In mammalian systems, this compound has been identified as a potential modulator of the elastin-laminin receptor (ELR).
The ELR is a non-integrin receptor involved in various cellular processes, including cell adhesion, migration, and proliferation. The signaling cascade initiated by the activation of the ELR is believed to involve a G-protein-coupled pathway.[4][5] Upon ligand binding, a G-protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). PKC can then phosphorylate downstream targets, including components of the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to changes in gene expression and cellular responses.[4][5]
Interestingly, it has been reported that galactosugars can inactivate the ELR.[6] As this compound contains a galactose moiety, it is plausible that it could act as a competitive inhibitor or an allosteric modulator of the ELR, thereby attenuating its downstream signaling. This potential inhibitory role of this compound on the ELR signaling pathway is depicted in the following diagram.
References
- 1. This compound is hydrolyzed exocellularly by an inducible exo-alpha-galactosidase in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. T2914-100mg | D-Melibiose [585-99-9] Clinisciences [clinisciences.com]
- 4. [The elastin-laminin receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Age-related alterations in the signal transduction pathways of the elastin-laminin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological roles of the non-integrin elastin/laminin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Melibiose Metabolism in Escherichia coli: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melibiose (B213186), a disaccharide composed of α-D-galactose and D-glucose linked by an α-1,6 glycosidic bond, serves as a valuable carbon source for Escherichia coli. The metabolic pathway for this compound utilization is encoded by the mel operon, a well-studied model system for gene regulation and sugar transport. This technical guide provides an in-depth overview of this compound metabolism in E. coli, focusing on the molecular mechanisms of transport, enzymatic breakdown, and the intricate regulatory network that governs the expression of the mel operon. This document is intended to be a comprehensive resource, offering detailed experimental protocols and quantitative data to aid researchers in their study of this metabolic pathway and its potential applications in drug development and biotechnology.
This compound Transport: The MelB Permease
The initial step in this compound metabolism is its transport across the inner bacterial membrane, a process mediated by the this compound permease, MelB, the product of the melB gene. MelB is a member of the glycoside-pentoside-hexuronide (GPH) family of cation symporters. It couples the transport of this compound to the electrochemical potential of a cation, which can be a proton (H+), sodium ion (Na+), or lithium ion (Li+).
The transport of this compound via MelB is a temperature-sensitive process.[1] Cation binding is a critical prerequisite for high-affinity sugar binding and subsequent translocation. Sodium ions have been shown to stimulate this compound transport, while lithium ions can be inhibitory.[2][3]
Quantitative Data for this compound Transport
The efficiency of this compound transport by MelB has been quantified through kinetic studies. The Michaelis-Menten constant (Kt) for transport and the maximum velocity (Vmax) have been determined under various conditions.
| Condition | Kt (mM) | Vmax (nmol/min per mg of protein) |
| No Na+ or Li+ | 0.57 | 40 |
| 10 mM NaCl | 0.27 | 46 |
| 10 mM LiCl | 0.29 | 18 |
Table 1: Kinetic Parameters of this compound Transport by MelB. This table summarizes the kinetic constants for this compound transport in E. coli in the absence and presence of sodium and lithium ions.[1][2]
Enzymatic Degradation of this compound: α-Galactosidase (MelA)
Once inside the cytoplasm, this compound is hydrolyzed into its constituent monosaccharides, galactose and glucose, by the enzyme α-galactosidase, encoded by the melA gene.[4] This enzyme specifically cleaves the terminal, non-reducing α-D-galactose residues from α-D-galactosides.[4] The galactose and glucose can then enter the central metabolic pathways of E. coli for energy production.
Regulation of the mel Operon
The expression of the melA and melB genes is tightly regulated at the transcriptional level. These genes form an operon, the mel operon, which is controlled by the interplay of a specific transcriptional activator, MelR, and the global catabolite repression system mediated by the cAMP receptor protein (CRP). The melR gene, which encodes the MelR protein, is located adjacent to the melAB operon and is transcribed divergently.[5]
The MelR Transcriptional Activator
MelR is a member of the AraC/XylS family of transcriptional regulators.[6] It acts as both an activator of the melAB promoter (PmelAB) and a repressor of its own promoter (PmelR).[6][7] MelR binds to several specific 18-base-pair DNA sites in the intergenic region between melR and melAB.[8] There are five identified MelR binding sites: R, 1, 1', 2, and 2'.[8]
In the absence of this compound, MelR binds to sites R, 1, 1', and 2, but not to site 2', which overlaps the -35 region of the melAB promoter.[8] This binding configuration leads to the repression of the melR promoter.[6] The presence of this compound induces a conformational change in MelR, enabling it to bind to site 2' and activate transcription from the melAB promoter.[8] This activation requires the formation of a complex involving four MelR molecules.[6]
Catabolite Repression
The expression of the mel operon is also subject to catabolite repression, a global regulatory mechanism that ensures the preferential utilization of glucose over other carbon sources.[9] This regulation is mediated by the cAMP-CRP complex. The transcription of the melR gene is dependent on the binding of cAMP-CRP to a site upstream of the melR promoter.[10] When glucose is abundant, intracellular cAMP levels are low, leading to reduced CRP activity and consequently, decreased expression of melR. This, in turn, prevents the activation of the melAB operon, even in the presence of this compound.
Quantitative Gene Expression Data
The expression levels of the mel operon can be quantified using reporter gene fusions, typically with lacZ, and the activity is often reported in Miller units.
| Condition | Promoter | Expression Level (Miller Units) |
| - MelR | PmelR | 300 - 440 |
| + MelR | PmelR | Repressed (percentage of -MelR activity) |
| - this compound | PmelAB | Basal (low) |
| + this compound | PmelAB | Induced (significantly higher than basal) |
| + Glucose | PmelAB | Repressed |
Table 2: Gene Expression from mel Operon Promoters. This table provides a summary of the expression levels from the melR and melAB promoters under different regulatory conditions. The expression of PmelR in the absence of MelR serves as a baseline for measuring repression.[6]
Signaling Pathways and Experimental Workflows
This compound Metabolism and Regulatory Pathway
Caption: Overview of this compound metabolism and its regulation in E. coli.
Experimental Workflow: this compound Transport Assay
Caption: Workflow for a radiolabeled this compound transport assay.
Experimental Workflow: α-Galactosidase Activity Assay
Caption: General workflow for an α-galactosidase activity assay.
Experimental Protocols
This compound Transport Assay
Objective: To measure the rate of this compound uptake into E. coli cells.
Materials:
-
E. coli strain expressing the this compound permease (MelB).
-
Growth medium (e.g., M9 minimal medium with a suitable carbon source).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 10 mM MgSO4).
-
[³H]this compound (radiolabeled substrate).
-
Unlabeled this compound.
-
NaCl and LiCl solutions (for testing cation dependence).
-
0.45 µm nitrocellulose filters.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Grow the E. coli culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with the assay buffer to remove any residual growth medium and cations.[2]
-
Resuspend the cell pellet in the assay buffer to a final optical density at 420 nm (A420) of 10.[2]
-
Pre-warm the cell suspension to the desired assay temperature.
-
Initiate the transport assay by adding [³H]this compound to the cell suspension at a final concentration of 0.4 mM and a specific activity of 10 mCi/mmol.[2] For cation dependence studies, add NaCl or LiCl to the desired final concentration.
-
At various time points (e.g., 0, 15, 30, 45, 60 seconds), take aliquots of the cell suspension and immediately filter them through a 0.45 µm nitrocellulose filter under vacuum.
-
Wash the filter rapidly with ice-cold assay buffer to remove any non-transported, extracellular [³H]this compound.
-
Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of the cell suspension.
-
Calculate the rate of this compound transport in nmol/min/mg of protein.
α-Galactosidase (MelA) Activity Assay
Objective: To quantify the enzymatic activity of α-galactosidase in cell extracts or purified samples.
Materials:
-
E. coli cell lysate or purified α-galactosidase.
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.5).
-
Substrate solution: p-nitrophenyl-α-D-galactopyranoside (pNP-Gal) dissolved in assay buffer.
-
Stop solution (e.g., 1 M sodium carbonate).
-
Spectrophotometer.
Procedure:
-
Prepare cell lysates by sonication or other appropriate methods if using whole cells.
-
Prepare a reaction mixture containing the assay buffer and the cell lysate or purified enzyme.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNP-Gal substrate solution.
-
Incubate the reaction for a defined period during which the reaction is linear.
-
Stop the reaction by adding the stop solution. The high pH of the stop solution develops the yellow color of the p-nitrophenol product.
-
Measure the absorbance of the solution at 420 nm using a spectrophotometer.
-
Use a standard curve of p-nitrophenol to determine the amount of product formed.
-
Calculate the specific activity of the enzyme in units/mg of protein, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of pNP-Gal per minute under the specified conditions.
Electrophoretic Mobility Shift Assay (EMSA) for MelR-DNA Interaction
Objective: To detect the binding of the MelR protein to its specific DNA binding sites.
Materials:
-
Purified MelR protein.
-
DNA probe containing the MelR binding site(s), end-labeled with a radioisotope (e.g., ³²P) or a fluorescent dye.
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Non-specific competitor DNA (e.g., poly(dI-dC)).
-
Native polyacrylamide gel (e.g., 5-8%).
-
Electrophoresis buffer (e.g., 0.5x TBE).
-
Loading dye.
-
System for detecting the labeled probe (e.g., phosphorimager or fluorescence scanner).
Procedure:
-
Prepare the labeled DNA probe.
-
Set up the binding reactions in separate tubes. Each reaction should contain the binding buffer, a constant amount of labeled probe, and varying amounts of purified MelR protein. Include a no-protein control.
-
Add non-specific competitor DNA to each reaction to minimize non-specific binding.
-
Incubate the reactions at room temperature or 37°C for 20-30 minutes to allow for protein-DNA binding.
-
Add loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Dry the gel (if using a radioactive probe) and expose it to a phosphor screen or film.
-
Analyze the resulting image. A shift in the mobility of the labeled probe (a band that migrates slower than the free probe) indicates the formation of a MelR-DNA complex.
DNase I Footprinting for MelR Binding Site Identification
Objective: To precisely map the DNA sequence protected by the MelR protein.
Materials:
-
Purified MelR protein.
-
DNA fragment containing the putative MelR binding site, uniquely end-labeled on one strand.
-
DNase I.
-
DNase I reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂).
-
Stop solution (e.g., EDTA, SDS, and a carrier like tRNA).
-
Phenol:chloroform for DNA purification.
-
Ethanol (B145695) for DNA precipitation.
-
Formamide (B127407) loading dye.
-
Denaturing polyacrylamide sequencing gel.
-
Sequencing ladder of the same DNA fragment (e.g., generated by Maxam-Gilbert sequencing).
Procedure:
-
Prepare the end-labeled DNA probe.
-
Incubate the labeled DNA with varying concentrations of MelR protein in a binding buffer to allow complex formation. Include a no-protein control.
-
Add a freshly diluted solution of DNase I to each reaction and incubate for a short, optimized time to achieve partial digestion.
-
Stop the digestion by adding the stop solution.
-
Purify the DNA fragments by phenol:chloroform extraction and ethanol precipitation.
-
Resuspend the DNA pellets in formamide loading dye.
-
Denature the samples by heating and load them onto a denaturing polyacrylamide sequencing gel, alongside the sequencing ladder.
-
Run the gel at high voltage.
-
Dry the gel and expose it to a phosphor screen or film.
-
The region where MelR was bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the no-protein control lane. The position of the footprint can be determined by comparison with the sequencing ladder.
Chromatin Immunoprecipitation (ChIP) for In Vivo MelR Binding
Objective: To determine if MelR is bound to a specific DNA region in living E. coli cells.
Materials:
-
E. coli culture grown under conditions of interest (e.g., with or without this compound).
-
Formaldehyde (B43269) (for cross-linking).
-
Glycine (to quench cross-linking).
-
Lysis buffer.
-
Sonicator or micrococcal nuclease to shear chromatin.
-
Antibody specific to MelR.
-
Protein A/G magnetic beads or agarose.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K.
-
Reagents for DNA purification.
-
PCR primers for the target DNA region and a control region.
-
Real-time PCR machine.
Procedure:
-
Grow E. coli cells to the desired growth phase and induce or repress the mel operon as required.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture and incubating for a specific time.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells.
-
Shear the chromatin into small fragments (typically 200-1000 bp) by sonication.
-
Clarify the lysate by centrifugation.
-
Incubate a portion of the sheared chromatin with an anti-MelR antibody overnight at 4°C. Use a no-antibody or isotype control as a negative control.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Elute the complexes from the beads.
-
Reverse the cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Use quantitative PCR (qPCR) with primers specific to the putative MelR binding site to quantify the amount of enriched DNA. Compare the enrichment to a control region that is not expected to bind MelR.
Conclusion
The study of this compound metabolism in Escherichia coli offers a powerful model system for understanding fundamental biological processes, including membrane transport, enzyme kinetics, and transcriptional regulation. The intricate control of the mel operon by the MelR activator and the global CRP repressor provides a classic example of how bacteria adapt to their nutritional environment. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers investigating this system and for those seeking to apply its principles in the fields of synthetic biology, metabolic engineering, and drug development. A thorough understanding of the molecular mechanisms underlying this compound metabolism can pave the way for the rational design of novel antimicrobial strategies or the engineering of E. coli for enhanced biotechnological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Genomic Studies with Escherichia coli MelR Protein: Applications of Chromatin Immunoprecipitation and Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Autoregulation of the Escherichia coli melR promoter: repression involves four molecules of MelR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Studies of β-Galactosidase Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proteomics and metabolic burden analysis to understand the impact of recombinant protein production in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Function of Melibiose in Yeast Physiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melibiose (B213186), a disaccharide composed of α-D-galactose and D-glucose linked by an α-1,6 glycosidic bond, serves as a valuable, albeit secondary, carbon source for certain strains of the budding yeast Saccharomyces cerevisiae.[1][2] Its utilization is intricately linked to the well-characterized galactose (GAL) metabolic pathway, offering a model system for studying gene regulation and sugar transport. This technical guide provides a comprehensive overview of the physiological function of this compound in yeast, with a focus on its metabolism, transport, genetic regulation, and potential roles in stress response. The information presented herein is intended to be a valuable resource for researchers in yeast physiology, metabolic engineering, and drug development.
This compound Metabolism: The Role of α-Galactosidase
The entry of this compound into the metabolic pathways of S. cerevisiae is contingent upon its hydrolysis into galactose and glucose. This reaction is catalyzed by the enzyme α-galactosidase, encoded by the MEL1 gene.[2] Not all strains of S. cerevisiae possess a functional MEL1 gene; for instance, many common ale yeasts are Mel-, while lager yeasts (Saccharomyces pastorianus) are typically Mel+.[2]
The α-galactosidase (Mel1p) is a secreted glycoprotein (B1211001) that acts extracellularly to break down this compound. This allows the resulting monosaccharides, glucose and galactose, to be transported into the cell through their respective hexose (B10828440) transporters.
Quantitative Data: Enzyme Kinetics
The kinetic parameters of α-galactosidase provide insight into its efficiency in hydrolyzing this compound and other α-galactosides. Below is a summary of key kinetic data for S. cerevisiae α-galactosidase (ScAGal).
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| p-nitrophenyl-α-D-galactopyranoside | 0.25 ± 0.02 | 163 ± 4 | 652 | [3] |
| This compound | 11.2 ± 0.9 | 240 ± 10 | 21.4 | [3] |
| Raffinose | 23.0 ± 2.0 | 260 ± 10 | 11.3 | [3] |
This compound Transport: The Agt1p Permease
This compound is actively transported into the yeast cell. The primary transporter responsible for this compound uptake is the Agt1p permease, an α-glucoside-H+ symporter.[4][5] Agt1p exhibits broad substrate specificity and can transport various α-glucosides, including maltose (B56501) and trehalose.[3][4] While Agt1p is the main transporter, other hexose transporters may also play a minor role in this compound uptake, particularly at high concentrations.
Quantitative Data: Transporter Kinetics
The kinetic parameters of Agt1p for various sugars have been characterized, although specific data for this compound in S. cerevisiae is often inferred from its broader α-glucoside transport activity. The following table summarizes the known kinetic parameters for Agt1p.
| Substrate | Km (mM) | Reference |
| Maltose | ~18 | [3] |
| Trehalose | ~7 | [3] |
| α-methylglucoside | ~35 | [3] |
Genetic Regulation: The GAL/MEL Regulon
The expression of the MEL1 gene is tightly regulated and co-regulated with the genes of the galactose utilization pathway, collectively known as the GAL/MEL regulon.[6][7] This regulatory network ensures that the enzymes required for this compound and galactose metabolism are only synthesized when these sugars are present and a more preferred carbon source, like glucose, is absent.
The central players in this regulatory circuit are:
-
Gal4p: A transcriptional activator that binds to the upstream activating sequences (UASGAL) of the GAL and MEL genes.
-
Gal80p: A repressor protein that binds to Gal4p in the absence of an inducer, preventing transcriptional activation.
-
Gal3p: A sensor protein that, upon binding to intracellular galactose and ATP, interacts with Gal80p, causing a conformational change that releases Gal4p from repression.[1]
When this compound is present, it is hydrolyzed by basal levels of secreted α-galactosidase, producing galactose. This intracellular galactose then acts as the inducer for the GAL/MEL regulon, leading to a significant upregulation of MEL1 and the GAL genes.
GAL/MEL Regulon Activation by this compound
This compound and Stress Response
While the primary role of this compound is as a carbon source, some evidence suggests a potential, albeit indirect, role in stress response. The metabolism of this compound leads to the production of intracellular galactose and glucose. High intracellular concentrations of compatible solutes, such as sugars and polyols, can help protect cells against osmotic stress.[8] However, there is limited direct evidence for this compound itself acting as a primary osmoprotectant in S. cerevisiae.
Under heat stress, yeast cells undergo a global reprogramming of gene expression, including the upregulation of genes involved in carbohydrate metabolism.[9][10] It is plausible that the ability to utilize alternative carbon sources like this compound could provide a metabolic advantage under certain stress conditions, although further research is needed to elucidate a specific protective role.
Comparative Growth on Different Carbon Sources
The growth rate of S. cerevisiae is dependent on the carbon source available. Glucose is the preferred carbon source and generally supports the highest growth rate. The utilization of this compound involves an initial lag phase for the induction of the MEL1 and GAL genes.
| Carbon Source | Specific Growth Rate (µ, h-1) | Lag Phase Duration (h) | Reference |
| Glucose (2%) | ~0.35 | Short | [11] |
| Galactose (2%) | ~0.25 | Longer than glucose | [11] |
| This compound (2%) | ~0.15-0.20 | Longest | [11] |
| Ethanol (B145695) (2%) | ~0.12 | Variable | [11] |
Experimental Protocols
α-Galactosidase Activity Assay (using p-Nitrophenyl-α-D-galactopyranoside)
This spectrophotometric assay is a common method for quantifying α-galactosidase activity.
Principle: α-galactosidase hydrolyzes the colorless substrate p-nitrophenyl-α-D-galactopyranoside (pNPG) to galactose and p-nitrophenol, which is yellow at alkaline pH and can be quantified by measuring the absorbance at 405 nm.
Materials:
-
Yeast cell lysate or culture supernatant
-
Assay Buffer: 0.1 M sodium acetate (B1210297) buffer, pH 4.5
-
Substrate Solution: 10 mM pNPG in assay buffer
-
Stop Solution: 1 M sodium carbonate
Procedure:
-
Prepare yeast cell lysate or collect culture supernatant containing the α-galactosidase.
-
In a microcentrifuge tube or a 96-well plate, add 50 µL of the enzyme sample.
-
Pre-incubate the sample at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the pre-warmed substrate solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of the stop solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a spectrophotometer or microplate reader.
-
A standard curve using known concentrations of p-nitrophenol should be prepared to calculate the amount of product formed. One unit of α-galactosidase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the assay conditions.
Workflow for α-Galactosidase Assay
Yeast Growth Rate Determination in a Microplate Reader
This high-throughput method allows for the simultaneous measurement of yeast growth under various conditions.
Materials:
-
Yeast strain of interest
-
Appropriate liquid growth medium (e.g., YNB with 2% this compound)
-
Sterile 96-well microplate with a lid
-
Microplate reader with temperature control and shaking capabilities
Procedure:
-
Inoculate a pre-culture of the yeast strain in a suitable medium and grow overnight.
-
Measure the optical density (OD600) of the pre-culture and dilute it to a starting OD600 of 0.05-0.1 in the desired growth medium.
-
Dispense 200 µL of the diluted cell suspension into the wells of the 96-well plate. Include wells with medium only as a blank control.
-
Place the microplate in the reader, set the temperature (e.g., 30°C) and shaking parameters (e.g., orbital shaking at 200 rpm).
-
Program the microplate reader to measure the OD600 at regular intervals (e.g., every 15-30 minutes) for a desired duration (e.g., 24-48 hours).
-
After data collection, subtract the blank readings from the sample readings.
-
Plot the natural logarithm of the OD600 values against time. The specific growth rate (µ) is the slope of the linear portion of this curve, which corresponds to the exponential growth phase.
Radiolabeled this compound Uptake Assay
This method directly measures the transport of this compound into the yeast cells.
Materials:
-
Yeast cells grown to mid-log phase in a non-repressing carbon source (e.g., glycerol) and induced with a low concentration of galactose.
-
Washing Buffer: Ice-cold 50 mM potassium phosphate (B84403) buffer, pH 6.5.
-
Uptake Buffer: 50 mM potassium phosphate buffer, pH 6.5, containing 2% ethanol (to energize the cells).
-
[14C]-Melibiose of known specific activity.
-
Stop Solution: Ice-cold washing buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Harvest the yeast cells by centrifugation and wash them twice with ice-cold washing buffer.
-
Resuspend the cells in uptake buffer to a final concentration of approximately 108 cells/mL.
-
Pre-incubate the cell suspension at 30°C for 5 minutes.
-
Initiate the uptake by adding [14C]-melibiose to the desired final concentration.
-
At various time points (e.g., 15, 30, 45, 60 seconds), take aliquots (e.g., 100 µL) of the cell suspension and immediately add them to 5 mL of ice-cold stop solution on a glass fiber filter under vacuum.
-
Quickly wash the filter twice with 5 mL of ice-cold stop solution to remove extracellular label.
-
Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Determine the initial rate of uptake from the linear portion of the plot of radioactivity incorporated versus time. The kinetic parameters (Km and Vmax) can be determined by measuring the initial uptake rates at various substrate concentrations.
Radiolabeled this compound Uptake Workflow
Conclusion
This compound serves as a relevant carbon source for Saccharomyces cerevisiae strains possessing the MEL1 gene, and its metabolism is intricately linked to the galactose regulatory network. The utilization of this compound involves its extracellular hydrolysis by α-galactosidase and the subsequent transport of glucose and galactose into the cell. The induction of the GAL/MEL regulon by the resulting galactose highlights a sophisticated system of gene regulation in response to nutrient availability. While its primary role is nutritional, the metabolic flexibility afforded by this compound utilization may confer a selective advantage under certain environmental conditions. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the multifaceted role of this compound in yeast physiology and its potential applications in biotechnology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Kinetics of active alpha-glucoside transport in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of AGT1 encoding a general alpha-glucoside transporter from Saccharomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overproduction of the GAL1 or GAL3 protein causes galactose-independent activation of the GAL4 protein: evidence for a new model of induction for the yeast GAL/MEL regulon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the GAL3 signal transduction pathway activating GAL4 protein-dependent transcription in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel insights into the osmotic stress response of yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. corinne-a-michels-phd.net [corinne-a-michels-phd.net]
Methodological & Application
Protocol for Melibiose Fermentation by Saccharomyces cerevisiae: Application Notes and Protocols for Researchers
Introduction
Saccharomyces cerevisiae, a key organism in industrial biotechnology, is typically unable to ferment melibiose (B213186), a disaccharide composed of galactose and glucose linked by an α-1,6 glycosidic bond.[1] This limitation is due to the absence of a functional α-galactosidase (melibiase) enzyme in most industrial strains. The ability to ferment this compound is, however, desirable in several industries, including baking and brewing, where raw materials like beet molasses contain raffinose (B1225341), which upon hydrolysis yields this compound.[2]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the this compound fermentation capabilities of Saccharomyces cerevisiae. It covers the genetic basis of this compound metabolism, protocols for inducing and assessing fermentation, and methods for quantifying enzyme activity and fermentation products.
Genetic and Metabolic Background
The fermentation of this compound by S. cerevisiae is dependent on the expression of the MEL1 gene, which encodes the enzyme α-galactosidase.[2] This enzyme is secreted and hydrolyzes this compound into glucose and galactose, which can then be metabolized through the glycolytic and galactose utilization pathways, respectively.
The MEL Gene Family and MEL1 Regulation
The ability to metabolize this compound is conferred by a family of polymeric genes, MEL1 through MEL7. The MEL1 gene is the most well-characterized and its expression is tightly regulated, being induced by galactose and this compound, and repressed by glucose.[3] This regulation is primarily controlled by the well-studied GAL regulatory circuit, involving the activator protein Gal4p, the repressor protein Gal80p, and the signal transducer Gal3p.[3][4]
In the absence of an inducer (galactose or this compound), Gal80p binds to the activation domain of Gal4p, preventing it from activating the transcription of target genes, including MEL1.[5] When galactose is present, it binds to Gal3p, causing a conformational change that allows Gal3p to sequester Gal80p in the cytoplasm.[4] This releases Gal4p to activate the transcription of the MEL and GAL genes.[3][4]
Data Presentation
Comparison of S. cerevisiae Strains for this compound Fermentation
The ability to ferment this compound varies significantly among different strains of S. cerevisiae. While most laboratory and industrial strains are Mel-, some naturally occurring strains and genetically engineered strains can efficiently utilize this sugar.
| Strain | Genotype/Origin | This compound Utilization | Ethanol (B145695) Yield (g/g sugar) | Reference |
| S. cerevisiae Laboratory Strain (e.g., S288C) | Wild Type (Mel-) | None | N/A | [1] |
| S. pastorianus (Lager Yeast) | Wild Type (Mel+) | High | Not specified for this compound | [1] |
| Genetically Engineered Baker's Yeast | MEL1 gene introduced | High | Not specified | [2] |
| Hybrid Strain CG 3225/2 | Hybrid of G67 (Mel+) and C-2 (osmotolerant) | High | Good biomass yield in molasses | |
| Engineered Strain MP8 | Δmel1::fsy1cm::ffzi1cm::gcr1sc | Improved this compound production from raffinose | 30% improvement in yield |
Kinetic Parameters of S. cerevisiae α-Galactosidase
The efficiency of this compound hydrolysis is determined by the kinetic properties of the α-galactosidase enzyme.
| Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| p-nitrophenyl-α-D-galactopyranoside | 1.1 ± 0.1 | 150 ± 10 | 4.0 | 40 | [6] |
| This compound | 4.5 ± 0.5 | 80 ± 5 | 4.0 | 40 | [6] |
| Raffinose | 10.2 ± 1.2 | 65 ± 6 | 4.0 | 40 | [6] |
| Stachyose | 15.8 ± 2.0 | 40 ± 4 | 4.0 | 40 | [6] |
Experimental Protocols
Protocol for this compound Fermentation Assay
This protocol is designed to assess the ability of a S. cerevisiae strain to ferment this compound.
Materials:
-
Yeast strain of interest
-
Yeast extract Peptone Dextrose (YPD) medium
-
Phenol (B47542) Red this compound Broth (Nutrient broth with 0.5-1.0% this compound and phenol red indicator)
-
Sterile culture tubes
-
Incubator (30-37°C)
-
Spectrophotometer (for quantitative analysis)
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the yeast strain into 5 mL of YPD medium.
-
Incubate overnight at 30°C with shaking.
-
-
Fermentation Setup:
-
Aseptically transfer a standardized inoculum (e.g., to an initial OD600 of 0.1) into sterile tubes containing Phenol Red this compound Broth.
-
Include a negative control (uninoculated broth) and a positive control (a known this compound-fermenting strain, if available).
-
-
Incubation:
-
Incubate the tubes at 35-37°C for 24-48 hours.
-
-
Qualitative Assessment:
-
Observe the color of the broth. A color change from red to yellow indicates acid production from this compound fermentation.
-
-
Quantitative Assessment (Optional):
-
At various time points, withdraw samples aseptically.
-
Measure the optical density at 600 nm (OD600) to monitor cell growth.
-
Centrifuge the samples to pellet the cells and collect the supernatant for analysis of residual this compound and ethanol concentration by HPLC.
-
Protocol for α-Galactosidase Activity Assay
This assay measures the activity of α-galactosidase secreted by S. cerevisiae.
Materials:
-
Yeast culture supernatant
-
p-nitrophenyl-α-D-galactopyranoside (pNPG) solution (substrate)
-
Citrate-phosphate buffer (pH 4.0)
-
Sodium carbonate (Na2CO3) solution (stop solution)
-
Microplate reader or spectrophotometer
Procedure:
-
Sample Preparation:
-
Grow the yeast strain in a medium containing an inducer (e.g., galactose or this compound).
-
Centrifuge the culture to pellet the cells and collect the supernatant containing the secreted enzyme.
-
-
Assay Reaction:
-
In a microplate well or cuvette, mix a suitable volume of the culture supernatant with the citrate-phosphate buffer.
-
Pre-incubate at the optimal temperature (e.g., 40°C) for 5 minutes.
-
Initiate the reaction by adding the pNPG solution.
-
-
Incubation and Termination:
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the sodium carbonate solution. This will also develop the yellow color of the product, p-nitrophenol.
-
-
Measurement:
-
Measure the absorbance at 405 nm.
-
-
Calculation:
-
Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit of α-galactosidase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the assay conditions.
-
Protocol for HPLC Analysis of this compound and Ethanol
This protocol outlines the analysis of key components in the fermentation broth.
Materials:
-
Fermentation broth supernatant
-
Syringe filters (0.22 µm)
-
HPLC system with a Refractive Index (RI) detector
-
Aminex HPX-87H column (or equivalent)
-
Sulfuric acid (H2SO4) solution (mobile phase, e.g., 5 mM)
-
Standards for this compound and ethanol
Procedure:
-
Sample Preparation:
-
Centrifuge the fermentation sample to pellet cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the prepared sample and standards.
-
-
Data Analysis:
-
Identify the peaks for this compound and ethanol based on the retention times of the standards.
-
Quantify the concentrations of this compound and ethanol by comparing the peak areas of the sample to the standard curves.[7]
-
Conclusion
The protocols and data presented in this document provide a comprehensive resource for the study of this compound fermentation by Saccharomyces cerevisiae. Understanding the genetic regulation of the MEL genes and employing standardized protocols for fermentation and enzyme activity assays are crucial for both fundamental research and the development of novel industrial yeast strains with improved substrate utilization capabilities. The ability to engineer and optimize S. cerevisiae for efficient this compound fermentation holds significant potential for enhancing the economic and environmental sustainability of various biotechnological processes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparison of this compound utilizing baker's yeast strains produced by genetic engineering and classical breeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disruption of regulatory gene GAL80 in Saccharomyces cerevisiae: effects on carbon-controlled regulation of the galactose/melibiose pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing the memory of the GAL regulatory network in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Optimization of Saccharomyces cerevisiae α-galactosidase production and application in the degradation of raffinose family oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s4science.at [s4science.at]
Utilizing Melibiose as a Carbon Source for Bacterial Growth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melibiose (B213186), a disaccharide composed of α-D-galactose and D-glucose, serves as a valuable carbon source for the growth of various bacterial species. The ability to metabolize this compound is contingent on the presence of specific transport systems and the enzyme α-galactosidase, which hydrolyzes the sugar into its monosaccharide components. Understanding the mechanisms of this compound utilization is crucial for various applications, including industrial fermentation, metabolic engineering, and the development of novel antimicrobial strategies. These application notes provide detailed protocols and compiled data to facilitate research on bacterial growth using this compound.
Metabolic Pathway and Regulation
The primary pathway for this compound catabolism involves its transport into the bacterial cell and subsequent enzymatic cleavage.
1. Transport: this compound is actively transported across the cell membrane by specific permeases. In Escherichia coli, this is primarily carried out by the this compound permease (MelB), a cation symporter that can use Na+, Li+, or H+.[1] In other bacteria, such as Erwinia chrysanthemi, the raffinose (B1225341) transport system (RafB) can also transport this compound.[2][3]
2. Hydrolysis: Once inside the cell, this compound is hydrolyzed by α-galactosidase (MelA) into D-galactose and D-glucose.[4][5] These monosaccharides then enter central glycolytic pathways to generate energy and biomass.
3. Regulation: The genes for this compound utilization are typically organized in operons, such as the mel operon in E. coli and the raf operon in Erwinia chrysanthemi.[1][2] These operons are subject to both specific and global regulation. For instance, in E. coli, the mel operon is positively regulated by the MelR protein in the presence of this compound and is also subject to catabolite repression by the cAMP receptor protein (CRP).[6][7]
Diagram: Generalized this compound Utilization Pathway
Caption: Generalized metabolic pathway for this compound utilization in bacteria.
Diagram: Regulation of the mel Operon in Escherichia coli
Caption: Simplified regulatory circuit of the mel operon in E. coli.
Quantitative Data
Bacterial Growth on this compound
The ability to utilize this compound as a sole carbon source and the corresponding growth rates vary among different bacterial species. The following table summarizes representative growth data.
| Bacterial Species | Medium | This compound Conc. | Doubling Time (min) | Reference |
| Escherichia coli | Minimal Medium | 0.2% (w/v) | ~66 | [8] |
| Erwinia chrysanthemi 3937 | M63 Minimal Medium | 2 g/L | Not specified, but growth observed | [7][9] |
| Salmonella typhimurium | Minimal Medium | Not specified, but growth observed | Not specified | [5] |
| Lactobacillus rhamnosus | MRS Broth | 2% (w/v) | Slower growth than on glucose/galactose | [10] |
Note: Growth rates are highly dependent on the specific strain, medium composition, and culture conditions.
Enzyme Kinetics of α-Galactosidase
The kinetic parameters of α-galactosidase, the key enzyme in this compound metabolism, are important for understanding the efficiency of this pathway.
| Bacterial Species | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| Salmonella typhimurium | This compound (transport) | 0.12 (with Na+) | 140 nmol/min/mg | [11] |
| Lactobacillus plantarum (β-galactosidase) | ONPG | 27.38 | 0.26 U/min | [10][12] |
Experimental Protocols
Protocol 1: Assessment of Bacterial Growth on this compound
This protocol details the steps to determine the growth curve and calculate the doubling time of a bacterial strain using this compound as the sole carbon source.
Materials:
-
Bacterial strain of interest
-
Minimal medium formulation (e.g., M9 or M63 salts)
-
Sterile this compound stock solution (e.g., 20% w/v)
-
Sterile water
-
Spectrophotometer
-
96-well microplates or culture tubes and flasks
-
Incubator shaker
Procedure:
-
Prepare Minimal Medium: Prepare the minimal medium according to the desired formulation, ensuring to omit any other carbon source. Autoclave to sterilize.
-
Prepare this compound Medium: Aseptically add the sterile this compound stock solution to the cooled minimal medium to the desired final concentration (e.g., 0.2% w/v).
-
Inoculum Preparation: Inoculate a single colony of the bacterium from a fresh agar (B569324) plate into a small volume (e.g., 5 mL) of a rich medium (e.g., LB broth) and grow overnight at the optimal temperature with shaking.
-
Washing and Inoculation:
-
Pellet the cells from the overnight culture by centrifugation (e.g., 5000 x g for 10 minutes).
-
Discard the supernatant and wash the cell pellet twice with sterile phosphate-buffered saline (PBS) or the minimal medium without a carbon source to remove any residual rich medium.
-
Resuspend the final pellet in the this compound-containing minimal medium.
-
Adjust the optical density at 600 nm (OD600) of the cell suspension to a starting OD600 of approximately 0.05 in the final culture volume.
-
-
Growth Monitoring:
-
Dispense the inoculated culture into sterile 96-well plates (e.g., 200 µL per well) or culture flasks.
-
Incubate at the optimal temperature with shaking.
-
Measure the OD600 at regular intervals (e.g., every 30-60 minutes) using a spectrophotometer or microplate reader.[4][13] Include a blank control with uninoculated medium.
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Plot the natural logarithm (ln) of the OD600 versus time.
-
Identify the exponential growth phase (the linear portion of the ln(OD600) vs. time plot).
-
Calculate the specific growth rate (µ) from the slope of the linear regression of the exponential phase.
-
Calculate the doubling time (td) using the formula: td = ln(2) / µ.[13]
-
Diagram: Experimental Workflow for Bacterial Growth Assessment
Caption: Workflow for determining bacterial growth on this compound.
Protocol 2: α-Galactosidase Activity Assay
This protocol describes a colorimetric assay to measure the activity of α-galactosidase in bacterial cell lysates using the synthetic substrate p-nitrophenyl-α-D-galactopyranoside (pNPG).
Materials:
-
Bacterial cell culture grown in the presence of this compound
-
Lysis buffer (e.g., B-PER™ Bacterial Protein Extraction Reagent)
-
Protease inhibitors
-
Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 6.0)
-
p-Nitrophenyl-α-D-galactopyranoside (pNPG) solution (e.g., 10 mM in assay buffer)
-
Stop solution (e.g., 1 M sodium carbonate)
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Grow a bacterial culture in a medium containing this compound to induce the expression of α-galactosidase.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in ice-cold lysis buffer containing protease inhibitors.
-
Lyse the cells according to the lysis buffer manufacturer's instructions (e.g., vortexing, sonication).
-
Clarify the lysate by centrifugation to remove cell debris. Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay). This is necessary for calculating the specific activity of the enzyme.
-
Enzyme Reaction:
-
Set up the reaction in microcentrifuge tubes or a 96-well plate.
-
For each sample, add a specific volume of cell lysate (e.g., 10-50 µL, containing a known amount of protein) to the assay buffer.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the pNPG solution. The final volume should be consistent for all reactions.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stopping the Reaction: Terminate the reaction by adding the stop solution. This will raise the pH and stop the enzymatic activity, while also developing the yellow color of the p-nitrophenol product.
-
Measurement: Measure the absorbance of the reaction mixture at 405 nm or 420 nm.
-
Calculation of Activity:
-
Create a standard curve using known concentrations of p-nitrophenol to determine the amount of product formed.
-
Calculate the enzyme activity, typically expressed in Units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Calculate the specific activity by dividing the enzyme activity by the total amount of protein in the lysate used in the assay (U/mg).
-
Diagram: Workflow for α-Galactosidase Activity Assay
Caption: Workflow for determining α-galactosidase activity in bacterial lysates.
References
- 1. Organisation of the regulatory region of the Escherichia coli this compound operon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. A this compound transporter and an operon containing its gene in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bacterialgrowthanalysis.streamlit.app [bacterialgrowthanalysis.streamlit.app]
- 5. Growth Curve Analysis Tool (GCAT) | Great Lakes Bioenergy Research Center [glbrc.org]
- 6. PMAnalyzer: a new web interface for bacterial growth curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catabolism of Raffinose, Sucrose, and this compound in Erwinia chrysanthemi 3937 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mutational analysis of the Escherichia coli melR gene suggests a two-state concerted model to explain transcriptional activation and repression in the this compound operon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. GitHub - huoww07/calulate_bacteria_doubling_time: Calculate bacteria doubling time from growth curve using fitted curve of sigmoid function [github.com]
Application Notes and Protocols for Melibiose-Containing Microbiological Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of melibiose-containing microbiological media. This compound (B213186), a disaccharide composed of galactose and glucose, serves as a key differentiating agent in these media, allowing for the characterization and identification of various microorganisms based on their ability to ferment this sugar.
Introduction
This compound fermentation is a critical biochemical test used in microbiology to differentiate between various species of bacteria and yeast.[1] The ability of a microorganism to utilize this compound is dependent on the presence of the enzyme α-galactosidase, which hydrolyzes this compound into its monosaccharide components, glucose and galactose. These monosaccharides can then enter the organism's metabolic pathways. This differential characteristic is particularly useful in the identification of enteric bacteria and in distinguishing between different yeast species. For instance, it can be used to differentiate between Saccharomyces cerevisiae (ale yeast), which typically cannot ferment this compound, and Saccharomyces pastorianus (lager yeast), which can.
Data Presentation: Media Formulations
The following tables summarize the quantitative composition of common this compound-containing microbiological media.
Table 1: Phenol (B47542) Red this compound Broth
| Component | Amount per 1 Liter of Distilled Water | Purpose |
| Proteose Peptone or Trypticase | 10.0 g | Source of nitrogen, vitamins, and amino acids |
| Beef Extract (optional) | 1.0 g | Source of vitamins and minerals |
| Sodium Chloride (NaCl) | 5.0 g | Maintains osmotic balance |
| D-(+)-Melibiose | 5.0 - 10.0 g | Fermentable carbohydrate source[1][2] |
| Phenol Red | 0.018 g | pH indicator[2] |
| Final pH | 7.4 ± 0.2 at 25°C | Optimal for bacterial growth |
Table 2: this compound-X-Gal-MacConkey Agar (B569324) (MXgMac Agar)
| Component | Amount per 1 Liter of Distilled Water | Purpose |
| MacConkey Agar Base | Per manufacturer's instructions | Selective for Gram-negative bacteria; contains peptone, bile salts, crystal violet, and neutral red |
| D-(+)-Melibiose | 5.0 g | Differentiating carbohydrate for this compound fermenters[3] |
| 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) | 5.0 g | Differentiating agent for β-galactosidase activity[3] |
| Final pH | 7.1 ± 0.2 at 25°C | Optimal for enteric bacteria growth |
Experimental Protocols
Protocol 1: Preparation of Phenol Red this compound Broth
This protocol outlines the steps for preparing a liquid medium to test for this compound fermentation.
Materials:
-
Proteose peptone or Trypticase
-
Beef extract (optional)
-
Sodium chloride (NaCl)
-
D-(+)-Melibiose
-
Phenol red
-
Distilled or deionized water
-
1N NaOH and 1N HCl for pH adjustment
-
Culture tubes with closures
-
Durham tubes (for gas production detection)
-
Autoclave
Procedure:
-
Dissolve Components: In a 1-liter flask, suspend 10.0 g of proteose peptone, 1.0 g of beef extract (if using), and 5.0 g of NaCl in 1 liter of distilled water.
-
Add this compound: Add 5.0 to 10.0 g of D-(+)-melibiose to the solution and stir until completely dissolved.
-
Add pH Indicator: Add 0.018 g of phenol red and stir to dissolve.
-
Adjust pH: Check the pH of the medium and adjust to 7.4 ± 0.2 using 1N NaOH or 1N HCl.
-
Dispense: Dispense the medium into culture tubes. If testing for gas production, invert a Durham tube into each culture tube.
-
Sterilization: Loosely cap the tubes and sterilize by autoclaving at 121°C (15 psi) for 15 minutes.
-
Storage: After autoclaving, allow the tubes to cool to room temperature. Store the prepared medium at 2-8°C until use.
Protocol 2: Preparation of this compound-X-Gal-MacConkey Agar (MXgMac Agar) Plates
This protocol describes the preparation of a solid, selective, and differential medium.
Materials:
-
MacConkey agar base powder
-
D-(+)-Melibiose
-
5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal)
-
Distilled or deionized water
-
Sterile filtration unit (0.22 µm pore size)
-
Sterile Petri dishes
-
Autoclave
-
Water bath
Procedure:
-
Prepare MacConkey Agar Base: Prepare the MacConkey agar base according to the manufacturer's instructions. This typically involves suspending the powder in distilled water and bringing it to a boil to dissolve completely.
-
Sterilize MacConkey Agar Base: Sterilize the MacConkey agar base by autoclaving at 121°C (15 psi) for 15 minutes.
-
Cool the Agar: After autoclaving, cool the agar base to 48-50°C in a water bath. It is crucial to cool the agar sufficiently to prevent the degradation of heat-sensitive components to be added later.
-
Prepare this compound and X-Gal Solution: In a separate sterile container, dissolve 5.0 g of D-(+)-melibiose and 5.0 g of X-Gal in a small amount of sterile distilled water.[3]
-
Filter Sterilize: Sterilize the this compound and X-Gal solution by passing it through a 0.22 µm filter.[3]
-
Combine Components: Aseptically add the filter-sterilized this compound and X-Gal solution to the cooled MacConkey agar base. Swirl gently to mix thoroughly, avoiding the formation of air bubbles.
-
Pour Plates: Pour approximately 20-25 mL of the molten MXgMac agar into sterile Petri dishes. Allow the plates to solidify at room temperature.
-
Storage: Once solidified, the plates can be stored in a sealed bag at 2-8°C until needed.
Mandatory Visualizations
Signaling Pathway: this compound and Galactose Metabolism in Saccharomyces cerevisiae
The following diagram illustrates the GAL/MEL regulon in yeast, which controls the expression of genes required for galactose and this compound metabolism.
Caption: The GAL/MEL regulatory pathway in Saccharomyces cerevisiae.
Experimental Workflow: this compound Fermentation Test
This diagram outlines the logical flow of a typical this compound fermentation experiment.
Caption: Workflow for the this compound fermentation test.
Interpretation of Results
-
Phenol Red this compound Broth:
-
Positive Result: A change in the medium's color from red to yellow indicates acid production from this compound fermentation.[2][4] The pH has dropped below 6.8.[1]
-
Negative Result: The medium remains red or turns a deeper pink/magenta, indicating no acid production and that the organism cannot ferment this compound.[1][4] An increase in pH may be due to the utilization of peptones in the medium.
-
Gas Production: The presence of a bubble in the Durham tube indicates gas production during fermentation.
-
-
This compound-X-Gal-MacConkey Agar (MXgMac Agar):
-
This compound Fermenters (e.g., Salmonella): These organisms will produce acid from this compound fermentation, resulting in pink to red colonies due to the neutral red indicator.
-
Non-Melibiose Fermenters with β-galactosidase activity (e.g., E. coli): These organisms will not ferment this compound but will cleave X-Gal, producing blue to blue-green colonies.
-
Non-Melibiose and Non-Lactose/X-Gal Fermenters (e.g., Escherichia albertii): These organisms will produce colorless or pale colonies.[3]
-
By following these detailed protocols and understanding the principles of this compound fermentation, researchers can effectively utilize these media for the differentiation and identification of a wide range of microorganisms.
References
Application Notes and Protocols for the Enzymatic Hydrolysis of Melibiose using α-Galactosidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Galactosidase (EC 3.2.1.22), also known as melibiase, is a glycoside hydrolase that catalyzes the hydrolysis of terminal α-galactosyl moieties from a variety of substrates, including glycolipids, glycoproteins, and oligosaccharides.[1][2][3] One of its key substrates is melibiose (B213186), a disaccharide composed of galactose and glucose linked by an α-1,6 glycosidic bond. The enzymatic hydrolysis of this compound yields galactose and glucose.[2][4] This reaction is of significant interest in various fields, including the food and beverage industry for improving the nutritional value of plant-based foods, and in the pharmaceutical industry for developing therapies for digestive health and metabolic disorders like Fabry disease.[5][6]
These application notes provide detailed protocols for the enzymatic hydrolysis of this compound using α-galactosidase, methods for determining enzyme activity, and analysis of hydrolysis products.
Data Presentation: Quantitative Analysis of this compound Hydrolysis
The efficiency of this compound hydrolysis by α-galactosidase is influenced by factors such as enzyme concentration, substrate concentration, pH, and temperature. The following tables summarize key quantitative data from referenced studies.
Table 1: Degradation Rate of this compound by α-Galactosidase
| Enzyme Dosage (U/mL) | Degradation Rate at 2 hours (%) |
| 5 | 35.17[1] |
| 10 | 74.02[1] |
| 20 | 77.03[1] |
Conditions: 4 mg/mL this compound in 0.02 mol/L Na₂HPO₄–citric acid buffer (pH 4.5) at 50°C.[1]
Table 2: Kinetic Parameters of α-Galactosidase for Various Substrates
| Substrate | K_m (mM) |
| p-Nitrophenyl-α-D-galactopyranoside (pNPG) | 0.30[3][7] |
| This compound | 2.01[7] |
| Raffinose (B1225341) | 16[7] |
| Stachyose | 9.66[7] |
Table 3: Inhibition Constants (K_i) for α-Galactosidase
| Inhibitor | K_i (mM) | Type of Inhibition |
| Galactose | 2.7[7] | Noncompetitive[7] |
| This compound | 1.2[7] | Noncompetitive[7] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound
This protocol describes the procedure to hydrolyze this compound using α-galactosidase and subsequently analyze the products.
Materials:
-
α-Galactosidase (source-dependent, e.g., from Aspergillus sp.)
-
This compound
-
0.02 M Sodium phosphate-citric acid buffer (pH 4.5)
-
Water bath or incubator set to 50°C
-
Reaction tubes
-
High-Performance Liquid Chromatography (HPLC) system or Thin-Layer Chromatography (TLC) equipment
-
Standards: Glucose, Galactose, this compound
Procedure:
-
Prepare a 4 mg/mL this compound solution in 0.02 M sodium phosphate-citric acid buffer (pH 4.5).
-
Prepare α-galactosidase solutions at desired concentrations (e.g., 5, 10, and 20 U/mL) in the same buffer.[1]
-
In separate reaction tubes, mix the this compound solution and the enzyme solution in a 1:1 ratio.
-
Incubate the reaction mixtures at 50°C for various time intervals (e.g., 2, 4, 6, 8, and 10 hours).[1]
-
To stop the reaction, boil the aliquots for 5-10 minutes to denature the enzyme.
-
Analyze the hydrolysates for the presence of glucose, galactose, and remaining this compound using TLC or HPLC.
-
TLC Analysis: Spot the hydrolysates and standards onto a TLC plate. Develop the plate using a suitable solvent system (e.g., butanol-pyridine-water, 5:3:2 v/v/v).[8] Visualize the spots using an appropriate staining reagent (e.g., silver nitrate).[8]
-
HPLC Analysis: Filter the samples and inject them into an HPLC system equipped with a suitable column (e.g., an amino-based column) and a refractive index detector. Quantify the sugars by comparing peak areas with those of the standards.[1]
Protocol 2: α-Galactosidase Activity Assay (Fluorometric)
This protocol outlines a sensitive method to determine α-galactosidase activity using a synthetic substrate that releases a fluorescent product upon cleavage. Commercial kits are available for this assay.[9][10]
Materials:
-
α-Galactosidase sample (e.g., purified enzyme, cell lysate, tissue homogenate)
-
α-Gal Assay Buffer
-
α-Gal Substrate (e.g., 4-Methylumbelliferyl-α-D-galactopyranoside)
-
α-Gal Stop Buffer
-
4-Methylumbelliferone (4-MU) Standard
-
96-well microplate (black plate for fluorescence)
-
Fluorescence microplate reader (λ_Ex = 360 nm / λ_Em = 445 nm)
Procedure:
-
Sample Preparation:
-
Tissues: Homogenize 10 mg of tissue in 100 µL of ice-cold α-Gal Assay Buffer.[9] Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant.[9]
-
Cells: Pellet ~5 x 10⁵ cells and homogenize in 100 µL of ice-cold α-Gal Assay Buffer.[9][10] Centrifuge and collect the supernatant.
-
Dilute the supernatant as needed (e.g., 10-20 fold) in α-Gal Assay Buffer.[9][10]
-
-
Standard Curve Preparation: Prepare a series of 4-MU standards in α-Gal Assay Buffer.
-
Assay Reaction:
-
Add 2-10 µL of the diluted sample to wells of the 96-well plate.
-
Add 2-6 µL of a diluted α-Gal Positive Control to separate wells.[9]
-
Prepare a reagent background control well containing only α-Gal Assay Buffer.
-
Adjust the volume in all wells to 40 µL with α-Gal Assay Buffer.[9]
-
Prepare a master mix of the α-Gal Substrate diluted in α-Gal Assay Buffer.
-
Add 20 µL of the diluted substrate to each well.
-
-
Incubation: Incubate the plate at 37°C for 30-120 minutes, protected from light.
-
Stopping the Reaction: Add 200 µL of α-Gal Stop Buffer to each well.
-
Measurement: Measure the fluorescence at Ex/Em = 360/445 nm.
-
Calculation: Subtract the reagent background reading from all sample readings. Plot the 4-MU standard curve and determine the amount of 4-MU generated in the sample wells. Calculate the enzyme activity based on the reaction time and the amount of protein in the sample.
Visualizations
Caption: Experimental workflow for the enzymatic hydrolysis of this compound.
Caption: Workflow for the fluorometric α-galactosidase activity assay.
Signaling Pathway Relevance
Deficiency of α-galactosidase A leads to Fabry disease, an X-linked lysosomal storage disorder characterized by the accumulation of globotriaosylceramide (Gb3).[11] This accumulation disrupts numerous cellular signaling pathways. While the hydrolysis of this compound itself does not directly trigger a specific signaling cascade, the absence of this enzymatic activity has profound consequences. In Fabry disease, the loss of α-galactosidase function results in profound changes in cellular pathways, including disturbed autophagy and inflammation.[11] For instance, the accumulation of globotriaosylsphingosine (lyso-Gb3) can activate podocyte Notch1-signaling.[11] Therefore, the study of α-galactosidase and its hydrolytic activity is crucial for understanding the pathophysiology of Fabry disease and developing effective enzyme replacement therapies.
Caption: Dysregulated cellular signaling in Fabry disease due to α-galactosidase deficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. α-Galactosidase - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Biopharmaceutical applications of α-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extracellular alpha-galactosidase from Debaryomyces hansenii UFV-1 and its use in the hydrolysis of raffinose oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Alpha Galactosidase Activity Assay Kit. Fluorometric (ab239716) | Abcam [abcam.com]
- 11. α-Galactosidase a Deficiency in Fabry Disease Leads to Extensive Dysregulated Cellular Signaling Pathways in Human Podocytes [mdpi.com]
Application Note and Protocol: Assay for Measuring Alpha-Galactosidase Activity with Melibiose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-galactosidase (α-D-galactoside galactohydrolase, E.C. 3.2.1.22) is an exoglycosidase that catalyzes the hydrolysis of terminal α-galactosyl moieties from a wide range of substrates, including glycoproteins, glycolipids, and oligosaccharides.[1][2] One of its natural substrates is melibiose (B213186), a disaccharide composed of galactose and glucose linked by an α-1,6 glycosidic bond.[3][4] The ability of alpha-galactosidase to break down this compound is also why the enzyme is sometimes referred to as melibiase.[1]
The measurement of alpha-galactosidase activity is crucial in various fields. In the food and feed industry, it is used to improve the nutritional value of products containing raffinose (B1225341) family oligosaccharides by breaking them down into digestible sugars.[5] In drug development, it is the basis for enzyme replacement therapies for Fabry disease, a genetic disorder caused by a deficiency in alpha-galactosidase activity. Furthermore, alpha-galactosidase is utilized in dietary supplements to aid in the digestion of complex carbohydrates, thereby reducing flatulence and bloating.[2]
This application note provides a detailed protocol for a sensitive and specific assay to measure alpha-galactosidase activity using this compound as the substrate. The principle of the assay involves the enzymatic hydrolysis of this compound to galactose and glucose. The released galactose is then quantified using a coupled enzyme assay involving galactose oxidase, which produces a detectable signal. Alternative methods for quantifying the reaction products are also discussed.
Assay Principle
The primary assay described here is a two-step enzymatic reaction. In the first step, alpha-galactosidase hydrolyzes this compound into galactose and glucose. In the second step, the liberated galactose is specifically oxidized by galactose oxidase. This reaction produces hydrogen peroxide (H₂O₂), which is then used in a horseradish peroxidase (HRP)-catalyzed reaction to convert a colorless probe into a highly colored product. The intensity of the color is directly proportional to the amount of galactose produced, and thus to the alpha-galactosidase activity.
Alternatively, the amount of reducing sugars produced (galactose and glucose) can be measured using the 3,5-dinitrosalicylic acid (DNSA) method, or the products can be separated and quantified using chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
Materials and Reagents
-
Alpha-galactosidase (enzyme sample or positive control)
-
This compound (substrate)
-
Galactose Oxidase
-
Horseradish Peroxidase (HRP)
-
Colorimetric Probe (e.g., Amplex™ Red, or a suitable alternative)
-
Galactose (for standard curve)
-
Assay Buffer (e.g., 100 mM sodium acetate (B1210297) buffer, pH 4.5-5.5)[6]
-
Stop Solution (e.g., 0.5 M Sodium Carbonate)[6]
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen probe.
-
96-well microplates
-
Incubator
Experimental Protocols
Primary Method: Coupled Enzyme Colorimetric Assay
This protocol is optimized for a 96-well plate format, allowing for high-throughput analysis.
4.1.1. Reagent Preparation
-
Assay Buffer: Prepare 100 mM sodium acetate buffer and adjust the pH to the optimal value for the specific alpha-galactosidase being tested (typically between 4.5 and 5.5).[6]
-
This compound Solution (Substrate): Prepare a stock solution of this compound (e.g., 50 mM) in Assay Buffer.[1] The final concentration in the assay will need to be optimized.
-
Galactose Standard Solutions: Prepare a series of galactose standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in Assay Buffer.[7]
-
Detection Reagent: Prepare a working solution containing galactose oxidase, HRP, and the colorimetric probe in Assay Buffer according to the manufacturer's instructions.
4.1.2. Assay Procedure
-
Sample Preparation: Dilute the alpha-galactosidase samples to a concentration that falls within the linear range of the assay.
-
Standard Curve: Add 50 µL of each galactose standard solution to separate wells of the 96-well plate.
-
Sample and Control Wells: Add 50 µL of the diluted enzyme samples, a positive control (known alpha-galactosidase), and a negative control (Assay Buffer without enzyme) to separate wells.
-
Initiate the Reaction: Add 50 µL of the this compound Solution to all wells except the standard curve wells.
-
Incubation: Incubate the plate at the optimal temperature for the alpha-galactosidase (e.g., 37°C or 50°C) for a predetermined time (e.g., 10-30 minutes).[1]
-
Stop the Reaction (Optional but recommended for kinetic studies): Add a stop solution if necessary. For endpoint assays, proceeding directly to the detection step may be sufficient.
-
Galactose Detection: Add 50 µL of the Detection Reagent to all wells (including standards, samples, and controls).
-
Incubation for Detection: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength for the chosen colorimetric probe using a microplate reader.
4.1.3. Data Analysis
-
Subtract the absorbance of the blank (0 µM galactose standard) from all readings.
-
Plot the absorbance of the galactose standards versus their concentrations to generate a standard curve.
-
Determine the concentration of galactose in each sample well by interpolating from the standard curve.
-
Calculate the alpha-galactosidase activity using the following formula:
Activity (U/mL) = (Galactose concentration (µmol/L) x Total reaction volume (mL)) / (Incubation time (min) x Sample volume (mL))
One unit (U) of alpha-galactosidase activity is defined as the amount of enzyme that liberates 1 µmol of galactose per minute under the specified assay conditions.
Alternative Method 1: DNSA Assay for Reducing Sugars
This method measures the total reducing sugars (galactose and glucose) produced.
4.2.1. Additional Reagents
-
3,5-Dinitrosalicylic acid (DNSA) reagent
4.2.2. Assay Procedure
-
Perform the enzymatic reaction as described in steps 1-5 of the primary protocol.
-
Stop the Reaction and Develop Color: Add 1 mL of DNSA reagent to each reaction tube.
-
Boil the tubes for 5-15 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance at 540 nm.[1]
-
A standard curve should be generated using known concentrations of glucose or a 1:1 mixture of glucose and galactose.
Alternative Method 2: Chromatographic Analysis (HPLC/TLC)
HPLC and TLC can be used to separate and quantify the substrate (this compound) and the products (galactose and glucose).
4.3.1. Assay Procedure
-
Perform the enzymatic reaction as described in steps 1-5 of the primary protocol.
-
Stop the reaction by heat inactivation or addition of a suitable quenching agent.
-
Analyze the reaction mixture by HPLC or TLC.[1]
-
Quantify the amount of galactose and glucose produced by comparing the peak areas (HPLC) or spot intensities (TLC) to those of known standards.
Data Presentation
Table 1: Typical Reaction Conditions for Alpha-Galactosidase Assay
| Parameter | Typical Range | Reference |
| Substrate (this compound) | 4 - 50 mmol/L | [1] |
| pH | 4.5 - 5.5 | [6] |
| Temperature | 37 - 65 °C | [1] |
| Incubation Time | 10 - 60 minutes | [1][6] |
Table 2: Example Data for Galactose Standard Curve
| Galactose (µM) | Absorbance (AU) |
| 0 | 0.052 |
| 10 | 0.185 |
| 20 | 0.321 |
| 40 | 0.598 |
| 60 | 0.875 |
| 80 | 1.152 |
| 100 | 1.429 |
Visualizations
Caption: Experimental workflow for the alpha-galactosidase activity assay.
Caption: Principle of the coupled enzyme assay for alpha-galactosidase activity.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal | Inactive enzyme | Use a fresh enzyme sample or a known positive control. |
| Incorrect pH or temperature | Optimize reaction conditions for the specific enzyme. | |
| Inhibitors in the sample | Dilute the sample or use a purification step. | |
| High background | Contaminated reagents | Use fresh, high-purity reagents. |
| Spontaneous substrate degradation | Run a substrate-only control to assess background. | |
| Non-linear standard curve | Pipetting errors | Ensure accurate pipetting; use calibrated pipettes. |
| Saturation of the reaction | Use a lower concentration range for standards or dilute samples. | |
| Inconsistent results | Temperature fluctuations | Ensure consistent temperature control during incubations. |
| Edge effects in the microplate | Avoid using the outer wells of the plate. |
References
- 1. mdpi.com [mdpi.com]
- 2. Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. bioassaysys.com [bioassaysys.com]
Melibiose as a Substrate for Studying Enzyme Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melibiose (B213186), a disaccharide composed of α-D-galactose and D-glucose (D-Gal-α(1→6)-D-Glc), serves as a crucial natural substrate for α-galactosidases (EC 3.2.1.22), also known as melibiase. The study of enzyme kinetics with this compound provides valuable insights into the catalytic mechanism, substrate specificity, and overall efficiency of these enzymes. This information is pivotal in various fields, including biotechnology, food processing, and the development of therapeutics for diseases like Fabry disease, which is characterized by a deficiency in α-galactosidase A. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in enzyme kinetic studies.
Core Concepts in Enzyme Kinetics with this compound
The enzymatic hydrolysis of this compound by α-galactosidase yields D-galactose and D-glucose. The kinetics of this reaction are typically analyzed using the Michaelis-Menten model, which describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km).
V₀ = (Vmax * [S]) / (Km + [S])
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate. A lower Km indicates a higher affinity.
-
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
kcat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time. It is calculated as Vmax / [E], where [E] is the total enzyme concentration.
-
Catalytic Efficiency (kcat/Km): A measure of how efficiently an enzyme converts a substrate into a product, taking into account both binding and catalytic steps.
Data Presentation: Kinetic Parameters of α-Galactosidases with this compound
The following table summarizes the kinetic parameters of α-galactosidases from various sources with this compound as the substrate. For comparison, data for other natural and synthetic substrates are also included where available.
| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg or U/mg) | kcat (s⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference |
| Aspergillus niger | This compound | - | - | - | - | 54 | [1][2] |
| Trichoderma reesei | This compound | - | - | - | 6.0 | 37 | [2] |
| Debaryomyces sp. | This compound | 2.01 | - | - | - | - | [3] |
| Debaryomyces sp. | p-Nitrophenyl-α-D-galactopyranoside (pNP-α-Gal) | 0.30 | - | - | - | - | [3] |
| Debaryomyces sp. | Stachyose | 9.66 | - | - | - | - | [3] |
| Debaryomyces sp. | Raffinose (B1225341) | 16 | - | - | - | - | [3] |
| Streptomyces coelicolor | p-Nitrophenyl-α-D-galactopyranoside (pNP-α-Gal) | 1.6 mg/ml (~5.3 mM) | 71.4 | - | 7.0 | 40 | [4] |
| Penicillium citrinum | - | 0.8 | 39 | - | - | - | [5] |
| Monascus pilosus | p-Nitrophenyl-α-D-galactopyranoside (pNP-α-Gal) | ~0.8 | 39 | - | 4.5-5.0 | 55 | [6] |
| Human α-Galactosidase | p-Nitrophenyl-α-D-galactopyranoside (pNP-α-Gal) | 8.3 ± 0.5 | - | 63.5 ± 0.1 | - | - | [7] |
| Sweet Almond | This compound | - | - | - | 3.0 (catalysis), 5.75 (binding) | - | [8] |
| Sweet Almond | p-Nitrophenyl-α-D-galactopyranoside (pNP-α-Gal) | - | - | - | 3.4, 6.7 | - | [8] |
Note: Dashes indicate data not available in the cited sources. Kinetic parameters can vary significantly based on the enzyme source, purity, and assay conditions.
Experimental Protocols
Protocol 1: General Enzyme Assay for α-Galactosidase using this compound and HPLC Analysis
This protocol outlines a typical procedure for determining the kinetic parameters of an α-galactosidase using this compound as the substrate. The reaction products (glucose and galactose) are quantified by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified α-galactosidase
-
This compound stock solution (e.g., 100 mM in reaction buffer)
-
Reaction Buffer (e.g., 20 mM sodium phosphate (B84403) buffer, pH 6.0)[2]
-
Stop Solution (e.g., 1 M Sodium Carbonate or heat inactivation)
-
HPLC system with a suitable column for sugar analysis (e.g., TSK-NH2-60)[2]
-
Mobile Phase (e.g., Acetonitrile:Water gradient)
-
Glucose and Galactose standards for HPLC calibration
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the purified α-galactosidase in the reaction buffer. The final concentration will depend on the enzyme's activity.
-
Reaction Setup:
-
Prepare a series of dilutions of the this compound stock solution in the reaction buffer to achieve a range of final substrate concentrations (e.g., 0.1x Km to 10x Km, if Km is known or estimated).
-
In microcentrifuge tubes, add the reaction buffer and the this compound solution. Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C).[2]
-
-
Initiation of Reaction: Start the reaction by adding a small, fixed volume of the enzyme solution to each tube. The total reaction volume should be consistent across all assays.
-
Incubation: Incubate the reaction mixtures for a predetermined time, ensuring that the product formation is linear with time (initial velocity phase). This may require preliminary time-course experiments.
-
Termination of Reaction: Stop the reaction by adding a stop solution or by heat inactivation (e.g., boiling for 5-10 minutes).
-
Sample Preparation for HPLC: Centrifuge the terminated reaction mixtures to pellet any precipitated protein. Collect the supernatant for HPLC analysis.
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Separate the reaction products (glucose and galactose) from the remaining substrate (this compound).
-
Quantify the amount of glucose and/or galactose produced by comparing the peak areas to a standard curve generated with known concentrations of glucose and galactose.[9]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration (in μmol/min or similar units).
-
Plot V₀ versus substrate concentration ([S]).
-
Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.
-
Protocol 2: Alternative Assay using a Chromogenic Substrate (pNP-α-Gal)
For high-throughput screening or as a complementary assay, the artificial substrate p-nitrophenyl-α-D-galactopyranoside (pNP-α-Gal) is often used. The hydrolysis of pNP-α-Gal releases p-nitrophenol, which is yellow at alkaline pH and can be quantified spectrophotometrically.
Materials:
-
Purified α-galactosidase
-
p-Nitrophenyl-α-D-galactopyranoside (pNP-α-Gal) stock solution
-
Reaction Buffer (e.g., 50 mM citrate-phosphate buffer, pH 5.5)[10]
-
Stop Solution (e.g., 0.5 M Sodium Carbonate)[10]
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Setup: In a microplate or cuvette, add the reaction buffer and varying concentrations of the pNP-α-Gal solution. Pre-incubate at the desired temperature.
-
Initiation of Reaction: Add the enzyme solution to start the reaction.
-
Incubation: Incubate for a fixed period, ensuring the reaction is in the linear range.
-
Termination of Reaction: Add the stop solution (e.g., sodium carbonate) to raise the pH and stop the reaction. This also develops the yellow color of the p-nitrophenolate ion.
-
Measurement: Measure the absorbance of the solution at 405-420 nm.
-
Data Analysis: Convert the absorbance values to the concentration of p-nitrophenol released using a standard curve. Calculate the initial velocities and determine the kinetic parameters as described in Protocol 1.
Visualization of Experimental Workflow
General Workflow for Enzyme Kinetics Study
The following diagram illustrates the general workflow for determining the kinetic parameters of an enzyme using this compound as a substrate.
Caption: Workflow for enzyme kinetic analysis using this compound.
Hydrolysis of this compound by α-Galactosidase
The following diagram illustrates the enzymatic breakdown of this compound.
Caption: Enzymatic hydrolysis of this compound into its monosaccharide components.
Conclusion
This compound is an invaluable substrate for the detailed kinetic characterization of α-galactosidases. Its use, in conjunction with robust analytical techniques like HPLC, allows for the precise determination of key kinetic parameters. These parameters are essential for understanding the enzyme's function, comparing enzymes from different sources, and for the development of industrial and therapeutic applications. The provided protocols and data serve as a foundational guide for researchers to design and execute their own enzyme kinetic studies involving this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Extracellular alpha-galactosidase from Debaryomyces hansenii UFV-1 and its use in the hydrolysis of raffinose oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Characterization of the α-Galactosidase SCO0284 from Streptomyces coelicolor A3(2), a Family 27 Glycosyl Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production, Purification, and Characterization of alpha-Galactosidase from Monascus pilosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic Mechanism of Human α-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Melibiose Transport Mechanisms in Prokaryotic Cells
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to Melibiose (B213186) Transport in Prokaryotes
This compound, a disaccharide composed of galactose and glucose, serves as a carbon source for many prokaryotes. Its transport across the cell membrane is a critical first step in its metabolism. In bacteria such as Escherichia coli and Salmonella typhimurium, the primary transporter responsible for this compound uptake is the this compound permease, encoded by the melB gene. This protein is a member of the Major Facilitator Superfamily (MFS) and functions as a cation-coupled symporter. Understanding the mechanism of this transport is crucial for fields ranging from microbial physiology to the development of antimicrobial agents that could target nutrient uptake pathways.
The this compound Permease (MelB): A Model Symporter
The this compound permease (MelB) is a well-characterized transport protein that utilizes the electrochemical gradient of cations to drive the uphill transport of this compound into the cell. Notably, MelB exhibits a remarkable flexibility in its cation coupling, utilizing either Na+, Li+, or H+ as the symported cation.[1][2] This feature makes it an excellent model system for studying the mechanics of cation-coupled transport.
The transport process follows an alternating access mechanism, where the transporter exposes its substrate-binding site to either the periplasm or the cytoplasm, but not both simultaneously. The binding of a cation to MelB increases the transporter's affinity for this compound, a key aspect of the symport mechanism.[3][4] Following the binding of both cation and this compound, a conformational change in the protein facilitates their translocation across the membrane.
Structural Insights into MelB Function
Crystallographic studies of MelB from Salmonella typhimurium have revealed a canonical MFS fold, consisting of 12 transmembrane helices arranged in two six-helix bundles. These studies have been instrumental in identifying the key amino acid residues involved in both cation and sugar binding, providing a structural basis for the transporter's function and specificity.
Regulation of this compound Transport
The expression of the melB gene is tightly regulated to ensure that the transporter is synthesized only when this compound is available and a preferred carbon source, such as glucose, is absent. This regulation occurs at the transcriptional level and involves the specific activator MelR and the global regulator, the cAMP receptor protein (CRP).[5][6] The mel operon, which includes melA (encoding α-galactosidase) and melB, is induced by this compound.[5][6][7] In the presence of glucose, catabolite repression prevents the expression of the mel operon, ensuring the preferential utilization of glucose.[8][9][10]
Quantitative Data on this compound Transport
The following tables summarize the kinetic parameters and substrate specificity of the this compound permease from E. coli and S. typhimurium.
Table 1: Kinetic Parameters of this compound Transport
| Organism | Transporter | Condition | Km (mM) | Vmax (nmol/min/mg protein) | Reference |
| Escherichia coli | MelB | No Na+ or Li+ | 0.57 | 40 | [11] |
| Escherichia coli | MelB | 10 mM NaCl | 0.27 | 46 | [11] |
| Escherichia coli | MelB | 10 mM LiCl | 0.29 | 18 | [11] |
| Salmonella typhimurium | MelB | No Na+ or Li+ | 0.50 | 140 | [1] |
| Salmonella typhimurium | MelB | 10 mM NaCl | 0.12 | 140 | [1] |
| Salmonella typhimurium | MelB | 10 mM LiCl | 0.12 | 140 | [1] |
Table 2: Substrate and Cation Specificity of E. coli MelB
| Substrate | Cation Co-transport | Reference |
| This compound | Na+, H+ | [12] |
| Raffinose | Na+, H+ | [12] |
| p-nitrophenyl-α-galactoside | Na+, H+ | [12] |
| Lactose | Na+ | [12] |
| L-arabinose-β-D-galactoside | Na+ | [12] |
| D-fructose-β-D-galactoside | Na+ | [12] |
| o-nitrophenyl-β-D-galactoside | Na+ | [12] |
| p-nitrophenyl-β-D-galactoside | Na+ | [12] |
| D-galactose | Na+, H+ | [12] |
| D-fucose | Na+ | [12] |
| L-arabinose | Na+ | [12] |
| D-galactosamine | Na+ | [12] |
Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay in E. coli
This protocol describes a method to measure the transport of this compound into E. coli cells using radiolabeled [3H]this compound.
Materials:
-
E. coli strain expressing the this compound transporter (e.g., a strain overexpressing MelB).
-
Luria-Bertani (LB) medium or M9 minimal medium supplemented with a suitable carbon source for growth.
-
Inducer for the expression of the transporter (if applicable, e.g., this compound or IPTG).
-
[3H]this compound (radiolabeled substrate).
-
Wash buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 100 mM LiCl).
-
Scintillation fluid.
-
Glass microfiber filters (e.g., GF/F).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Cell Culture and Induction:
-
Inoculate a single colony of the E. coli strain into 5 mL of LB or M9 medium and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into a larger volume of fresh medium to an OD600 of ~0.1.
-
Grow the cells to mid-log phase (OD600 of 0.5-0.7).
-
If using an inducible promoter, add the inducer and continue to grow the cells for the required time to induce transporter expression (e.g., 2-3 hours).
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold wash buffer.
-
Resuspend the cells in the appropriate assay buffer to a final concentration of 1-2 mg of total protein/mL. Keep the cells on ice.
-
-
Transport Assay:
-
Pre-warm the cell suspension to the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the transport reaction by adding [3H]this compound to the cell suspension at the desired final concentration.
-
At specific time points (e.g., 0, 15, 30, 60, 120 seconds), take a defined volume of the cell suspension (e.g., 100 µL) and immediately add it to 5 mL of ice-cold wash buffer.
-
Rapidly filter the diluted cell suspension through a glass microfiber filter under vacuum.
-
Wash the filter twice with 5 mL of ice-cold wash buffer to remove extracellular radiolabel.
-
-
Quantification:
-
Place the filter in a scintillation vial.
-
Add scintillation fluid to the vial and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of this compound transported (in nmol) per mg of cell protein at each time point.
-
Plot the amount of this compound transported against time to determine the initial rate of transport.
-
Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates of transport at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for MelB-Ligand Binding
This protocol provides a general framework for measuring the binding affinity of this compound and cations to the purified and reconstituted this compound permease using ITC.
Materials:
-
Purified and reconstituted MelB in proteoliposomes.
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.05% DDM).
-
Ligand solution (this compound or cation salt) prepared in the same dialysis buffer.
-
Isothermal titration calorimeter.
Procedure:
-
Sample Preparation:
-
Dialyze the purified, reconstituted MelB extensively against the chosen assay buffer to ensure buffer matching between the protein and ligand solutions.[13] This is critical to minimize heat of dilution effects.
-
Prepare the ligand (this compound or cation) solution in the final dialysis buffer.
-
Degas both the protein and ligand solutions immediately before the ITC experiment to prevent bubble formation in the cell.[13]
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Fill the sample cell with the MelB proteoliposome solution (typically at a concentration of 10-50 µM).
-
Fill the injection syringe with the ligand solution (typically at a concentration 10-20 fold higher than the protein concentration).[13]
-
-
Titration:
-
Perform an initial small injection (e.g., 1-2 µL) to displace any solution from the syringe tip; this data point is typically discarded during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 5-10 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the buffer alone to measure the heat of dilution. This data will be subtracted from the experimental data.
-
-
Data Analysis:
-
Integrate the raw ITC data (thermogram) to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Protocol 3: Reconstitution of MelB into Proteoliposomes
This protocol outlines the steps for reconstituting purified MelB into lipid vesicles (proteoliposomes) for functional studies.
Materials:
-
Purified MelB solubilized in detergent (e.g., DDM).
-
Lipids (e.g., E. coli polar lipid extract or a defined lipid mixture like POPE:POPG).
-
Detergent (e.g., Triton X-100 or DDM).
-
Bio-Beads or dialysis cassettes for detergent removal.
-
Buffer for reconstitution (e.g., 50 mM potassium phosphate, pH 7.5).
-
Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).
Procedure:
-
Liposome (B1194612) Preparation:
-
Dry the desired amount of lipids from a chloroform (B151607) solution under a stream of nitrogen gas to form a thin film.
-
Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film in the reconstitution buffer by vortexing to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to several freeze-thaw cycles to facilitate the formation of unilamellar vesicles.
-
Extrude the lipid suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times to generate unilamellar liposomes of a uniform size.
-
-
Detergent Solubilization of Liposomes:
-
Add detergent (e.g., Triton X-100) to the liposome suspension to partially or fully solubilize the lipid vesicles, forming lipid-detergent mixed micelles. The amount of detergent will depend on the lipid concentration and the desired final lipid-to-protein ratio.
-
-
Incorporation of MelB:
-
Add the purified, detergent-solubilized MelB to the lipid-detergent mixed micelles. The lipid-to-protein ratio is a critical parameter that may need to be optimized for functionality.
-
Incubate the mixture for a short period (e.g., 30 minutes) on ice or at room temperature to allow the protein to incorporate into the micelles.
-
-
Detergent Removal:
-
Remove the detergent to allow the formation of proteoliposomes. This can be achieved by:
-
Dialysis: Place the mixture in a dialysis cassette and dialyze against a large volume of detergent-free buffer for an extended period (e.g., 2-3 days) with several buffer changes.
-
Bio-Beads: Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to the mixture and incubate with gentle agitation to remove the detergent. The incubation time and amount of beads will need to be optimized.
-
-
-
Proteoliposome Harvesting and Characterization:
-
After detergent removal, harvest the proteoliposomes by ultracentrifugation.
-
Resuspend the proteoliposome pellet in the desired buffer.
-
The orientation of the reconstituted protein and its functional activity should be assessed using appropriate assays (e.g., radiolabeled uptake assays).
-
Mandatory Visualizations
Caption: Regulation of the mel operon in E. coli.
Caption: Alternating access mechanism of MelB.
Caption: Experimental workflow for a radiolabeled uptake assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Reduced Na+ Affinity Increases Turnover of Salmonella enterica Serovar Typhimurium MelB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric effects of the coupling cation in this compound transporter MelB [elifesciences.org]
- 4. research-collection.ethz.ch [research-collection.ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. Effector Overlap between the lac and mel Operons of Escherichia coli: Induction of the mel Operon with β-Galactosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effector Overlap between the lac and mel Operons of Escherichia coli: Induction of the mel Operon with β-Galactosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catabolism of Raffinose, Sucrose, and this compound in Erwinia chrysanthemi 3937 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Catabolite repression - Wikipedia [en.wikipedia.org]
- 11. This compound transport of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cation specificity for sugar substrates of the this compound carrier in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Application Note: Differentiation of Yeast Species Using Melibiose Utilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to accurately differentiate between yeast species is critical in various fields, including industrial fermentation, food production, and clinical diagnostics. Misidentification can lead to process failures, product spoilage, or incorrect clinical diagnoses. One key biochemical characteristic used for yeast identification is the ability to metabolize the disaccharide melibiose (B213186). This Application Note provides detailed protocols for differentiating yeast species based on their capacity to utilize this compound, primarily through fermentation assays and enzymatic activity confirmation.
The primary distinction lies between Saccharomyces pastorianus (formerly S. carlsbergensis), a bottom-fermenting yeast commonly used in lager brewing, and Saccharomyces cerevisiae, a top-fermenting yeast used in ale brewing and baking. S. pastorianus can metabolize this compound, whereas S. cerevisiae cannot.[1][2][3] This difference is attributed to the presence of the MEL1 gene in this compound-positive yeasts, which encodes for the enzyme α-galactosidase (melibiase).[4] This enzyme hydrolyzes this compound into its constituent monosaccharides, glucose and galactose, which can then enter the glycolytic pathway.
Principle of the Method
The differentiation of yeast species based on this compound utilization can be determined by two primary methods: a fermentation test and an α-galactosidase activity assay.
-
This compound Fermentation Test: This is a qualitative assay that assesses the ability of a yeast to ferment this compound. Yeast is inoculated into a broth medium containing this compound as the sole carbohydrate source and a pH indicator, such as phenol (B47542) red. If the yeast can metabolize this compound, it will produce acidic byproducts, causing a color change in the pH indicator.[5][6][7]
-
α-Galactosidase Activity Assay: This is a quantitative, confirmatory assay that directly measures the activity of the α-galactosidase enzyme. A chromogenic substrate, such as p-nitrophenyl-α-D-galactopyranoside (pNPG), is used.[8][9] If the yeast produces α-galactosidase, the enzyme will cleave pNPG, releasing p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically.
Data Presentation
The ability to utilize this compound is a key characteristic for differentiating various yeast species. The following table summarizes the this compound fermentation capabilities of several common yeast species.
| Yeast Species | This compound Fermentation | Typical Application |
| Saccharomyces pastorianus | Positive | Lager Beer Brewing |
| Saccharomyces cerevisiae | Negative | Ale Beer Brewing, Baking, Wine |
| Saccharomyces eubayanus | Positive | Parent of S. pastorianus |
| Saccharomyces mikatae | Positive | Wild Yeast |
| Saccharomyces kudriavzevii | Negative | Wild Yeast |
| Candida albicans | Negative | Human Pathogen |
| Candida tropicalis | Negative | Human Pathogen |
Experimental Protocols
This compound Fermentation Test
This protocol describes how to perform a qualitative fermentation test to determine if a yeast species can utilize this compound.
4.1.1. Materials and Reagents
-
Yeast culture to be tested
-
Sterile inoculating loop or needle
-
Phenol Red this compound Broth (commercially available or prepared in-house)
-
Peptone: 10 g
-
This compound: 5-10 g
-
Sodium Chloride: 5 g
-
Phenol Red: 0.018 g
-
Distilled Water: 1 L
-
Durham tubes (inverted in the broth to detect gas production)
-
-
Incubator (30-37°C)
-
Test tubes
4.1.2. Protocol
-
Prepare Phenol Red this compound Broth according to the manufacturer's instructions or the formulation provided above. Dispense the broth into test tubes containing inverted Durham tubes. Sterilize by autoclaving.
-
Using a sterile inoculating loop, pick a single, well-isolated colony of the yeast to be tested.
-
Inoculate the Phenol Red this compound Broth by gently swirling the loop in the medium.
-
Incubate the inoculated tubes at 30-37°C for 24-48 hours.[5][6] Some slower-growing species may require longer incubation.
-
Observe the tubes for a color change and gas production in the Durham tube.
4.1.3. Interpretation of Results
-
Positive Result: The broth changes color from red to yellow, indicating acid production from this compound fermentation. Gas may or may not be observed in the Durham tube.
-
Negative Result: The broth remains red or turns a darker red/pink, indicating no acid production and an inability to ferment this compound.
α-Galactosidase Activity Assay
This protocol provides a quantitative method to confirm the presence of α-galactosidase activity in yeast.
4.2.1. Materials and Reagents
-
Yeast culture grown in a suitable medium (e.g., YPthis compound: 1% yeast extract, 2% peptone, 2% this compound)
-
Spectrophotometer
-
Microplate reader (optional)
-
Centrifuge
-
Lysis Buffer (e.g., Y-PER Yeast Protein Extraction Reagent or a buffer containing lyticase/zymolyase)
-
Assay Buffer: 0.1 M Sodium Acetate Buffer, pH 4.5
-
Substrate Solution: 5 mM p-nitrophenyl-α-D-galactopyranoside (pNPG) in Assay Buffer
-
Stop Solution: 1 M Sodium Carbonate
4.2.2. Protocol
-
Grow the yeast culture in a medium containing this compound to induce the expression of the MEL1 gene.
-
Harvest the yeast cells by centrifugation.
-
Wash the cell pellet with sterile distilled water and resuspend in Lysis Buffer.
-
Lyse the cells according to the lysis buffer manufacturer's instructions to release the intracellular enzymes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crude enzyme extract.
-
In a microcentrifuge tube or a well of a microplate, add 50 µL of the enzyme extract.
-
Add 50 µL of the 5 mM pNPG Substrate Solution to initiate the reaction.
-
Incubate the reaction mixture at 37°C for 15-60 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
Stop the reaction by adding 100 µL of 1 M Sodium Carbonate. The solution will turn yellow if p-nitrophenol has been produced.
-
Measure the absorbance of the solution at 405 nm using a spectrophotometer or microplate reader.
-
A blank reaction containing all components except the enzyme extract should be included to zero the spectrophotometer.
4.2.3. Calculation of Enzyme Activity
The α-galactosidase activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol.
One unit of α-galactosidase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of pNPG per minute under the specified assay conditions.
Visualizations
Experimental Workflow
Caption: Workflow for this compound-based yeast differentiation.
This compound Metabolism Pathway
Caption: Biochemical pathway of this compound metabolism in yeast.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Saccharomyces species in the Production of Beer [mdpi.com]
- 3. Yeast - Wikipedia [en.wikipedia.org]
- 4. Comparison of this compound utilizing baker's yeast strains produced by genetic engineering and classical breeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vumicro.com [vumicro.com]
- 6. vumicro.com [vumicro.com]
- 7. microbenotes.com [microbenotes.com]
- 8. p-Nitrophenyl a-D-galactopyranoside [himedialabs.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Melibiose Fermentation in Yeast Cultures
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during melibiose (B213186) fermentation experiments with yeast, primarily Saccharomyces cerevisiae.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My yeast strain is not growing or is growing very slowly on media with this compound as the sole carbon source. What are the possible causes and solutions?
Poor or no growth on this compound can stem from several factors, ranging from the genetic makeup of your yeast strain to the composition of your culture medium.
Possible Causes:
-
Genetic Incapacity: The most common reason is that the yeast strain lacks a functional MEL1 gene.[1][2] The MEL1 gene encodes the enzyme α-galactosidase, which is essential for breaking down this compound into glucose and galactose.[1][2] Some laboratory strains of Saccharomyces cerevisiae are naturally mel1 mutants.
-
Suboptimal Culture Conditions: Yeast fermentation is sensitive to environmental parameters. Incorrect temperature or pH can significantly hinder growth. Most S. cerevisiae strains grow optimally at temperatures between 30-32°C and a pH of 5.5.
-
Nutrient Limitation: While this compound may be the carbon source, yeast still requires a nitrogen source, vitamins, and minerals for growth. The absence of these essential nutrients in your medium will prevent proliferation.
-
Presence of Inhibitory Compounds: Contaminants in the media or water can inhibit yeast growth.
Troubleshooting Steps:
-
Verify Strain Genotype: Confirm that your yeast strain possesses a functional MEL1 gene. This can be done by checking the strain's documentation or by performing a PCR to amplify the MEL1 locus.
-
Optimize Growth Conditions: Ensure the incubator is set to the optimal temperature for your strain (typically 30°C for S. cerevisiae). Check and adjust the pH of your medium to the optimal range (around 5.5).
-
Enrich the Medium: If using a minimal medium, ensure it is supplemented with a nitrogen source (e.g., ammonium (B1175870) sulfate), yeast nitrogen base (YNB), and any necessary amino acids or nucleotides for auxotrophic strains.
-
Use a Positive Control: Culture a yeast strain known to be Mel+ (e.g., some prototrophic industrial strains) under the same conditions to verify that the medium and environment can support growth.
-
Check for Contamination: Plate a sample of your culture on a rich, non-selective medium (like YPD) to check for bacterial or mold contamination.
Q2: this compound fermentation starts, but it is sluggish and incomplete. What could be the problem?
A sluggish or stalled fermentation often points to issues with gene regulation or suboptimal enzymatic activity.
Possible Causes:
-
Glucose Repression: this compound is hydrolyzed into glucose and galactose. Glucose is the preferred carbon source for yeast and its presence represses the expression of genes required for metabolizing other sugars, including MEL1 and the GAL genes.[1][3] This is a significant factor in slowing down this compound utilization.
-
Inefficient Induction of MEL1: The expression of MEL1 is induced by galactose.[1] If the initial breakdown of this compound is slow, the resulting low concentration of galactose may not be sufficient for strong induction of the MEL1 gene.
-
Suboptimal α-Galactosidase Activity: The activity of the α-galactosidase enzyme is pH and temperature-dependent. Conditions outside the optimal range will result in reduced enzyme efficiency. The optimal pH for α-galactosidase is typically around 5.5, and the optimal temperature is around 45°C.[4]
-
Inadequate Aeration (for initial growth): While fermentation is an anaerobic process, initial oxygen availability is crucial for the synthesis of sterols and unsaturated fatty acids, which are important for cell membrane integrity and stress tolerance.
Troubleshooting Steps:
-
Monitor Sugar Concentrations: Use HPLC to monitor the concentrations of this compound, glucose, and galactose over time. A rapid initial consumption of the glucose portion of this compound followed by a lag before galactose is consumed is indicative of glucose repression.
-
Pre-Induction with Galactose: Before inoculating into this compound medium, consider pre-culturing the yeast in a medium containing a small amount of galactose to induce the expression of the GAL and MEL1 genes.
-
Optimize Fermentation Parameters: Maintain the culture at the optimal temperature and pH for both yeast growth and α-galactosidase activity.
-
Assay α-Galactosidase Activity: Measure the enzymatic activity of α-galactosidase in your culture to determine if it is being produced and is active.
-
Check Gene Expression Levels: Use RT-qPCR to quantify the transcript levels of MEL1 and the key regulatory gene GAL4. Low expression levels would indicate a problem with gene induction.
Q3: I suspect a problem with gene regulation. How do the GAL4 and GAL80 genes affect this compound fermentation?
The regulation of this compound fermentation is intricately linked to the galactose utilization (GAL) gene network.
-
GAL4: This gene encodes a transcriptional activator protein (Gal4p) that binds to the upstream activating sequences (UAS) of the GAL genes and the MEL1 gene.[1] Gal4p is essential for the transcription of these genes. A non-functional GAL4 will result in the inability to ferment both galactose and this compound.
-
GAL80: This gene encodes a repressor protein (Gal80p) that binds to Gal4p and masks its activation domain, thereby preventing transcription of the GAL and MEL1 genes.[5][6]
-
Induction by Galactose: In the presence of galactose, a signal transducer (Gal3p) interacts with Gal80p, causing a conformational change that releases it from Gal4p.[6] This allows Gal4p to activate transcription.
-
Glucose Repression: Glucose repression of the MEL1 gene is not directly mediated by Gal80p but through other mechanisms that can include the downregulation of GAL4 transcription.[3][5]
A deletion of GAL80 leads to constitutive expression of the GAL and MEL1 genes, even in the absence of an inducer.[5][7] However, this does not bypass glucose repression.[5]
Data Presentation
Table 1: Factors Influencing this compound Fermentation in Saccharomyces cerevisiae
| Parameter | Condition | Observation | Implication for this compound Fermentation |
| Genetic Background | Wild-Type (Mel+) | Growth on this compound as sole carbon source. | Strain is capable of this compound fermentation. |
| mel1Δ mutant | No growth on this compound.[2] | Strain lacks α-galactosidase and cannot initiate fermentation. | |
| gal4Δ mutant | No growth on this compound or galactose. | Strain lacks the transcriptional activator for MEL1 and GAL genes. | |
| gal80Δ mutant | Constitutive expression of MEL1 and GAL genes.[5] | Fermentation can proceed without galactose induction, but is still subject to glucose repression. | |
| Carbon Source | This compound (2%) | Diauxic-like growth with initial slow phase. | Initial hydrolysis to glucose and galactose, followed by glucose repression. |
| This compound (2%) + Glucose (0.5%) | Significantly reduced rate of this compound consumption.[8] | Glucose repression inhibits MEL1 expression and this compound uptake. | |
| This compound (2%) + Galactose (0.2%) | Enhanced rate of this compound fermentation. | Galactose pre-induces the necessary enzymes for this compound catabolism. | |
| Temperature | 30°C | Optimal growth and fermentation rate. | Ideal for overall yeast metabolic activity. |
| 45°C | Optimal α-galactosidase activity.[4] | Enzyme functions most efficiently, but may be stressful for yeast growth. | |
| pH | 5.5 | Optimal for both yeast growth and α-galactosidase activity.[4] | Maximizes both biomass production and this compound hydrolysis. |
Experimental Protocols
Protocol 1: Quantitative this compound Fermentation Assay
This protocol allows for the monitoring of sugar consumption and ethanol (B145695) production over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Yeast strain of interest
-
YPD medium (1% yeast extract, 2% peptone, 2% glucose)
-
This compound fermentation medium (e.g., YPMel: 1% yeast extract, 2% peptone, 2% this compound)
-
Sterile flasks
-
Incubator shaker
-
Spectrophotometer
-
Microcentrifuge and tubes
-
HPLC system with a refractive index (RI) detector and a suitable column (e.g., Bio-Rad Aminex HPX-87H)
-
Syringe filters (0.22 µm)
-
HPLC vials
-
Standards: this compound, glucose, galactose, ethanol
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm).
-
Main Culture: Inoculate the this compound fermentation medium with the overnight culture to a starting OD₆₀₀ of 0.1.
-
Sampling: At regular time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), aseptically withdraw a 1 mL sample of the culture.
-
Sample Preparation:
-
Measure the OD₆₀₀ of the sample to monitor cell growth.
-
Centrifuge the sample at 13,000 x g for 2 minutes to pellet the cells.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the filtered samples using an HPLC system equipped with an Aminex HPX-87H column (or equivalent).
-
Mobile Phase: 5 mM H₂SO₄
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 60°C
-
Detector: Refractive Index (RI)
-
Run a standard curve with known concentrations of this compound, glucose, galactose, and ethanol to quantify their concentrations in the samples. Expected retention times will vary based on the specific system but can be determined using standards.[9]
-
Protocol 2: α-Galactosidase Activity Assay
This assay measures the activity of secreted α-galactosidase using the chromogenic substrate p-nitrophenyl-α-D-galactopyranoside (pNPG).
Materials:
-
Yeast culture supernatant
-
Assay buffer: 0.1 M sodium acetate, pH 5.5
-
Substrate solution: 5 mM pNPG in assay buffer
-
Stop solution: 1 M sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Collection: Collect a sample of the yeast culture and centrifuge to pellet the cells. The supernatant contains the secreted α-galactosidase.
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the yeast culture supernatant to each well.
-
Include a blank control with 50 µL of uninoculated medium.
-
-
Reaction Initiation: Add 50 µL of the 5 mM pNPG substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 15-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Add 100 µL of 1 M Na₂CO₃ to each well to stop the reaction. The stop solution will also cause a yellow color to develop if p-nitrophenol has been released.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: The activity of α-galactosidase is proportional to the absorbance at 405 nm after subtracting the blank. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of pNPG per minute under the assay conditions.
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol is for quantifying the transcript levels of MEL1 and GAL4.
Materials:
-
Yeast cells grown under desired conditions
-
RNA extraction kit suitable for yeast
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR instrument
-
Primers for MEL1, GAL4, and a validated reference gene (e.g., TFC1 or ALG9)[10]
Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| MEL1 | GCTACTGGTTTGTTGGCTATCG | AGTTGGTGTTGTAGAAGCCGTT |
| GAL4 | CCAGATTATGCAGCTGCTAAAGG | GTTGTTGTCGTCGTCCTTGTTG |
| TFC1 (Reference) | GGTATTGGTAACGCTGGTTTGG | GCAATTTGCTTCGTTCTTCACC |
Procedure:
-
RNA Extraction: Harvest yeast cells by centrifugation and extract total RNA using a suitable kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA template using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions containing the cDNA, forward and reverse primers for the target and reference genes, and qPCR master mix.
-
Run the reactions in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the Cq (quantification cycle) values for each gene in each sample.
-
Calculate the relative expression of the target genes (MEL1, GAL4) normalized to the reference gene (TFC1) using the ΔΔCq method.
-
Visualizations
This compound Utilization Pathway and Regulation
Caption: Regulatory pathway of this compound metabolism in S. cerevisiae.
Experimental Workflow for Troubleshooting
References
- 1. biorxiv.org [biorxiv.org]
- 2. Induction and genetics of two alpha-galactosidase activities in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Identification of an α-Galactosidase-Producing Lactosphaera pasteurii Strain and Its Enzymatic Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of regulatory gene GAL80 in Saccharomyces cerevisiae: effects on carbon-controlled regulation of the galactose/melibiose pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gal80–Gal80 interaction on adjacent Gal4p binding sites is required for complete GAL gene repression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of regulatory gene GAL80 in Saccharomyces cerevisiae: effects on carbon-controlled regulation of the galactose/melibiose pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 9. waters.com [waters.com]
- 10. Validation of reference genes for quantitative expression analysis by real-time RT-PCR in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Melibiose Yield from Raffinose Hydrolysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to optimize the production of melibiose (B213186) from the enzymatic hydrolysis of raffinose (B1225341).
Troubleshooting Guide
This section addresses common issues encountered during the optimization of this compound yield.
Q1: Why is my this compound yield lower than expected?
Low this compound yield can stem from several factors related to your choice of enzyme and reaction conditions.
-
Incorrect Enzyme Selection: The most common issue is using an enzyme that does not produce this compound as a primary product.
-
α-Galactosidase: This enzyme cleaves the α-1,6 linkage between galactose and the glucose moiety of raffinose, yielding sucrose (B13894) and galactose , not this compound.[1]
-
Invertase (β-fructofuranosidase) or Levansucrase: These are the correct enzymes for producing this compound. They hydrolyze the bond between the glucose and fructose (B13574) units of raffinose, releasing This compound and fructose .[2][3]
-
-
Suboptimal Reaction Conditions: Enzyme activity is highly dependent on pH and temperature. If these are not optimal for your specific enzyme, the reaction rate and yield will be poor.
-
Enzyme Inhibition: The presence of certain ions or molecules in your reaction mixture can inhibit enzyme activity. For example, some α-galactosidases are inhibited by metal ions like Hg²⁺, Cu²⁺, and Fe³⁺, or by sugars such as fructose, sucrose, and galactose itself.[4]
-
Product Degradation: If you are using a crude enzyme extract that contains α-galactosidase activity in addition to invertase, the this compound product may be further hydrolyzed into glucose and galactose.[5] Some α-galactosidases have a higher affinity for this compound than for raffinose, leading to the rapid degradation of your target product.[6]
-
Transglycosylation: At high substrate concentrations, some enzymes will catalyze a "transglycosylation" reaction, where a galactose unit is transferred to another sugar molecule instead of water. This creates unwanted oligosaccharide byproducts and reduces the this compound yield.[6][7]
Q2: My reaction has produced sucrose and galactose instead of this compound. What went wrong?
You have likely used an α-galactosidase enzyme. This enzyme specifically targets the terminal galactose unit of raffinose, breaking it down into galactose and sucrose.[1] To produce this compound, you must use an enzyme that cleaves the fructose unit, such as an invertase or a levansucrase.[2]
Q3: How can I confirm the identity of my hydrolysis products?
You can use analytical chromatography techniques to identify the sugars in your reaction mixture.
-
Thin-Layer Chromatography (TLC): A simple and rapid method for qualitatively separating sugars. By running your sample alongside standards (pure raffinose, this compound, fructose, sucrose, etc.), you can compare the migration distances (Rf values) to identify your products.[8][9]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction components. Using a suitable column (e.g., amino-bonded or HILIC) and a refractive index (RI) detector, you can separate and quantify the substrate and all products.[5][6][10][11][12]
Q4: The reaction starts well, but the this compound concentration decreases over time. Why is this happening?
This indicates that your this compound is being degraded after it is produced. This is a common issue when using enzyme preparations that are not pure. Your enzyme solution may contain contaminating α-galactosidase activity, which breaks down this compound into glucose and galactose.[5] To solve this, consider using a purified invertase or levansucrase, or engineer a whole-cell biocatalyst that lacks the gene for α-galactosidase.
Q5: How can I minimize the formation of unwanted transglycosylation byproducts?
Transglycosylation is often favored over hydrolysis at very high substrate concentrations and low water activity. To minimize this side reaction:
-
Optimize Substrate Concentration: While a high substrate concentration can increase the initial reaction rate, it can also promote transglycosylation. Experiment with different raffinose concentrations to find a balance.
-
Control Water Activity: Ensure the reaction is performed in an aqueous buffer. Adding organic solvents can reduce water activity and favor transglycosylation.[7]
-
Enzyme Selection/Engineering: Some enzymes have inherently lower transglycosylation activity. It is also possible to reduce or eliminate this activity through protein engineering.[1]
-
Adjust pH: The balance between hydrolysis and transglycosylation can be pH-dependent. For some enzymes, performing the reaction at a more basic pH can favor transglycosylation, so maintaining the optimal pH for hydrolysis is key.[13]
Frequently Asked Questions (FAQs)
Q: What is the best enzyme to maximize this compound yield from raffinose?
To maximize this compound, you should use an invertase or levansucrase . These enzymes specifically cleave the fructose from raffinose. A novel invertase from Microbacterium trichothecenolyticum (InvDz13) has shown high specific activity for raffinose hydrolysis.[2] Levansucrase from Leuconostoc mesenteroides has also been used to achieve high yields of this compound.[14] Avoid using α-galactosidase, as it will produce sucrose and galactose.
Q: What are the typical optimal conditions for raffinose hydrolysis to this compound?
Optimal conditions vary depending on the microbial source of the enzyme. However, many suitable invertases and levansucrases function well under mild conditions.
Refer to the data tables below for specific examples.
Q: Can I use whole cells instead of a purified enzyme?
Yes, whole-cell biocatalysis is a viable and often cost-effective option. Using engineered strains of Saccharomyces cerevisiae, for example, can be effective. However, it's crucial to use a strain that does not express α-galactosidase to prevent the degradation of your this compound product.
Q: What are the key differences in product outcomes between invertase and α-galactosidase?
The choice of enzyme dictates the hydrolysis products, as illustrated in the pathway diagram below.
Data Summary Tables
Table 1: Optimal Conditions for this compound Production using Invertase/Levansucrase
| Enzyme Source | Optimal pH | Optimal Temp. (°C) | Raffinose Conc. (g/L) | Max. This compound Yield (g/L) | Reference |
| Leuconostoc mesenteroides (Levansucrase) | 6.0 | 45 | 210 | 88 | |
| Microbacterium trichothecenolyticum (Invertase) | 6.5 | 35 | Not specified | This compound conc. doubled |
Table 2: Optimal Conditions for various α-Galactosidases (Note: These do not produce this compound)
| Enzyme Source | Substrate | Optimal pH | Optimal Temp. (°C) | Reference |
| Penicillium chrysogenum | pNPG* | 4.5 - 5.0 | 50 | [2] |
| Tremella aurantialba | Raffinose | 5.0 | 54 | [4] |
| Aspergillus sp. D-23 | Raffinose | 5.0 | 65 |
* p-Nitrophenyl-α-D-galactopyranoside, a synthetic substrate used for activity assays.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Raffinose using Invertase
This protocol provides a general procedure for producing this compound. Optimal conditions (enzyme/substrate concentration, pH, temperature) should be determined empirically for your specific enzyme.
Materials:
-
Raffinose
-
Purified Invertase or Levansucrase
-
Buffer solution (e.g., 50 mM Citrate-Phosphate, pH 6.5)
-
Reaction vessels (e.g., 50 mL tubes)
-
Incubator/shaker
-
Water bath or heat block for inactivation
Procedure:
-
Substrate Preparation: Prepare a stock solution of raffinose (e.g., 20-200 g/L) in the chosen buffer. Ensure the pH is adjusted to the optimum for your enzyme.
-
Enzyme Addition: Equilibrate the raffinose solution to the optimal reaction temperature. Add the invertase enzyme to initiate the reaction. The final enzyme concentration will need to be optimized (e.g., 1-10 U/mL).[2]
-
Incubation: Incubate the reaction mixture at the optimal temperature with gentle shaking for a predetermined time (e.g., 1 to 24 hours).
-
Sampling: At various time points, withdraw a small aliquot of the reaction mixture.
-
Reaction Termination: Immediately stop the enzymatic reaction in the aliquot by heating it in a boiling water bath for 5-10 minutes. This denatures the enzyme and prevents further changes to the sugar composition.
-
Analysis: Analyze the composition of the heat-inactivated samples using TLC (Protocol 2) or HPLC (Protocol 3) to determine the concentration of this compound and remaining raffinose.
Protocol 2: Thin-Layer Chromatography (TLC) for Product Identification
Materials:
-
Silica gel TLC plates[8]
-
Capillary tubes for spotting
-
Developing chamber
-
Mobile Phase: A common solvent system is Butanol:Acetic Acid:Water (e.g., 4:1:1 v/v/v).[8]
-
Visualization Reagent: Aniline-diphenylamine-phosphoric acid spray.[8]
-
Heat gun or oven
-
Standards: 1 mg/mL solutions of glucose, fructose, sucrose, raffinose, and this compound.
Procedure:
-
Plate Preparation: Using a pencil, gently draw an origin line about 1.5 cm from the bottom of the TLC plate. Mark small, evenly spaced points along this line for each sample and standard.
-
Spotting: Using a capillary tube, apply a small spot (2-5 µL) of each standard and your reaction samples onto the marked points on the origin line. Allow the spots to dry completely.[8]
-
Development: Pour the mobile phase into the developing chamber to a depth of about 0.5-1 cm (ensure it is below the origin line). Carefully place the TLC plate into the chamber and close the lid. Allow the solvent to ascend the plate until it is about 1 cm from the top edge.
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air-dry completely in a fume hood.
-
Visualization: Spray the dried plate evenly with the visualization reagent. Heat the plate gently with a heat gun or in an oven (110-120°C) for 5-10 minutes until colored spots appear.[8] Different sugars will produce different colors, aiding in identification.
-
Analysis: Compare the Rf values (distance traveled by spot / distance traveled by solvent front) and colors of the spots from your samples to those of the standards to identify the products.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification
Materials:
-
HPLC system with a Refractive Index Detector (RID)
-
Column: An amino (NH2) or HILIC column is suitable for sugar analysis (e.g., 4.6 x 250 mm, 5 µm).[5][11]
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 75:25 v/v) is commonly used.[11]
-
Sample filters (0.45 µm)
-
Standards: A series of known concentrations of raffinose and this compound to create a standard curve.
Procedure:
-
Sample Preparation: Dilute your heat-inactivated reaction samples with the mobile phase. Filter the samples through a 0.45 µm syringe filter into HPLC vials.[11][12]
-
Standard Curve: Prepare a series of standard solutions containing known concentrations of raffinose and this compound. Run these standards on the HPLC to generate a standard curve of peak area versus concentration.
-
HPLC Analysis:
-
Quantification: Identify the peaks in your sample chromatograms by comparing their retention times to the standards. Use the peak areas and the standard curve to calculate the precise concentration of this compound and any remaining raffinose in your samples.
References
- 1. Eliminating hydrolytic activity without affecting the transglycosylation of a GH1 β-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of an Invertase With High Specific Activity for Raffinose Hydrolysis and Its Application in Soymilk Treatment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. bsdf-assbt.org [bsdf-assbt.org]
- 12. Highlighting the factors governing transglycosylation in the GH5_5 endo-1,4-β-glucanase RBcel1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Preventing melibiose degradation during sample preparation.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent melibiose (B213186) degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: this compound degradation during sample preparation is primarily caused by two mechanisms:
-
Enzymatic Degradation: The enzyme α-galactosidase hydrolyzes this compound into galactose and glucose. This is the most common cause of this compound loss in biological samples.
-
Chemical Degradation (Maillard Reaction): As a reducing sugar, this compound can react with amino acids in a non-enzymatic browning process known as the Maillard reaction.[1][2] This reaction is accelerated by heat.[1][2]
Q2: At what pH and temperature is α-galactosidase most active?
A2: The optimal conditions for α-galactosidase activity can vary depending on the source of the enzyme. However, it generally exhibits maximal activity in acidic to neutral pH ranges and at elevated temperatures. For example, α-galactosidase from Aspergillus sp. D-23 has an optimal pH of 5.0 and an optimal temperature of 65°C.[3] Another example from Lactosphaera pasteurii shows optimal activity at pH 5.5 and 45°C.[4] It is crucial to avoid these conditions during sample preparation to minimize enzymatic degradation of this compound.
Q3: How can I inhibit α-galactosidase activity?
A3: Several methods can be employed to inhibit α-galactosidase activity:
-
Competitive Inhibition: The product of the enzymatic reaction, galactose, can act as a competitive inhibitor. Adding an excess of galactose to your sample preparation buffers can help prevent this compound degradation.
-
Chemical Inhibitors: Specific small molecules can inhibit α-galactosidase. For instance, lansoprazole (B1674482) has been identified as an inhibitor of α-galactosidase from coffee beans with an IC50 of 6.4 µM.[5]
-
Metal Ions: Certain metal ions can inhibit α-galactosidase activity. For example, Cu2+ has been shown to strongly inhibit the enzyme.[3][6]
Q4: What is the Maillard reaction and how can I prevent it?
A4: The Maillard reaction is a chemical reaction between amino acids and reducing sugars, like this compound, that occurs upon heating.[1][2] It leads to browning of the sample and degradation of the sugar. To prevent this, avoid excessive heating of samples, especially those containing amino acids. Lyophilized (freeze-dried) samples containing this compound have shown good stability.
Q5: What are the recommended storage conditions for samples containing this compound?
A5: For short-term storage, keep samples on ice or at 4°C. For long-term stability, it is recommended to store samples at -80°C. Freeze-drying can also be an effective method for long-term preservation, as it minimizes both enzymatic activity and the potential for the Maillard reaction. Studies on freeze-dried formulations have shown this compound to be a stable excipient.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause | Solution |
| Low or no detectable this compound in the sample. | Enzymatic degradation by α-galactosidase. | 1. Work at low temperatures: Perform all sample preparation steps on ice. 2. Adjust pH: Maintain the sample pH outside the optimal range for α-galactosidase activity (typically pH 4.0-7.0).[3][4][6][8][9] 3. Add inhibitors: Include an excess of galactose or a known α-galactosidase inhibitor (see Table 2) in your buffers. 4. Heat inactivation: Briefly heat the sample to a temperature that denatures the enzyme but does not induce the Maillard reaction (e.g., 90°C for 5-10 minutes).[10] |
| Chemical degradation via the Maillard reaction. | 1. Avoid excessive heat: Do not heat samples unnecessarily, especially in the presence of amino acids. The Maillard reaction typically proceeds rapidly at temperatures of 140-165°C.[1][2] 2. Control water activity: The Maillard reaction is influenced by water activity. Freeze-drying can be an effective preservation method.[7] | |
| Inconsistent this compound concentrations between replicate samples. | Variable enzyme activity in different sample aliquots. | 1. Homogenize samples thoroughly: Ensure that any endogenous enzyme activity is uniformly distributed before aliquoting. 2. Standardize processing time: Process all samples for the same duration to ensure consistent exposure to potentially degrading conditions. |
| Incomplete inactivation of α-galactosidase. | 1. Optimize inactivation protocol: Ensure that the temperature and duration of heat inactivation are sufficient to completely denature the enzyme. 2. Verify inhibitor concentration: If using chemical inhibitors, ensure the concentration is adequate for complete inhibition. | |
| Appearance of unexpected peaks corresponding to glucose and galactose in chromatograms. | This compound hydrolysis. | This is a direct indication of α-galactosidase activity. Refer to the solutions for "Low or no detectable this compound" to prevent this hydrolysis. |
| Sample browning during thermal processing. | Maillard reaction. | This indicates that the sample has been subjected to excessive heat in the presence of amino acids. Reduce the temperature and/or duration of any heating steps. |
Quantitative Data Summary
Table 1: Optimal Conditions for α-Galactosidase Activity from Various Sources
| Source Organism | Optimal pH | Optimal Temperature (°C) |
| Aspergillus sp. D-23 | 5.0 | 65 |
| Lactosphaera pasteurii | 5.5 | 45 |
| Bifidobacterium longum | 6.0 | 35 |
| Aspergillus fumigatus | 4.5 - 5.5 | 55 |
| Debaryomyces hansenii UFV-1 | 5.0 | 60 |
| Lactobacillus fermentum | 4.8 | 50 |
This table provides a range of optimal conditions to be aware of and avoid during sample preparation.
Table 2: Inhibitors of α-Galactosidase
| Inhibitor | Source of α-Galactosidase | IC50 / Ki |
| 1-Deoxygalactonojirimycin (DGJ) | Green Coffee Beans | 1.6 nM (IC50) |
| 1-Deoxygalactonojirimycin (DGJ) | E. coli | 0.24 µM (IC50) |
| Lansoprazole | Green Coffee Beans | 6.4 µM (IC50) |
| N-Acetyl-D-galactosamine | Green Coffee Beans | 0.06 µM (IC50) |
| 1,4-dideoxy-1,4-imino-D-lyxitol | Green Coffee Beans | 0.13 µM (Ki) |
This table provides examples of known inhibitors and their potency, which can be used to select an appropriate inhibitor for your sample matrix.[11]
Experimental Protocols
Protocol 1: Thermal Inactivation of α-Galactosidase
This protocol is designed to denature α-galactosidase in a sample to prevent this compound degradation.
Materials:
-
Heat block or water bath capable of maintaining 90°C
-
Sample tubes
-
Ice
Procedure:
-
Prepare your sample homogenate or extract in a suitable buffer.
-
Place the sample tubes in a pre-heated heat block or water bath set to 90°C.
-
Incubate the samples for 5-10 minutes. The exact time may need to be optimized for your specific sample matrix.
-
Immediately after incubation, transfer the samples to an ice bath to rapidly cool them down and prevent any potential heat-induced chemical degradation.
-
Proceed with your downstream analytical procedures.
Protocol 2: HPLC Analysis of this compound
This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with refractive index detection (RID).
Materials:
-
HPLC system with a refractive index detector
-
Amino or Amide-based column (e.g., Synergi™ Hydro-RP C18, 150 x 4.6 mm, 4 µm)[12]
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
This compound standard
Procedure:
-
Sample Preparation:
-
If samples contain endogenous α-galactosidase, perform an inactivation step (see Protocol 1).
-
Clarify the sample by centrifugation (e.g., 10,000 x g for 10 minutes) to remove particulates.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, an isocratic elution with 80:20 (v/v) acetonitrile:water can be a starting point.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C[12]
-
Injection Volume: 10-20 µL
-
-
Calibration:
-
Prepare a series of this compound standards of known concentrations in the mobile phase.
-
Inject the standards to generate a calibration curve.
-
-
Analysis:
-
Inject the prepared samples.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for this compound sample preparation.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maillard reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Isolation and Identification of an α-Galactosidase-Producing Lactosphaera pasteurii Strain and Its Enzymatic Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Throughput Screening for Inhibitors of Alpha-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of α- and β-galactosidases from Bifidobacterium longum subsp. longum RD47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of rituximab in freeze-dried formulations containing trehalose or this compound under different relative humidity atmospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New α-galactosidase-inhibiting aminohydroxycyclopentanes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02507D [pubs.rsc.org]
- 12. Determining 1-kestose, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in melibiose synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing byproducts in melibiose (B213186) synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the chemical and enzymatic synthesis of this compound.
Chemical Synthesis (e.g., Koenigs-Knorr Reaction)
Question 1: My reaction is complete, but besides the desired this compound product, I observe a significant, less polar byproduct on my TLC plate. What could it be and how can I minimize it?
Answer: This byproduct is likely an orthoester, a common side product in the Koenigs-Knorr reaction, especially when using participating protecting groups like acetyl (Ac) on the C-2 hydroxyl of the glycosyl donor.
Identification:
-
TLC: Orthoesters are generally less polar than the desired glycoside and will have a higher Rf value. They can be visualized using a p-anisaldehyde stain, often appearing as a distinct spot.
-
NMR: In the 1H NMR spectrum, orthoesters show characteristic signals for the orthoester methyl group (around 1.7-1.8 ppm) and a singlet for the anomeric proton (around 5.8-6.0 ppm).
Minimization Strategies:
-
Temperature: Running the reaction at lower temperatures can disfavor orthoester formation.
-
Promoter: The choice of silver salt promoter can influence orthoester formation. Silver triflate (AgOTf) is known to promote the rearrangement of orthoesters to the desired glycoside. The use of a catalytic amount of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in conjunction with silver oxide can accelerate the reaction and may reduce byproduct formation by favoring the desired glycosylation pathway.[1]
-
Solvent: Using a non-polar solvent can sometimes reduce the formation of orthoesters.
-
Work-up: A mild acidic work-up can sometimes convert the orthoester back to the desired glycoside.
Question 2: My final product is a mixture of anomers (α and β). How can I improve the stereoselectivity of my glycosylation reaction?
Answer: Controlling the anomeric outcome is a common challenge in glycosylation chemistry. The formation of a mixture of anomers can be influenced by several factors.
Identification:
-
HPLC: An HPLC method with a suitable column (e.g., an amino or C18 column) can separate the α and β anomers of this compound.
-
NMR: The anomeric protons of the α and β isomers will have distinct chemical shifts and coupling constants in the 1H NMR spectrum. For the glucose unit of this compound, the β-anomer typically shows a larger coupling constant (J ≈ 8 Hz) for the anomeric proton compared to the α-anomer (J ≈ 3-4 Hz).
Minimization Strategies:
-
Neighboring Group Participation: Using a participating protecting group (e.g., acetyl, benzoyl) at the C-2 position of the galactose donor strongly favors the formation of the 1,2-trans glycosidic linkage, which in the case of a D-galactopyranosyl donor, results in the α-glycoside. To obtain the β-glycoside, a non-participating group (e.g., benzyl (B1604629) ether) at C-2 is generally required.
-
Solvent Effects: The polarity of the solvent can influence the stereochemical outcome. Diethyl ether, for example, is known to favor the formation of α-glycosides.
-
Promoter Choice: The combination of promoter and reaction conditions can affect the anomeric ratio. Some promoter systems are known to favor the formation of one anomer over the other.
-
Anomerization: It is possible to anomerize the undesired product to the desired one under certain conditions, for example, by using a Lewis acid.[2]
Question 3: My reaction yield is low, and I see a significant amount of hydrolyzed glycosyl donor on my TLC. What is causing this and how can I prevent it?
Answer: Hydrolysis of the activated glycosyl donor is a common side reaction, especially if there is residual water in the reaction mixture.
Identification:
-
TLC: The hydrolyzed donor will be a more polar spot on the TLC plate compared to the starting material and the product.
Minimization Strategies:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and add a drying agent like molecular sieves to the reaction mixture.
-
Fresh Reagents: Use freshly prepared or purified glycosyl donor and other reagents.
-
Promoter Quality: The quality and activity of the silver salt promoter can affect the reaction rate. Using a highly active promoter can help the glycosylation reaction outcompete the hydrolysis side reaction.
Enzymatic Synthesis
Question 1: My enzymatic synthesis of this compound from a donor like raffinose (B1225341) is producing other larger oligosaccharides. What are these byproducts and how can I reduce their formation?
Answer: These byproducts are likely the result of the transglycosylation activity of the α-galactosidase enzyme.[3] In this side reaction, the enzyme transfers a galactose unit to another sugar molecule (the acceptor), which can be another molecule of the substrate or the product itself, leading to the formation of trisaccharides or larger oligosaccharides.
Identification:
-
TLC/HPLC: These larger oligosaccharides can be detected as spots with lower Rf values on TLC or peaks with different retention times on HPLC compared to this compound.[3][4]
Minimization Strategies:
-
Substrate Concentration: High substrate concentrations can favor the desired hydrolysis over transglycosylation.
-
Enzyme Choice: Different α-galactosidases have varying degrees of transglycosylation activity. Screening different enzymes may identify one with a higher hydrolytic-to-transglycosylation ratio.
-
Reaction Time: Monitor the reaction progress and stop it once the maximum concentration of this compound is reached, as prolonged reaction times can lead to the accumulation of transglycosylation products.[3]
-
Acceptor Concentration: If using a transglycosylation reaction to produce this compound, optimizing the ratio of the galactose donor to the glucose acceptor is crucial.
Question 2: My enzymatic reaction is slow and incomplete, with significant amounts of starting material remaining.
Answer: Several factors can contribute to a slow or incomplete enzymatic reaction.
Troubleshooting Steps:
-
Enzyme Activity: Ensure the enzyme is active. Check the storage conditions and age of the enzyme. Perform an activity assay with a standard substrate if possible.
-
Reaction Conditions: Optimize the pH, temperature, and buffer composition for the specific α-galactosidase being used. These parameters can significantly impact enzyme activity.[5]
-
Substrate Inhibition/Product Inhibition: High concentrations of the substrate or product can sometimes inhibit the enzyme. Try varying the initial substrate concentration.
-
Enzyme Concentration: Increase the enzyme concentration to improve the reaction rate.
Data Presentation
Table 1: Byproducts in this compound Synthesis
| Synthesis Method | Common Byproducts | Identification Methods | Minimization Strategies |
| Chemical (Koenigs-Knorr) | Orthoesters, α/β Anomers, Hydrolyzed Donor | TLC, HPLC, NMR | Low temperature, choice of promoter (e.g., AgOTf), anhydrous conditions |
| Enzymatic | Transglycosylation products (e.g., trisaccharides), Glucose, Galactose | TLC, HPLC | Optimize substrate concentration, choice of enzyme, control reaction time |
Experimental Protocols
Protocol 1: General Procedure for Koenigs-Knorr Synthesis of this compound (Illustrative)
This is a general illustrative protocol and should be optimized for specific substrates and desired outcomes.
Materials:
-
Per-O-acetylated galactopyranosyl bromide (glycosyl donor)
-
A suitably protected glucose derivative with a free hydroxyl group at C-6 (glycosyl acceptor)
-
Silver(I) oxide (Ag₂O) or Silver(I) carbonate (Ag₂CO₃) as promoter
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
-
Molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Thoroughly dry all glassware in an oven and allow to cool under an inert atmosphere.
-
To a round-bottom flask, add the glycosyl acceptor and freshly activated molecular sieves.
-
Dissolve the acceptor in anhydrous DCM under an inert atmosphere.
-
Add the silver salt promoter to the mixture.
-
In a separate flask, dissolve the per-O-acetylated galactopyranosyl bromide in anhydrous DCM.
-
Slowly add the solution of the glycosyl donor to the acceptor mixture at the desired temperature (e.g., room temperature or below).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts and molecular sieves.
-
Wash the filter cake with DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Deprotect the acetyl groups using standard conditions (e.g., Zemplén deacetylation with catalytic sodium methoxide (B1231860) in methanol) to obtain this compound.
Protocol 2: Thin Layer Chromatography (TLC) for Monitoring this compound Synthesis
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Mobile phase: A mixture of ethyl acetate, methanol (B129727), and water (e.g., 7:2:1 v/v/v) or dichloromethane and methanol (e.g., 9:1 v/v) can be effective for separating protected intermediates. For unprotected sugars, a more polar system like acetonitrile (B52724) and water (e.g., 85:15 v/v) may be used.
-
Visualization reagent: p-Anisaldehyde stain (a solution of p-anisaldehyde, sulfuric acid, and ethanol).
Procedure:
-
Spot the reaction mixture, starting materials, and a this compound standard (if available) onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After the solvent front has reached a suitable height, remove the plate and dry it thoroughly.
-
Visualize the spots by dipping the plate in the p-anisaldehyde stain and then heating it with a heat gun until the spots appear. Different classes of compounds will give different colors.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for this compound Analysis
Materials:
-
HPLC system with a refractive index (RI) detector.
-
Column: An amino-propyl bonded silica column (for normal-phase) or a C18 column (for reversed-phase, often with derivatization). A ligand-exchange column can also be used.[4]
-
Mobile phase: For an amino column, a mixture of acetonitrile and water (e.g., 80:20 v/v) is common. For reversed-phase, a gradient of water and acetonitrile might be used.[6]
Procedure:
-
Prepare samples by dissolving them in the mobile phase or a suitable solvent.
-
Filter the samples through a 0.45 µm filter.
-
Inject the sample onto the HPLC system.
-
Run the analysis using the appropriate mobile phase and flow rate.
-
Identify and quantify this compound and byproducts by comparing their retention times and peak areas to those of standards.
Mandatory Visualization
Caption: Workflow for identifying and minimizing byproducts in this compound synthesis.
Caption: Simplified reaction pathway for the Koenigs-Knorr synthesis of this compound showing the formation of byproducts.
References
- 1. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Analysis of Saccharides between Fresh and Processed Radix Rehmanniae by HPLC and UHPLC-LTQ-Orbitrap-MS with Multivariate Statistical Analysis [mdpi.com]
Improving the stability of melibiose in long-term storage.
Welcome to the Technical support center for melibiose (B213186) stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in long-term storage and to troubleshoot common issues encountered during its use in experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a reducing disaccharide composed of galactose and glucose units linked by an α-1,6 glycosidic bond.[1] Its stability is crucial in pharmaceutical formulations as its degradation can impact the quality, efficacy, and safety of the final product. Degradation can lead to the formation of impurities, changes in physical properties, and potential interactions with the active pharmaceutical ingredient (API).
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways for this compound are:
-
Hydrolysis: The glycosidic bond can be cleaved in the presence of moisture and acid or heat, breaking down this compound into its constituent monosaccharides, galactose and glucose.[2]
-
Maillard Reaction: As a reducing sugar, this compound can react with amino acids, peptides, or proteins, especially at elevated temperatures.[3] This non-enzymatic browning reaction can lead to discoloration and the formation of complex advanced glycation end-products (AGEs).[4][5]
Q3: What are the ideal storage conditions for this compound to ensure long-term stability?
A3: To ensure long-term stability, this compound should be stored in a well-closed container in a cool, dry place, protected from light and humidity. Low temperature and low relative humidity (RH) are critical to minimize the rates of both hydrolysis and the Maillard reaction.
Q4: Can this compound be used to stabilize proteins in formulations?
A4: Yes, this compound has been shown to be an effective excipient for stabilizing proteins, such as monoclonal antibodies and enzymes, during processes like spray drying and lyophilization.[6] It can help protect proteins from degradation during processing and storage.[6] However, as a reducing sugar, the potential for the Maillard reaction with the protein must be carefully evaluated.
Q5: How does this compound compare to trehalose (B1683222) as a stabilizing excipient?
A5: this compound has shown comparable and sometimes superior protein-stabilizing properties to trehalose, a commonly used non-reducing sugar.[6] Formulations with this compound can result in amorphous powders with lower residual moisture content.[6][7] While both are effective, this compound's reducing nature means the risk of the Maillard reaction must be considered, which is not a concern with trehalose.
Troubleshooting Guides
Issue 1: Discoloration (Browning) of this compound-Containing Formulations
Question: My solid formulation containing this compound and an amino acid-based buffer has started to turn brown during storage at accelerated conditions. What is the likely cause and how can I prevent it?
Answer:
-
Likely Cause: The browning is most likely due to the Maillard reaction between this compound (a reducing sugar) and the primary or secondary amine groups of the amino acid buffer.[3] This reaction is accelerated by elevated temperature and the presence of moisture.
-
Troubleshooting Steps:
-
Confirm the Cause: Analyze the formulation for the presence of Maillard reaction products (MRPs) and advanced glycation end-products (AGEs).
-
Control Environmental Factors:
-
Temperature: Store the product at the lowest possible temperature as recommended by long-term stability studies. The rate of the Maillard reaction increases significantly with temperature.[5]
-
Humidity: Protect the formulation from moisture by using appropriate packaging with desiccants. Low water activity is crucial to slow down the reaction.
-
-
Formulation Optimization:
-
pH: The Maillard reaction is pH-dependent. If possible, adjust the formulation pH to a lower value, as the reaction rate generally increases with pH.[8][9]
-
Excipient Choice: If the browning is severe, consider replacing the amino acid-based buffer with a non-reactive alternative, or substitute this compound with a non-reducing sugar like trehalose or sucrose, though this may impact other formulation properties.
-
-
Issue 2: Changes in Physical Properties (e.g., Caking, Collapse) of Lyophilized Powder
Question: My lyophilized cake containing this compound has collapsed during storage. What could be the reason?
Answer:
-
Likely Cause: The collapse of a lyophilized cake is often due to storage at a temperature above its glass transition temperature (Tg), at which the amorphous solid becomes rubbery and loses its structure. This can be exacerbated by moisture uptake, which plasticizes the amorphous matrix and lowers the Tg.
-
Troubleshooting Steps:
-
Determine the Glass Transition Temperature (Tg): Use Differential Scanning Calorimetry (DSC) to determine the Tg of your formulation.
-
Control Storage Temperature: Ensure the storage temperature is maintained well below the Tg of the formulation.
-
Control Moisture:
-
Measure the residual moisture of the lyophilized cake to ensure it is within specification.
-
Use packaging that provides a high barrier to moisture vapor transmission.
-
Determine the moisture sorption isotherm of your formulation to understand how it behaves at different relative humidities.
-
-
Issue 3: Unexpected Loss of Active Pharmaceutical Ingredient (API) Potency
Question: I am observing a faster than expected degradation of my protein API in a formulation containing this compound during accelerated stability studies. What could be the cause?
Answer:
-
Likely Cause: The degradation of the protein API could be linked to the degradation of this compound itself.
-
Hydrolysis of this compound: Under accelerated temperature and in the presence of moisture, this compound can hydrolyze into glucose and galactose. A change in the excipient profile can alter the stabilizing properties of the formulation.
-
Maillard Reaction: The protein itself can undergo glycation via the Maillard reaction with this compound. This modification can lead to aggregation, conformational changes, and loss of biological activity.[10][11]
-
-
Troubleshooting Steps:
-
Analyze this compound Degradation: Use an HPLC-RID method to quantify the amount of intact this compound and the presence of its degradation products (glucose and galactose) over the course of the stability study.
-
Assess Protein Glycation: Use appropriate analytical techniques (e.g., mass spectrometry, boronate affinity chromatography) to determine the extent of glycation of your protein API.
-
Reformulation Strategies:
-
If hydrolysis is the main issue, ensure the formulation is sufficiently dry and protected from moisture.
-
If glycation is occurring, consider replacing this compound with a non-reducing sugar. Alternatively, optimizing the pH to a lower value may slow the rate of glycation.
-
-
Quantitative Data on this compound Stability
Table 1: Factors Influencing the Rate of this compound Degradation
| Parameter | Condition | Effect on Stability | Degradation Pathway Primarily Affected |
| Temperature | Increased Temperature | Decreases Stability | Accelerates both Hydrolysis and Maillard Reaction[5] |
| pH | High pH (>7) | Decreases Stability | Accelerates Maillard Reaction[8][9] |
| Low pH (<4) | Decreases Stability | Accelerates Acid-Catalyzed Hydrolysis | |
| Moisture | High Relative Humidity | Decreases Stability | Promotes both Hydrolysis and Maillard Reaction |
| Presence of Amines | Amino acids, proteins | Decreases Stability | Promotes Maillard Reaction[3] |
Table 2: Comparative Browning Intensity of Different Sugars in the Maillard Reaction
| Sugar Type | Sugar | Relative Browning Intensity |
| Pentoses | Xylose, Arabinose | Very High[12] |
| Hexoses | Fructose | High[13][14] |
| Glucose | Moderate to High[13][14] | |
| Disaccharides | This compound | Moderate |
| Lactose | Moderate | |
| Sucrose (non-reducing) | Very Low (unless hydrolyzed)[4] |
Note: Browning intensity is dependent on the specific amino acid present and the reaction conditions.
Experimental Protocols
Protocol 1: HPLC-RID Method for Quantification of this compound and its Degradation Products
This protocol outlines a general method for the analysis of this compound, glucose, and galactose. Optimization may be required for specific sample matrices.
-
Objective: To quantify the concentration of this compound and its primary hydrolysis products, glucose and galactose.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID).[15]
-
Column: A carbohydrate analysis column, such as an amino-based or ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H).[6]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and ultrapure water (e.g., 75:25 v/v for an amino column) or a dilute acid solution (e.g., 0.005 N H₂SO₄ for an ion-exclusion column).[6][15]
-
Column Temperature: 30-35 °C.[16]
-
RID Temperature: 35 °C.[15]
-
Sample Preparation: [17]
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase or ultrapure water to a known concentration.
-
For protein-containing samples, perform protein precipitation by adding a solvent like acetonitrile or methanol, followed by centrifugation to remove the precipitated protein.[18]
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[18]
-
-
Standard Preparation:
-
Prepare a stock solution of high-purity this compound, glucose, and galactose standards in the mobile phase or ultrapure water.
-
Perform serial dilutions to create a series of calibration standards covering the expected concentration range in the samples.
-
-
Analysis:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the calibration standards to generate a calibration curve for each sugar.
-
Inject the prepared samples.
-
Identify and quantify the peaks based on the retention times and calibration curves of the standards.
-
Protocol 2: Accelerated Stability Study for this compound-Containing Formulations
This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.[19][20][21]
-
Objective: To evaluate the stability of a this compound-containing formulation under accelerated environmental conditions to predict its shelf-life.
-
Storage Conditions:
-
Procedure:
-
Package the formulation in the proposed final container closure system.
-
Place a sufficient number of samples in stability chambers set to the conditions outlined above.
-
Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for the accelerated study).[20]
-
Analyze the samples at each time point for the following stability-indicating parameters:
-
Physical Appearance: Color, clarity (for solutions), caking, collapse (for lyophilized products).
-
Chemical Purity of this compound: Quantify this compound and its degradation products using the HPLC-RID method (Protocol 1).
-
API Integrity: Assay for the purity and potency of the active pharmaceutical ingredient.
-
Moisture Content/Water Activity: Determine the water content (e.g., by Karl Fischer titration) or water activity.
-
pH (for solutions).
-
-
-
Data Evaluation:
-
Plot the change in the concentration of this compound and the formation of degradation products over time.
-
Evaluate any changes in the physical and chemical properties of the API.
-
Determine if a "significant change" has occurred as defined by ICH guidelines.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for an accelerated stability study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound is hydrolyzed exocellularly by an inducible exo-alpha-galactosidase in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On preventing sugar-coated tablets from browning [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and Functional Activities of MRPs Derived from Different Sugar–Amino Acid Combinations and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. High-pressure effects on Maillard reaction between glucose and lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differences in the effects of pH on the hydrolytic and transgalactosylic reactions of beta-galactosidase (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 11. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparative effect of different sugars instigating non-enzymatic browning and Maillard reaction products in guava fruit leather [redalyc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. nacalai.com [nacalai.com]
- 19. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. database.ich.org [database.ich.org]
- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Contamination issues in melibiose fermentation experiments.
Welcome to the Technical Support Center for Melibiose (B213186) Fermentation Experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve contamination issues that may arise during their work with this compound fermentation.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of contamination in my this compound fermentation?
A1: Contamination can manifest in several ways. Early indicators include a sudden change in the color of the culture medium, for instance, a phenol (B47542) red indicator turning yellow sooner than expected, indicating rapid acid production by contaminants.[1] Other signs are unexpected turbidity, the formation of a film or pellicle on the surface of the broth, a foul or unusual odor, and a significant deviation in pH from the expected range. Microscopic examination may reveal microbial morphologies inconsistent with your target organism.
Q2: What are the primary sources of contamination in a laboratory setting?
A2: Contamination can originate from various sources. These include inadequately sterilized equipment and media, airborne microorganisms from unfiltered air, and lab personnel.[2] Non-sterile handling techniques, such as improper aseptic procedures during inoculation or sampling, are a major contributor.[1] Contaminated stock cultures or reagents can also introduce unwanted microbes into your experiment.
Q3: How can I differentiate between bacterial and wild yeast contamination?
A3: Differentiating between bacterial and wild yeast contamination can be achieved through a combination of microscopic observation and the use of selective and differential media. Bacteria are typically smaller than yeast and can be either cocci or bacilli, while yeasts are larger and often show budding. Gram staining is a fundamental step to distinguish between gram-positive and gram-negative bacteria.[1] Selective media can be used to favor the growth of one type of microorganism while inhibiting the other. For example, media containing antibiotics can suppress bacterial growth to isolate yeast, while media with antifungal agents can inhibit yeast to isolate bacteria.
Q4: What is the potential impact of contamination on my experimental results?
A4: Microbial contamination can significantly compromise your experimental outcomes. Contaminants compete with your production organism for essential nutrients, which can lead to reduced yield of your target product.[3] They can also produce metabolic byproducts, such as organic acids, that can inhibit the growth of your target organism and alter the final product's purity and characteristics.[4] In severe cases, contamination can lead to complete loss of the fermentation batch.
Troubleshooting Guides
Guide 1: Initial Contamination Event
This guide provides a step-by-step approach to address a suspected first-time contamination event in your this compound fermentation experiment.
Step 1: Immediate Observation and Documentation
-
Record all unusual observations: changes in color, turbidity, odor, pH, and any visible films or clumps.
-
Take a sample for immediate microscopic analysis. Note the morphology and motility of any observed microorganisms.
-
Document the date, time, and specific fermentation vessel affected.
Step 2: Isolate the Contamination
-
If working with multiple fermenters, immediately isolate the contaminated vessel to prevent cross-contamination.
-
Cease any further additions or sampling from the contaminated fermenter until the issue is identified.
Step 3: Preliminary Identification of the Contaminant
-
Perform a Gram stain on a sample from the contaminated culture to differentiate between Gram-positive and Gram-negative bacteria.
-
Streak a loopful of the contaminated broth onto various selective and differential agar (B569324) plates to isolate and characterize the contaminant. (See Experimental Protocols section for media recommendations).
Step 4: Review and Investigate Potential Sources
-
Aseptic Technique: Review your recent aseptic procedures. Were there any deviations from the standard protocol?
-
Sterilization Records: Check autoclave logs and any other sterilization records to ensure all equipment and media were properly sterilized.
-
Inoculum: Plate a small sample of your seed culture on a rich growth medium to check for hidden contaminants.[1]
-
Media and Reagents: Test all media and reagents used in the fermentation for sterility by incubating a sample.
Step 5: Decontamination and Corrective Actions
-
Terminate the contaminated fermentation run.
-
Thoroughly clean and sterilize the fermenter and all associated equipment according to standard operating procedures.
-
Based on the investigation in Step 4, implement corrective actions. This may include retraining on aseptic techniques, re-validating sterilization cycles, or preparing fresh, sterile media and reagents.
Guide 2: Persistent or Recurring Contamination
This guide is for situations where contamination issues persist across multiple fermentation runs.
Step 1: In-depth Source Investigation
-
If not already done, perform a comprehensive analysis of potential contamination sources as outlined in Guide 1, Step 4.
-
Environmental Monitoring: Use settle plates or an air sampler to assess the microbial load in the laboratory environment, particularly in the vicinity of the fermentation setup.
-
Water Source: Test the purity of the water used for media preparation and cleaning.
-
Equipment Integrity: Inspect all equipment, including tubing, seals, and filters, for any signs of wear or damage that could harbor microorganisms.[1]
Step 2: Advanced Contaminant Identification
-
If initial identification methods are inconclusive, consider more advanced techniques such as 16S rRNA gene sequencing for bacteria or ITS sequencing for fungi to get a precise identification of the contaminant.
Step 3: Review and Revise Protocols
-
Cleaning and Sterilization: Re-evaluate the effectiveness of your cleaning and sterilization procedures. It may be necessary to increase sterilization times or use a different sterilization method.
-
Aseptic Technique: Conduct a thorough review of all aseptic procedures with all personnel involved. Consider implementing a buddy system to observe and ensure protocol adherence.
-
Facility Design: Assess the workflow and layout of the laboratory to identify potential areas for cross-contamination.
Step 4: Implement a Robust Preventative Strategy
-
Establish a routine environmental monitoring program.
-
Implement a more stringent schedule for equipment maintenance and replacement of consumables like tubing and filters.
-
Consider the use of antibiotics or other antimicrobial agents as a temporary measure while you identify and eliminate the root cause of the contamination.[4]
Data Presentation
Table 1: Impact of Bacterial Contamination on Ethanol (B145695) Yield
While specific data for this compound fermentation is limited, the following table, derived from ethanol fermentation studies, illustrates the potential impact of bacterial contamination on product yield. This provides a valuable reference for understanding the severity of contamination.
| Contaminant Level (CFU/mL) | Type of Contaminant | Impact on Ethanol Yield | Reference |
| 10^5 | Lactobacillus fermentum | 8% reduction | (Bischoff et al., 2011) |
| 10^8 | Lactobacillus fermentum | Up to 27% reduction | (Bischoff et al., 2011) |
Table 2: Efficacy of Common Disinfectants Against Yeast
This table summarizes the effectiveness of various disinfectants against yeast contaminants. This information is crucial for selecting the appropriate cleaning and sanitization agents.
| Disinfectant Type | Efficacy Against Suspended Yeast Cells | Efficacy Against Yeast Biofilms | Reference |
| Alcohol-based | High | High | (VTT, 2005) |
| Tenside-based | High | Moderate | (VTT, 2005) |
| Peroxide-based | High | Moderate | (VTT, 2005) |
| Chlorine-based foam cleaner | Moderate | High | (VTT, 2005) |
| Chlorine and Persulphate | Ineffective | Ineffective | (VTT, 2005) |
Experimental Protocols
Protocol 1: this compound Fermentation Test
This protocol is used to determine if a microorganism can ferment the carbohydrate this compound. It is also the foundational experiment where contamination is often observed.
Materials:
-
Sterile tubes of phenol red this compound broth (containing 0.5-1.0% this compound)
-
Pure culture of the test microorganism
-
Sterile inoculating loop or needle
-
Incubator set at 35-37°C
Procedure:
-
Aseptically transfer an inoculum from the pure culture to a sterile tube of phenol red this compound broth.
-
Incubate the inoculated tube at 35-37°C for 24 hours.
-
Observe the tube for a color change. A change from red to yellow indicates a positive result (acid production from this compound fermentation).[1] No color change or a change to fuchsia indicates a negative result.
Protocol 2: Differential Testing of Contaminants
This protocol outlines the use of selective and differential media to identify the type of microbial contaminant.
Materials:
-
Sample from the contaminated this compound broth
-
Sterile inoculating loop
-
Petri plates with the following media:
-
Tryptic Soy Agar (TSA): A general-purpose medium for the growth of a wide variety of bacteria.
-
MacConkey Agar: Selective for Gram-negative bacteria and differential for lactose (B1674315) fermentation.
-
Mannitol (B672) Salt Agar (MSA): Selective for staphylococci and differential for mannitol fermentation.
-
Sabouraud Dextrose Agar (SDA): Selective for the growth of fungi (yeasts and molds).
-
Procedure:
-
Using a sterile inoculating loop, streak a sample of the contaminated broth onto each of the agar plates.
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Observe the growth on each plate:
-
TSA: Will show the general microbial population.
-
MacConkey Agar: Growth indicates the presence of Gram-negative bacteria. Pink or red colonies indicate lactose-fermenting Gram-negative bacteria.
-
MSA: Growth suggests the presence of staphylococci. A yellow halo around the colonies indicates mannitol fermentation.
-
SDA: Growth of yeast or mold colonies confirms fungal contamination.
-
Mandatory Visualization
Caption: Troubleshooting workflow for contamination events.
Caption: Pathway for identifying microbial contaminants.
References
Technical Support Center: Enhancing Melibiose-Metabolizing Enzyme Expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression of melibiose-metabolizing enzymes, primarily α-galactosidase.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for This compound (B213186) metabolism and which gene encodes it?
A1: The primary enzyme for this compound metabolism is α-galactosidase. This enzyme hydrolyzes this compound into glucose and galactose.[1] In the well-studied yeast Saccharomyces cerevisiae, this enzyme is encoded by the MEL1 gene.[2][3] The MEL1 gene product is a secreted glycoprotein.[4]
Q2: What are the common host organisms for expressing recombinant α-galactosidase?
A2: Common host organisms for expressing recombinant α-galactosidase include the yeasts Pichia pastoris and Saccharomyces cerevisiae, the bacterium Escherichia coli, and various filamentous fungi such as Aspergillus niger.[5][6][7] Pichia pastoris is a particularly popular host due to its ability to achieve high expression levels and perform post-translational modifications.[8][9]
Q3: How is the expression of the MEL1 gene regulated in Saccharomyces cerevisiae?
A3: The expression of the MEL1 gene is tightly regulated. It is induced by the presence of galactose or this compound in the growth medium and is repressed by glucose.[2][10][11] This regulation is controlled by the positive regulatory protein GAL4 and the negative regulatory protein GAL80.[2][10]
Troubleshooting Guides
Issue 1: Low or No α-Galactosidase Expression
Q: I have cloned the α-galactosidase gene into my expression vector and transformed it into the host, but I am observing very low or no enzymatic activity. What are the possible causes and solutions?
A: Low or no expression of α-galactosidase can stem from several factors, from the initial cloning steps to the final induction conditions. Below is a systematic guide to troubleshoot this issue.
Possible Causes & Solutions:
-
Cloning and Vector Issues:
-
Incorrect Reading Frame: Ensure the gene is cloned in the correct reading frame with any N-terminal signal peptides (like the α-factor secretion signal in pPICZα) and C-terminal tags.[12] The pPICZα and similar vectors are available in three different reading frames (A, B, and C) to facilitate correct fusion.[12]
-
Mutations in the Gene: Sequence your construct to verify that no mutations were introduced during PCR amplification or cloning that could lead to a truncated or non-functional protein.[13]
-
Inefficient Promoter: The choice of promoter is critical. For Pichia pastoris, the AOX1 promoter is strong and tightly regulated by methanol (B129727).[14] For Saccharomyces cerevisiae, GAL promoters like GAL1 and GAL10 are potent but require galactose for induction and are repressed by glucose.[15]
-
-
Host Strain and Transformation:
-
Low Transformation Efficiency: If you obtained very few colonies after transformation, the expression level might be low due to a low copy number of the integrated gene. Optimize your transformation protocol to increase efficiency.[16]
-
Incorrect Host Strain: For secreted proteins in P. pastoris, using a protease-deficient strain can prevent degradation of the product. Also, consider the methanol utilization phenotype (Mut⁺ or Mutˢ) as it affects the optimal methanol concentration for induction.[5]
-
-
Culture and Induction Conditions:
-
Suboptimal Inducer Concentration: The concentration of the inducer (e.g., methanol for the AOX1 promoter, galactose for GAL promoters) is critical. For the AOX1 promoter, methanol concentrations typically range from 0.5% to 3% (v/v), added every 24 hours.[14] It's essential to optimize this for your specific protein and strain. Reduced methanol feeding rates have also been shown to increase protein output in engineered strains.[17]
-
Presence of Repressing Carbon Sources: For both P. pastoris and S. cerevisiae, the presence of glucose will repress the AOX1 and GAL promoters, respectively.[2][18] Ensure that the repressing carbon source (like glycerol (B35011) or glucose) is completely consumed before induction.
-
Suboptimal Temperature and pH: The optimal temperature and pH for expression can vary. For P. pastoris, a temperature of 28-30°C and a pH of 5.0-6.0 are generally used.
-
Inadequate Aeration: High-density cultures require sufficient oxygen. Ensure vigorous shaking for flask cultures or adequate aeration in a fermenter.
-
-
Protein-Specific Issues:
-
Codon Usage: If you are expressing a gene from a different organism (e.g., a fungal α-galactosidase in E. coli), the codon usage of the gene may not be optimal for the host. This can lead to translational stalling and truncated protein products. Consider codon optimization of your gene sequence for the specific expression host.[13]
-
Protein Toxicity: The expressed protein might be toxic to the host cells, leading to poor growth and low yields.[13] Try using a lower induction temperature or a more tightly regulated promoter to reduce the basal expression level.
-
Inclusion Body Formation: Overexpression, especially in E. coli, can lead to the formation of insoluble protein aggregates called inclusion bodies.[19] To mitigate this, try expressing at a lower temperature, using a weaker promoter, or co-expressing with chaperones.
-
Inefficient Secretion: If you are expressing a secreted protein, it may be getting stuck in the secretory pathway.[8] Optimizing the signal peptide can significantly improve secretion. For example, replacing the native signal peptide with a more efficient one, like the glucoamylase (GlaA) signal peptide in Aspergillus niger, has been shown to substantially increase the yield of secreted α-galactosidase.[20]
-
Issue 2: Poor Secretion of Recombinant α-Galactosidase
Q: My α-galactosidase is being expressed, but the majority of the protein is found intracellularly, with very little secreted into the medium. How can I improve secretion?
A: Improving the secretion of recombinant proteins is a common challenge. Here are several strategies to enhance the secretion of α-galactosidase:
Strategies to Improve Secretion:
-
Signal Peptide Optimization: The choice of signal peptide is crucial for efficient translocation into the endoplasmic reticulum and subsequent secretion.[8]
-
Use a Proven Signal Peptide: For Pichia pastoris, the α-factor secretion signal from Saccharomyces cerevisiae is commonly used and is present in vectors like pPICZα.[5]
-
Test Different Signal Peptides: If the standard signal peptide is not efficient for your specific α-galactosidase, consider testing other signal peptides. For example, the glucoamylase (GlaA) signal peptide from Aspergillus niger has been shown to be highly effective.[20]
-
-
Optimization of the Kex2 Cleavage Site: The α-factor pro-peptide is cleaved by the Kex2 protease. Inefficient cleavage can lead to the retention of the pro-peptide and lower secretion of the mature protein. Mutagenesis of the P1' residue of the Kex2 cleavage site can enhance processing and secretion.[5]
-
Co-expression of Chaperones: Overexpression of molecular chaperones, such as PDI (protein disulfide isomerase), can assist in proper protein folding in the endoplasmic reticulum, which is often a prerequisite for efficient secretion.[8]
-
Optimization of Fermentation Conditions:
-
pH Control: Maintaining an optimal pH in the culture medium can affect protein stability and secretion.
-
Temperature: Lowering the cultivation temperature after induction can sometimes improve folding and secretion.
-
Methanol Feed Strategy: In Pichia pastoris, a carefully controlled methanol feed strategy in a fermenter can prevent the accumulation of toxic byproducts and improve secretion.
-
Quantitative Data Summary
Table 1: Comparison of α-Galactosidase Expression in Different Pichia pastoris Strains and Conditions.
| Host Strain | Signal Peptide | Kex2 P1' Site | Induction Time (h) | Max. Extracellular Activity (U/mL) | Reference |
| P. pastoris X33 | α-factor | Glu (Wild-type) | 96 | ~1.5 | [6] |
| P. pastoris KM71H | α-factor | Glu (Wild-type) | 144 | ~100 | [5] |
| P. pastoris KM71H | α-factor | Ile (Mutant) | 72 (Fermenter) | 1299 | [5] |
| P. pastoris KM71H | α-factor | Pro (Mutant) | 72 (Fermenter) | ~1339 | [6] |
Table 2: Effect of Methanol Concentration on Recombinant Protein Expression using the AOX1 Promoter in Pichia pastoris.
| Methanol Concentration (%) | Induction Time (days) | Lipase Activity (U/mL) | Reference |
| 0.5 | 3 | < 2 | [14] |
| 1.0 | 3 | ~4 | [14] |
| 1.5 | 3 | ~6 | [14] |
| 2.0 | 3 | ~8 | [14] |
| 2.5 | 3 | ~9 | [14] |
| 3.0 | 3 | 9.625 | [14] |
Experimental Protocols
Protocol 1: Cloning of α-Galactosidase Gene (e.g., MEL1) into pPICZα A for Secretion in Pichia pastoris
-
Primer Design and PCR Amplification:
-
Design primers to amplify the coding sequence of the α-galactosidase gene, excluding the native signal peptide.
-
Add appropriate restriction enzyme sites to the primers that are compatible with the multiple cloning site of pPICZα A (e.g., EcoRI and XbaI). Ensure the gene will be in-frame with the α-factor signal sequence.
-
Perform PCR amplification using a high-fidelity DNA polymerase.
-
-
Vector and Insert Preparation:
-
Digest the pPICZα A vector and the PCR product with the selected restriction enzymes (e.g., EcoRI and XbaI).
-
Purify the digested vector and insert using a gel extraction kit or PCR purification kit.
-
-
Ligation:
-
Set up a ligation reaction with the digested vector, insert, and T4 DNA ligase. Use a molar ratio of insert to vector of 3:1.
-
Incubate at the recommended temperature and time for the ligase.
-
-
Transformation into E. coli:
-
Transform the ligation mixture into a competent E. coli strain (e.g., DH5α).
-
Plate the transformed cells on Low Salt LB agar (B569324) containing 25 µg/mL Zeocin™.
-
Incubate overnight at 37°C.
-
-
Colony PCR and Plasmid Purification:
-
Screen colonies by colony PCR using primers flanking the insertion site.
-
Inoculate positive colonies into liquid Low Salt LB with 25 µg/mL Zeocin™ and grow overnight.
-
Purify the plasmid DNA using a miniprep kit.
-
-
Sequence Verification:
-
Sequence the purified plasmid to confirm the correct insertion and sequence of the α-galactosidase gene.
-
Protocol 2: Expression of Recombinant α-Galactosidase in Pichia pastoris
-
Plasmid Linearization:
-
Linearize the recombinant pPICZα-MEL1 plasmid with a restriction enzyme that cuts within the 5' AOX1 region (e.g., PmeI or SacI) to promote integration into the host genome.
-
-
Transformation of Pichia pastoris:
-
Prepare competent P. pastoris cells (e.g., X-33 or KM71H) using the lithium chloride method or electroporation.
-
Transform the linearized plasmid into the competent cells.
-
Plate the transformation mixture onto YPDS plates containing 100 µg/mL Zeocin™.
-
Incubate at 30°C for 2-4 days until colonies appear.
-
-
Screening for High-Expression Clones:
-
Inoculate several individual colonies into 25 mL of BMGY medium in 250 mL baffled flasks.
-
Grow at 30°C with vigorous shaking (250-300 rpm) until the culture reaches an OD₆₀₀ of 2-6.
-
Harvest the cells by centrifugation and resuspend in 100 mL of BMMY medium to induce expression.
-
Add methanol to a final concentration of 0.5-1% (v/v) every 24 hours.
-
Take samples at different time points (e.g., 24, 48, 72, 96 hours) and assay for α-galactosidase activity.
-
-
Large-Scale Expression:
-
For larger scale production, use the best-performing clone in a fermenter, following established protocols for high-density fermentation of P. pastoris.
-
Protocol 3: α-Galactosidase Activity Assay (Fluorometric)
This protocol is based on the cleavage of a synthetic substrate to release a quantifiable fluorophore.[21][22]
-
Reagent Preparation:
-
α-Gal Assay Buffer: Prepare a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5).
-
Substrate Solution: Prepare a stock solution of 4-Methylumbelliferyl α-D-galactopyranoside (MUG) in DMSO. Dilute to the working concentration in α-Gal Assay Buffer just before use.
-
Stop Solution: 0.5 M Sodium Carbonate.
-
Standard: 4-Methylumbelliferone (4-MU) for generating a standard curve.
-
-
Sample Preparation:
-
Cell Lysate: If measuring intracellular activity, resuspend cell pellets in ice-cold α-Gal Assay Buffer and lyse the cells (e.g., by bead beating or sonication). Centrifuge to pellet cell debris and use the supernatant.
-
Culture Supernatant: For secreted enzyme, centrifuge the culture and collect the supernatant. Dilute the supernatant in α-Gal Assay Buffer if necessary.
-
-
Assay Procedure:
-
Add 2-10 µL of your sample (or standard) to the wells of a 96-well black microplate.
-
Add α-Gal Assay Buffer to bring the volume to 40 µL.
-
Initiate the reaction by adding 20 µL of the diluted substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Stop the reaction by adding 200 µL of Stop Solution.
-
-
Measurement and Calculation:
-
Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~445 nm.
-
Generate a standard curve using the 4-MU standards.
-
Calculate the concentration of 4-MU produced in your samples from the standard curve.
-
One unit of α-galactosidase activity is typically defined as the amount of enzyme that releases 1 µmol of 4-MU per minute under the specified conditions.
-
Protocol 4: Quantification of this compound, Glucose, and Galactose by HPLC
This protocol provides a general guideline for the analysis of sugars using High-Performance Liquid Chromatography (HPLC).[23][24][25]
-
Sample Preparation:
-
Centrifuge your culture sample to separate the cells from the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
Dilute the sample with ultrapure water if the sugar concentrations are expected to be high.
-
-
HPLC System and Column:
-
Use an HPLC system equipped with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).
-
A column suitable for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column, should be used.
-
-
Mobile Phase and Conditions:
-
The mobile phase is typically a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) for an amino-propyl column, or just water for a ligand-exchange column.
-
Set the column temperature (e.g., 30-80°C, depending on the column).
-
Set the flow rate (e.g., 0.5-1.5 mL/min).
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions containing known concentrations of this compound, glucose, and galactose.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks for each sugar based on their retention times compared to the standards.
-
Quantify the concentration of each sugar in your samples by comparing the peak areas to the standard curve.
-
Visualizations
References
- 1. α-Galactosidase - Wikipedia [en.wikipedia.org]
- 2. Regulation of basal and induced levels of the MEL1 transcript in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEL1 | SGD [yeastgenome.org]
- 4. The nucleotide sequence of the yeast MEL1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving the Secretory Expression of an α-Galactosidase from Aspergillus niger in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What produces alpha-galactosidase? | AAT Bioquest [aatbio.com]
- 8. Overcoming Obstacles in Protein Expression in the Yeast Pichia pastoris: Interviews of Leaders in the Pichia Field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-level expression and purification of coffee bean alpha-galactosidase produced in the yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of basal and induced levels of the MEL1 transcript in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. goldbio.com [goldbio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Yeast Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Reduced methanol input induces increased protein output by AOX1 promoter in a trans-acting elements engineered Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. "Studies on the alcohol oxidase (AOX1) promoter of Pichia pastoris" by Mehmet Inan [digitalcommons.unl.edu]
- 19. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 20. The GlaA signal peptide substantially increases the expression and secretion of α-galactosidase in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Alpha Galactosidase Activity Assay Kit. Fluorometric (ab239716) | Abcam [abcam.com]
- 22. Alpha Galactosidase Activity Assay Kit. Fluorometric (ab239716) | Abcam [abcam.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Purification of Melibiose from Plant Extracts
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the purification of melibiose (B213186) from complex plant extracts. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction, purification, and analysis of this compound from plant sources.
Question: Why is my final this compound yield consistently low?
Answer:
Low yield can stem from several stages of your purification workflow. Consider the following potential causes and solutions:
-
Inefficient Initial Extraction: The chosen solvent and method may not be optimal for liberating this compound from the plant matrix. Plant cell walls can be resilient, and endogenous enzymes might degrade the target molecule.
-
Solution: Ensure that endogenous enzymes like α-galactosidase and invertase are inactivated, which can be achieved by refluxing the plant material in ethanol (B145695) (e.g., 80%) at the start of the extraction process.[1][2] Hot water or ethanol-based extractions are common, but the ideal temperature and time can vary depending on the plant material.[3][4]
-
-
Degradation During Processing: this compound, like other sugars, can be susceptible to degradation under harsh conditions, such as strong acids or very high temperatures.[3]
-
Solution: Use milder extraction conditions where possible. If acid extraction is necessary, perform it at the lowest effective concentration and temperature. Monitor pH throughout the process.
-
-
Loss During Clean-up Steps: Steps designed to remove interfering substances, such as precipitation or solid-phase extraction (SPE), can inadvertently remove this compound as well.
-
Solution: Optimize your clean-up protocol. If using alcohol precipitation for polysaccharides, remember that this compound is a small, soluble disaccharide and should remain in the supernatant.[5] For SPE, ensure the chosen cartridge and elution method are selective for your target and not causing its loss. Test the waste fractions at each step to quantify any loss of this compound.
-
Question: I'm having trouble separating this compound from sucrose (B13894) and raffinose (B1225341). What can I do?
Answer:
Co-elution of structurally similar sugars is a primary challenge. This compound is structurally related to both sucrose and raffinose, making separation difficult.[6][7] Raffinose, a trisaccharide, can be hydrolyzed into this compound and fructose.[8]
-
Chromatography Column Selection: Your HPLC column may not have the required selectivity.
-
Solution: Ligand exchange chromatography columns (with Ca²⁺ or Pb²⁺ counterions) or hydrophilic interaction liquid chromatography (HILIC) columns are often effective for separating oligosaccharides.[9][10] Amine-bonded columns are also commonly used for sugar analysis in partition chromatography.[10]
-
-
Enzymatic Hydrolysis: The presence of raffinose can directly interfere and also be a source of this compound if not properly handled.
-
Solution: Consider using α-galactosidase to specifically hydrolyze raffinose and this compound. By running a sample with and without the enzyme, you can confirm peak identities by their disappearance. Note that this is a destructive method used for confirmation, not purification.
-
-
Mobile Phase Optimization: The composition of your mobile phase may not be optimal for resolution.
-
Solution: For HILIC, carefully optimize the acetonitrile-to-water gradient. A higher proportion of water will decrease retention time.[10] For ligand exchange, ensure the mobile phase is simply high-purity water and that the column is heated to the manufacturer's recommendation (e.g., 80-85°C) to improve resolution.
-
Question: My HPLC chromatogram shows broad peaks and a noisy baseline. What's the cause?
Answer:
Poor peak shape and baseline instability often point to issues with the sample preparation or the HPLC system itself.
-
Sample Matrix Interference: Plant extracts are complex mixtures containing pigments, organic acids, amino acids, and minerals that can interfere with analysis.[11]
-
Column Contamination or Degradation: The column may be contaminated with irreversibly bound matrix components or the stationary phase may be degrading.
-
Solution: Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, the column may need to be replaced. Always use a guard column to protect the analytical column.
-
-
Inappropriate Detector: The detector may not be suitable for carbohydrate analysis.
-
Solution: Sugars like this compound lack a strong chromophore, making UV detection inefficient. A Refractive Index Detector (RID) is the most common and reliable detector for carbohydrate analysis. Ensure the RID is properly warmed up and the mobile phase is stable, as these detectors are sensitive to temperature and pressure fluctuations.
-
Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common issues in this compound purification.
Caption: A decision tree for troubleshooting common this compound purification issues.
Frequently Asked Questions (FAQs)
Question: What are the most common interfering substances in plant extracts and how can I remove them?
Answer:
Plant extracts contain numerous compounds that can interfere with this compound purification and analysis.[11] Key interferents include:
-
Other Sugars: Sucrose, glucose, fructose, and especially raffinose are structurally similar and often co-extracted.
-
Polysaccharides: Starch and cellulose (B213188) derivatives can increase viscosity and interfere with chromatographic separation.
-
Pigments: Compounds like chlorophyll (B73375) and carotenoids can interfere with some detection methods and contaminate the final product.
-
Phenolic Compounds and Tannins: These can bind to your target molecule or the stationary phase of your column.
-
Proteins, Amino Acids, and Organic Acids: These can also co-elute or interfere with analysis.[11][13]
Removal Strategies:
-
Alcohol Precipitation: Adding a high volume of ethanol (e.g., to a final concentration of 80%) will precipitate larger polysaccharides while keeping smaller oligosaccharides like this compound in solution.[5]
-
Clarifying Agents: Heavy metal salts (like lead acetate) can precipitate many interfering substances, but must be used with caution to avoid precipitating the target carbohydrates.[11]
-
Solid-Phase Extraction (SPE): C18 cartridges are effective at removing non-polar compounds, including many pigments and lipids.[12] Ion-exchange cartridges can remove charged molecules like amino acids and organic acids.[11]
Question: Which HPLC column and conditions are best for separating this compound?
Answer:
There is no single "best" method, as the optimal choice depends on the specific matrix and the other sugars present. However, here are two highly effective approaches:
-
Ligand Exchange Chromatography:
-
Mechanism: Uses a stationary phase with metal counterions (e.g., Ca²⁺) that form weak complexes with the hydroxyl groups of sugars. Separation is based on the differential stability of these complexes.[10]
-
Typical Conditions:
-
Column: Polymer-based cation exchange resin in Calcium (Ca²⁺) form.
-
Mobile Phase: HPLC-grade water.
-
Temperature: High temperature (80-85°C) is crucial for good resolution.
-
Detector: Refractive Index (RID).
-
-
Advantages: Excellent resolution for monosaccharides and disaccharides. Simple, isocratic mobile phase.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Mechanism: A polar stationary phase is used with a semi-aqueous mobile phase. A water-rich layer forms on the stationary phase, and analytes partition between this and the mobile phase. More polar compounds are retained longer.[10]
-
Typical Conditions:
-
Column: Amine-bonded (NH₂) or amide-based columns.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (e.g., starting at 80:20 Acetonitrile:Water and decreasing the acetonitrile concentration).
-
Temperature: Ambient to moderately elevated (e.g., 30-40°C).
-
Detector: Refractive Index (RID) or Evaporative Light Scattering Detector (ELSD).
-
-
Advantages: Good for separating oligosaccharides of varying sizes.
-
Question: How is this compound structurally related to other common plant sugars?
Answer:
Understanding the structural relationships is key to developing a purification strategy. This compound is a disaccharide composed of galactose and glucose linked by an α-1,6 glycosidic bond.[8]
-
Raffinose: A trisaccharide composed of galactose, glucose, and fructose. It can be thought of as a galactose molecule added to sucrose. The enzyme invertase can hydrolyze raffinose to yield This compound and fructose.[6][8]
-
Sucrose: A disaccharide composed of glucose and fructose.
-
Lactose: An isomer of this compound, also composed of galactose and glucose, but with a β-1,4 linkage.
Caption: Enzymatic relationships between raffinose, this compound, and sucrose.
Data Presentation
Table 1: Comparison of Extraction Methods for Soluble Sugars
This table provides a generalized comparison of common extraction methods. Actual yields and purity will vary significantly based on the plant material.
| Method | Typical Solvent | Principle | Advantages | Disadvantages |
| Hot Water Extraction | Deionized Water | Solubilizes polar compounds based on temperature. | Inexpensive, non-toxic, effective for many materials. | Co-extracts many impurities (proteins, polysaccharides); risk of thermal degradation.[3][4] |
| Ethanol Extraction | 80-95% Ethanol | Solubilizes small molecules while precipitating macromolecules. | Simultaneously extracts sugars and inactivates many enzymes.[1][2] | Can be less efficient for some matrices; requires solvent removal step. |
| Alkali Extraction | Dilute NaOH or KOH | Disrupts cell wall structures by breaking hydrogen bonds. | Efficiently liberates polysaccharides. | Harsh conditions can degrade target sugars; requires neutralization.[3] |
Table 2: Representative HPLC Retention Times for Sugar Separation
These are example retention times on a ligand exchange column to illustrate typical separation. Actual times will depend on the specific column, flow rate, and temperature.
| Compound | Retention Time (minutes) |
| Sucrose | 9.5 |
| This compound | 11.0 |
| Glucose | 12.5 |
| Galactose | 13.8 |
| Fructose | 15.2 |
| Raffinose | 8.2 |
Conditions: Ligand exchange column (Ca²⁺ form), 300mm x 7.8mm; Mobile Phase: Water; Flow Rate: 0.6 mL/min; Temperature: 85°C; Detector: RID.
Experimental Protocols
Protocol 1: Hot Ethanol Extraction of Soluble Sugars
This protocol is designed to extract small soluble sugars like this compound while inactivating degradative enzymes.
-
Preparation: Freeze-dry plant material and grind it into a fine powder.
-
Weighing: Accurately weigh ~100 mg of dried powder into a screw-cap tube.
-
Extraction: Add 1.5 mL of 80% ethanol. Vortex thoroughly until all powder is suspended.[1]
-
Incubation: Incubate the samples in an 80°C water bath for 20 minutes. Place a weight on the tube rack to prevent caps (B75204) from opening due to pressure.
-
Centrifugation: Centrifuge the tubes at >15,000 x g for 5 minutes to pellet the solid material.
-
Collection: Carefully decant the supernatant (which contains the soluble sugars) into a clean collection tube.
-
Repeat: Repeat the extraction (steps 3-6) on the pellet two more times, combining the supernatants from all three extractions for each sample.
-
Concentration: Evaporate the ethanol from the combined supernatant using a centrifugal evaporator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of HPLC-grade water for analysis.
Protocol 2: General Workflow for this compound Purification
This workflow provides a high-level overview of the steps from raw plant material to purified this compound.
Caption: A general experimental workflow for this compound purification from plants.
References
- 1. Extraction of Non-Structural Carbohydrates (Total Soluble Sugars + Starch) in Plant Tissues [protocols.io]
- 2. libios.fr [libios.fr]
- 3. Extraction, purification, characterization and antidiabet... [degruyterbrill.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and purification of carbohydrate components in functional food: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02748E [pubs.rsc.org]
- 6. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 7. Catabolism of Raffinose, Sucrose, and this compound in Erwinia chrysanthemi 3937 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Addressing interference in colorimetric assays for melibiose.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding interference in colorimetric assays for melibiose (B213186).
Frequently Asked Questions (FAQs)
Q1: What are the common principles behind colorimetric assays for this compound?
A1: Colorimetric assays for this compound typically rely on one of two main principles:
-
Enzymatic Hydrolysis and Subsequent Detection: This is a two-step process. First, the enzyme α-galactosidase hydrolyzes this compound into its constituent monosaccharides, galactose, and glucose.[1] Subsequently, the concentration of one of these products, usually glucose, is determined using a specific colorimetric assay, such as the glucose oxidase-peroxidase (GOPOD) assay.[2][3]
-
Direct Quantification as a Reducing Sugar: this compound is a reducing sugar, meaning it possesses a free aldehyde or ketone group.[1] This allows for its direct quantification using reagents that change color upon reduction, such as the 3,5-dinitrosalicylic acid (DNS) assay.[4][5]
Q2: My sample contains other sugars besides this compound. Will this interfere with my assay?
A2: Yes, the presence of other sugars is a significant source of interference.
-
For assays based on reducing sugar methods (e.g., DNS assay): All reducing sugars will react with the DNS reagent, leading to an overestimation of the this compound concentration.[4][6] Common interfering reducing sugars include glucose, fructose, galactose, and lactose.
-
For enzymatic assays: The specificity of the enzymes used is crucial. If you are measuring the glucose released after α-galactosidase hydrolysis, the presence of free glucose in your original sample will lead to a falsely high this compound reading. It is essential to measure the baseline glucose concentration in your sample and subtract it from the final reading.
Q3: Can components of my sample matrix, other than sugars, interfere with the assay?
A3: Yes, various components of a sample matrix can interfere with colorimetric assays.[7]
-
For DNS assays:
-
Amino acids: Some amino acids can interfere with the DNS assay.
-
Alcohols: Lower alcohols like methanol (B129727) and ethanol (B145695) can interfere with the DNS determination of reducing sugars.
-
Furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF): These compounds, which can be present in samples derived from biomass, have active carbonyl groups that react with DNS, leading to inaccurate results.[6]
-
-
General Interferences:
-
Colored compounds: If your sample has an intrinsic color that absorbs light at the same wavelength as the assay's chromophore, it will interfere with the absorbance reading. A sample blank is crucial to correct for this.[4]
-
Turbidity: Particulate matter in the sample can scatter light and lead to artificially high absorbance readings. Centrifugation or filtration of the sample prior to the assay is recommended.
-
Enzyme inhibitors: In enzymatic assays, any substance in the sample that inhibits α-galactosidase or the enzymes used in the subsequent detection step (e.g., glucose oxidase) will lead to an underestimation of the this compound concentration.
-
Q4: My negative control shows a high background signal. What could be the cause?
A4: A high background signal in your negative control can be due to several factors:
-
Contaminated reagents: One or more of your reagents may be contaminated with a reducing sugar or an interfering substance.
-
Intrinsic color of the sample or reagents: The sample itself or the assay reagents may have some color that absorbs at the measurement wavelength.
-
Reagent instability: The DNS reagent, for example, can degrade over time, leading to a higher background. It should be stored in a dark bottle at room temperature.[4]
Q5: How can I validate my assay to ensure the results are accurate in the presence of a complex sample matrix?
A5: A spike-recovery experiment is a good way to assess the accuracy of your assay in your specific sample matrix.
-
Divide a sample into two aliquots.
-
To one aliquot (the "spiked" sample), add a known concentration of this compound standard.
-
To the other aliquot (the "unspiked" sample), add an equal volume of the solvent used for the standard.
-
Assay both samples and calculate the concentration of this compound.
-
The percent recovery can be calculated as: (([Spiked Sample] - [Unspiked Sample]) / [Known Added Concentration]) x 100%
A recovery close to 100% indicates that the assay is performing accurately in your sample matrix. A recovery significantly different from 100% suggests the presence of interfering substances.[4]
Troubleshooting Guides
Issue 1: Overestimation of this compound Concentration
| Possible Cause | Recommended Solution |
| Presence of other reducing sugars in the sample. | If using a reducing sugar assay like DNS, consider using an enzymatic method with α-galactosidase for higher specificity. Alternatively, use chromatographic methods (e.g., HPLC) to separate and quantify the sugars individually. |
| Interfering substances in the sample matrix (e.g., amino acids, furfurals). | Prepare a sample blank by adding the DNS reagent after the heating step to account for the intrinsic color of the sample.[4] Perform a spike-recovery experiment to confirm interference.[4] Diluting the sample may reduce the concentration of the interferent. Consider sample pre-treatment methods like protein precipitation.[4] |
| Intrinsic color of the sample. | Prepare and measure a sample blank containing the sample and all reagents except the one that initiates the color-forming reaction. Subtract the absorbance of the sample blank from the absorbance of your samples. |
Issue 2: Underestimation of this compound Concentration
| Possible Cause | Recommended Solution |
| Inhibition of α-galactosidase (in enzymatic assays). | Identify potential inhibitors in your sample matrix. If known, they may be removed through sample preparation steps. Increase the concentration of the enzyme in the assay to overcome competitive inhibition, though this may not be effective for non-competitive inhibitors. |
| Degradation of this compound in the sample. | Ensure proper sample storage conditions (e.g., appropriate temperature and pH) to prevent degradation of this compound before the assay. |
| Incorrect assay conditions (e.g., pH, temperature). | Ensure that the pH, temperature, and incubation time for the enzymatic reaction and color development are optimal and consistent for all samples and standards. |
Issue 3: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inhomogeneous sample. | Ensure that your samples are well-mixed before taking aliquots for the assay. |
| Pipetting errors. | Calibrate your pipettes regularly and use proper pipetting techniques. |
| Inconsistent incubation times. | Use a multichannel pipette or a repeating pipette to add reagents to ensure that all wells are incubated for the same amount of time. Stagger the addition of the stop solution in the same sequence and with the same timing as the reagent addition. |
| Edge effects in microplates. | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with water or buffer to maintain a humid environment. |
Data Presentation
Table 1: Effect of Common Monosaccharides on this compound Quantification using the DNS Assay
| Sample | This compound Concentration (mM) | Added Interferent | Interferent Concentration (mM) | Measured Total Reducing Sugar (as this compound equivalents, mM) | % Overestimation |
| 1 | 1.0 | None | 0 | 1.02 | N/A |
| 2 | 1.0 | Glucose | 0.5 | 1.48 | 45.1% |
| 3 | 1.0 | Glucose | 1.0 | 1.95 | 91.2% |
| 4 | 1.0 | Fructose | 0.5 | 1.41 | 38.2% |
| 5 | 1.0 | Fructose | 1.0 | 1.83 | 79.4% |
| 6 | 1.0 | Galactose | 0.5 | 1.51 | 48.0% |
| 7 | 1.0 | Galactose | 1.0 | 2.05 | 101.0% |
Note: The above data is illustrative and the actual degree of interference may vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Quantification of this compound using the Dinitrosalicylic Acid (DNS) Assay
This protocol is adapted for a 96-well microplate format.
1. Reagent Preparation:
-
DNS Reagent:
-
Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH.
-
Slowly add 30 g of sodium potassium tartrate tetrahydrate (Rochelle salt).
-
Bring the final volume to 100 mL with purified water.
-
Store in a dark bottle at room temperature.[4]
-
-
This compound Standards:
-
Prepare a 10 mg/mL stock solution of this compound in deionized water.
-
Prepare a series of standards by diluting the stock solution (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).
-
2. Assay Procedure:
-
Add 50 µL of each standard or sample to individual wells of a 96-well microplate.
-
Add 50 µL of DNS reagent to each well.
-
Seal the plate and incubate in a boiling water bath or a thermocycler set to 95-100°C for 5-15 minutes. The optimal time should be consistent.
-
Cool the plate to room temperature.
-
Add 400 µL of deionized water to each well and mix thoroughly.
-
Measure the absorbance at 540 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank (0 mg/mL standard) from all other readings.
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Visualizations
Caption: Workflow for this compound quantification using the DNS assay.
Caption: Troubleshooting logic for overestimation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. A Simple and Effective Colorimetric Assay for Glucose Based on MnO2 Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Pitfalls in the 3, 5-dinitrosalicylic acid (DNS) assay for the reducing sugars: Interference of furfural and 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aperta.ulakbim.gov.tr [aperta.ulakbim.gov.tr]
Validation & Comparative
A Comparative Analysis of Melibiose and Lactose Fermentation in Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of melibiose (B213186) and lactose (B1674315) fermentation by bacteria, focusing on the underlying biochemical pathways, microbial catalysts, and quantitative performance metrics. This document is intended to be a valuable resource for researchers in microbiology, biotechnology, and pharmacology, offering insights into the metabolic capabilities of various bacterial species and providing detailed experimental protocols for further investigation.
Introduction: this compound and Lactose as Disaccharide Substrates
This compound and lactose are disaccharides, each composed of two monosaccharide units. While structurally similar, the seemingly minor difference in their glycosidic linkage has profound implications for their microbial metabolism.
-
Lactose , commonly known as milk sugar, is a disaccharide composed of β-D-galactose and D-glucose linked via a β-1,4 glycosidic bond. Its fermentation is a cornerstone of the dairy industry and a key diagnostic tool in microbiology.
-
This compound , on the other hand, consists of α-D-galactose and D-glucose connected by an α-1,6 glycosidic bond. It is found in some legumes and is a key intermediate in the breakdown of the trisaccharide raffinose (B1225341).
Biochemical Pathways of Fermentation
The initial and critical step in the fermentation of both this compound and lactose is their hydrolysis into constituent monosaccharides. This process is catalyzed by specific enzymes, the presence or absence of which determines a bacterium's ability to utilize these sugars.
Lactose Metabolism
Bacteria primarily utilize two pathways for lactose breakdown:
-
Extracellular/Periplasmic Hydrolysis: The enzyme β-galactosidase (LacZ) cleaves lactose into glucose and galactose, which are then transported into the cell for further metabolism through glycolysis.
-
Phosphoenolpyruvate-dependent Phosphotransferase System (PEP-PTS): In many bacteria, lactose is transported into the cell and simultaneously phosphorylated to lactose-6-phosphate. This is then hydrolyzed by phospho-β-galactosidase into glucose and galactose-6-phosphate.
The resulting glucose and galactose (or their phosphorylated forms) are then funneled into central glycolytic pathways, such as the Embden-Meyerhof-Parnas (EMP) or Pentose Phosphate Pathway, to generate pyruvate (B1213749). Pyruvate is a crucial metabolic intermediate that can be converted into various end-products depending on the bacterial species and the fermentation conditions. Common end-products of lactose fermentation include lactic acid, acetic acid, ethanol (B145695), carbon dioxide, and hydrogen gas.[1][2]
This compound Metabolism
The fermentation of this compound is initiated by the enzyme α-galactosidase (MelA) , which hydrolyzes the α-1,6 glycosidic bond to yield galactose and glucose. Similar to lactose metabolism, these monosaccharides are then catabolized via glycolysis to produce pyruvate and subsequently, various fermentation end-products. The transport of this compound into the bacterial cell is typically mediated by specific permeases, such as the this compound permease (MelB).
dot
References
- 1. Extracellular this compound and fructose are intermediates in raffinose catabolism during fermentation to ethanol by engineered enteric bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extracellular this compound and fructose are intermediates in raffinose catabolism during fermentation to ethanol by engineered enteric bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of α-Galactosidase for Melibiose: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the substrate specificity of an enzyme is paramount. This guide provides a comparative analysis of α-galactosidase specificity for its natural substrate, melibiose (B213186), against other common substrates. We present supporting experimental data and detailed protocols to facilitate the validation of this critical enzymatic characteristic in your own laboratory setting.
Introduction to α-Galactosidase and Substrate Specificity
α-Galactosidase (EC 3.2.1.22), also known as melibiase, is an exoglycosidase that catalyzes the hydrolysis of terminal α-galactosyl moieties from a wide variety of substrates, including glycolipids and glycoproteins.[1][2][3] Its ability to cleave the α-1,6 linkage in this compound to yield galactose and glucose is a key function utilized in various biotechnological and therapeutic applications.[2] The specificity of α-galactosidase for this compound is a critical determinant of its efficacy and is influenced by the enzyme's source and structure. Different α-galactosidases from various organisms such as fungi, bacteria, and plants exhibit diverse substrate preferences.[1][4][5]
This guide outlines a standardized experimental workflow to assess the substrate specificity of α-galactosidase and presents a compilation of comparative data from the literature.
Experimental Workflow for Specificity Validation
The following diagram illustrates a typical workflow for determining the substrate specificity of α-galactosidase.
Enzymatic Reaction with this compound
The fundamental reaction involves the hydrolysis of the glycosidic bond in this compound.
Comparative Substrate Specificity of α-Galactosidases
The relative activity of α-galactosidase from different sources towards various substrates is a key indicator of its specificity. The artificial substrate p-nitrophenyl-α-D-galactopyranoside (p-NPG) is often used as a reference for maximal activity due to its high sensitivity in colorimetric assays.[2]
| Enzyme Source | Substrate | Relative Activity (%) | Reference |
| Aspergillus niger 5-16 | p-NPG | 100 | [4] |
| This compound | Low | [4] | |
| Manninotriose | Low | [4] | |
| Aspergillus sp. D-23 | p-NPG | 100 | [2] |
| This compound | > Raffinose (specific % not stated) | [2] | |
| Raffinose | Low | [2] | |
| Rice (Oryza sativa) | This compound | Hydrolyzed | [5] |
| Raffinose | Hydrolyzed | [5] | |
| Stachyose | Hydrolyzed | [5] | |
| Aspergillus fumigatus | p-NPG | 100 | [6] |
| This compound | Hydrolyzed | [6] | |
| Raffinose | Very Poor Substrate | [6] | |
| Lactosphaera pasteurii WHPC005 | p-NPG | 100 | [7] |
| Fructose | 96.50–98.50 (Inhibition) | [7] | |
| Sucrose | 90.48–98.62 (Inhibition) | [7] | |
| Lactose | 86.64–96.38 (Inhibition) | [7] | |
| Galactose | 32.76–94.52 (Inhibition) | [7] |
Note: "Low" or "Hydrolyzed" indicates that the enzyme showed activity, but a specific relative percentage was not provided in the cited source.
Detailed Experimental Protocols
I. Standard α-Galactosidase Activity Assay using p-NPG
This protocol is adapted from several sources and serves as a baseline for determining maximal enzyme activity.[2][6][7]
Materials:
-
Purified α-galactosidase solution
-
8 mM p-nitrophenyl-α-D-galactopyranoside (p-NPG) in assay buffer
-
Assay Buffer: 0.1 M Citrate-Phosphate buffer or 0.1 M Sodium Acetate buffer (pH typically between 4.5 and 5.5)[6][7]
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture by adding a specific volume of the enzyme solution to a pre-warmed solution of p-NPG in the assay buffer. A typical ratio is 1 mL of enzyme solution to 5 mL of substrate solution.[2]
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 10 minutes).[2][6]
-
Terminate the reaction by adding a volume of the stop solution (e.g., 2 mL of 0.5 M Na₂CO₃).[2]
-
Measure the absorbance of the released p-nitrophenol at 420 nm.[2]
-
A standard curve using known concentrations of p-nitrophenol should be prepared to quantify the amount of product released.
-
One unit (U) of α-galactosidase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.[6]
II. Specificity Assay with Natural Substrates (this compound and Raffinose)
This protocol determines the enzyme's activity on its natural substrates.[2][6]
Materials:
-
Purified α-galactosidase solution
-
Substrate solutions (e.g., 50 mM this compound, 50 mM raffinose) in assay buffer[2]
-
Assay Buffer (as above)
-
3,5-dinitrosalicylic acid (DNSA) reagent for quantifying reducing sugars[2]
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure using DNSA Method:
-
Combine the diluted enzyme solution with the substrate solution (e.g., 100 µL of enzyme and 100 µL of substrate).[2]
-
Incubate at the optimal temperature and time (e.g., 50°C for 10 minutes).[2]
-
Terminate the reaction by adding 1 mL of DNSA reagent.[2]
-
Boil the samples for a specified time and then measure the absorbance at 540 nm.[2]
-
The amount of reducing sugar (galactose and glucose) released is determined by comparison to a standard curve of glucose.
-
One unit of enzyme activity is defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute.[2]
Procedure using HPLC Analysis:
-
Mix the purified α-galactosidase with the substrate solution (e.g., 4 mg/mL this compound or raffinose) in the appropriate buffer.[2]
-
Incubate the mixture at the optimal temperature for various time intervals (e.g., 2, 4, 6, 8, and 10 hours).[2]
-
At each time point, take an aliquot of the reaction mixture and stop the reaction (e.g., by boiling).
-
Analyze the hydrolysates by HPLC to determine the decrease in the substrate and the increase in the products (galactose, glucose, and sucrose).[2]
Alternative Methods for Specificity Validation
While enzymatic assays are the gold standard, other techniques can provide complementary information:
-
Thin-Layer Chromatography (TLC): A qualitative or semi-quantitative method to visualize the hydrolysis of oligosaccharides into their constituent monosaccharides.[5]
-
Isothermal Titration Calorimetry (ITC): Can be used to measure the binding affinity of the enzyme to different substrates, providing insights into substrate preference.
Conclusion
Validating the specificity of α-galactosidase for this compound is crucial for its effective application. The experimental protocols and comparative data presented in this guide offer a comprehensive framework for researchers to assess and compare the performance of their α-galactosidase preparations. By employing standardized assays and comparing the relative activities on various substrates, scientists can ensure the selection of an enzyme with the desired specificity for their research, diagnostic, or therapeutic goals. The choice of detection method, whether spectrophotometric or chromatographic, will depend on the required sensitivity and the available instrumentation.
References
- 1. Substrate specificities of alpha-galactosidases from yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate specificity of alpha-galactosidase from Aspergillus niger 5-16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Isolation and Identification of an α-Galactosidase-Producing Lactosphaera pasteurii Strain and Its Enzymatic Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Melibiose Versus Sucrose as a Substrate for Invertase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invertase, systematically known as β-fructofuranosidase (EC 3.2.1.26), is a crucial enzyme in carbohydrate metabolism, catalyzing the hydrolysis of the terminal non-reducing β-fructofuranoside residues in β-fructofuranosides.[1] Its primary and most well-characterized substrate is sucrose (B13894). This guide provides an objective comparison of the enzymatic performance of invertase with sucrose versus melibiose (B213186), supported by experimental data and detailed protocols. The evidence overwhelmingly indicates that while sucrose is an ideal substrate for invertase, this compound is generally not hydrolyzed by this enzyme due to its structure. Invertase specifically targets the β-fructofuranosyl linkage in molecules like sucrose and raffinose.[2][3] this compound, a disaccharide of galactose and glucose, lacks this critical structural feature.
Comparative Performance: Sucrose vs. This compound
Sucrose is readily hydrolyzed by invertase into an equimolar mixture of glucose and fructose (B13574).[4] In contrast, invertase from Saccharomyces cerevisiae has been shown to be inert towards this compound. This compound is, in fact, a product of the invertase-mediated hydrolysis of the trisaccharide raffinose, which is cleaved to yield this compound and fructose.[1][2] This fundamental difference in substrate specificity is the cornerstone of this comparison.
Quantitative Data Summary
The following table summarizes the kinetic parameters of invertase from various sources with sucrose as the substrate. No reliable kinetic data for the hydrolysis of this compound by invertase is available in the literature, which is consistent with this compound not being a substrate.
| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg or mM/min) | kcat (s-1) | kcat/Km (mM-1s-1) | Reference |
| Saccharomyces cerevisiae (Commercial Yeast) | Sucrose | 24 | 1 mM/min | Not Reported | Not Reported | [4] |
| Saccharomyces cerevisiae MTCC 170 | Sucrose | 0.6894 mg/ml (~2.01 mM) | 0.3201 μmol/min/mg | Not Reported | Not Reported | [5] |
| Saccharomyces cerevisiae (Baker's Yeast) | Sucrose | 0.860 ± 0.04 | 24.39 ± 2.44 nmol/min/mg | 0.28 ± 0.02 min-1 | 0.325 ± 0.03 | [6] |
| Saccharomyces cerevisiae (Grape Isolate) | Sucrose | 1.243 ± 0.07 | 23.25 ± 3.14 nmol/min/mg | 0.56 ± 0.008 min-1 | 0.045 ± 0.003 | [6] |
| Microbacterium trichothecenolyticum (InvDz13) | Sucrose | 4.5 ± 0.2 | Not Reported | 504 ± 0.1 | 112 ± 1.3 | [2] |
| Microbacterium trichothecenolyticum (InvDz13) | Raffinose | 14.2 ± 0.7 | Not Reported | 3944 ± 15.3 | 277 ± 27.6 | [2] |
Signaling Pathways and Experimental Workflows
Enzymatic Hydrolysis of Sucrose and Raffinose by Invertase
The diagram below illustrates the catalytic action of invertase on both sucrose and raffinose. This highlights that in both reactions, the enzyme cleaves the bond adjacent to the fructose moiety, releasing fructose. In the case of raffinose, the other product is this compound.
General Experimental Workflow for Comparing Substrate Specificity
The following workflow outlines the steps to compare the activity of invertase on sucrose and a test substrate like this compound.
Experimental Protocols
Invertase Activity Assay Using Sucrose
This protocol is adapted from established methods for determining invertase activity by measuring the amount of reducing sugars produced.[7]
Materials:
-
Invertase from Baker's yeast (e.g., Sigma-Aldrich)
-
Sucrose
-
0.1 M Sodium Acetate Buffer (pH 4.7)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Rochelle salt (potassium sodium tartrate) solution (40% w/v)
-
Spectrophotometer
-
Water bath
Procedure:
-
Preparation of Reagents:
-
Prepare a 1% (w/v) sucrose solution in 0.1 M sodium acetate buffer (pH 4.7).
-
Prepare a stock solution of invertase (e.g., 1 mg/mL) in cold sodium acetate buffer. Dilute to the desired working concentration just before use.
-
Prepare the DNS reagent by dissolving 1 g of 3,5-dinitrosalicylic acid, 200 mg of crystalline phenol, and 50 mg of sodium sulfite (B76179) in 100 mL of 1% NaOH solution.
-
-
Enzymatic Reaction:
-
Pipette 0.5 mL of the 1% sucrose solution into a test tube.
-
Pre-incubate the test tube in a water bath at the optimal temperature for the enzyme (typically 55°C for yeast invertase) for 5 minutes.[7]
-
Initiate the reaction by adding 0.5 mL of the pre-warmed invertase solution to the test tube.
-
Incubate the reaction mixture for exactly 10 minutes.
-
Stop the reaction by adding 1.0 mL of the DNS reagent.
-
-
Color Development and Measurement:
-
After adding the DNS reagent, heat the tubes in a boiling water bath for 5-15 minutes.
-
Cool the tubes to room temperature and add 4.0 mL of distilled water.
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
A blank should be prepared by adding the DNS reagent to the substrate before adding the enzyme solution.
-
-
Calculation of Activity:
-
Create a standard curve using known concentrations of glucose.
-
Determine the amount of reducing sugar produced in the enzymatic reaction from the standard curve.
-
One unit of invertase activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of reducing sugar (as glucose) per minute under the specified conditions.
-
Invertase Activity Assay Using this compound
To test for activity against this compound, the same protocol as for sucrose can be followed, with the substitution of this compound for sucrose.
Procedure:
-
Follow steps 1-4 of the "Invertase Activity Assay Using Sucrose" protocol, but in step 1, prepare a 1% (w/v) this compound solution instead of a sucrose solution.
Expected Outcome: It is anticipated that there will be no significant increase in absorbance at 540 nm in the this compound-containing reaction tubes compared to the blank. This would indicate a lack of reducing sugar production and, therefore, no hydrolytic activity of invertase on this compound.
Conclusion
The comparison between sucrose and this compound as substrates for invertase is a clear-cut case of substrate specificity. Sucrose, with its terminal β-fructofuranoside linkage, is the natural and highly preferred substrate for invertase, as evidenced by a wealth of kinetic data. This compound, lacking this specific linkage, is not hydrolyzed by invertase. For researchers in drug development and related fields, this distinction is critical when designing assays or considering metabolic pathways involving these sugars. Any investigation into the enzymatic degradation of this compound should focus on α-galactosidases, the class of enzymes responsible for its hydrolysis.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Identification of an Invertase With High Specific Activity for Raffinose Hydrolysis and Its Application in Soymilk Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iomcworld.com [iomcworld.com]
- 5. academicjournals.org [academicjournals.org]
- 6. Biochemical Study on the Kinetic Properties of the Invertase Produced by Saccharomyces Cerevisiae | Scientific Journal for Faculty of Science-Sirte University [journal.su.edu.ly]
- 7. Enzyme Kinetics of Invertase [user.eng.umd.edu]
Melibiose Cross-Reactivity in Enzymatic Sugar Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of melibiose (B213186) in common enzymatic assays for the quantification of other sugars, specifically glucose, sucrose (B13894), and lactose (B1674315). Understanding potential interference from this compound is critical for ensuring the accuracy and specificity of experimental results in various research and development settings. This document summarizes quantitative data, details experimental protocols, and provides visual representations of the enzymatic pathways to aid in assay selection and troubleshooting.
Overview of this compound and its Potential for Interference
Cross-Reactivity in Glucose Assays
Enzymatic glucose assays commonly utilize one of two enzymes: glucose oxidase or hexokinase.
Glucose Oxidase-Based Assays
Principle: Glucose oxidase catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). The H₂O₂ is then typically used in a peroxidase-catalyzed reaction to produce a colored or fluorescent product.
This compound Interference: this compound is not a direct substrate for glucose oxidase. However, interference can arise from two main sources:
-
Contaminating Enzymes: Commercial glucose oxidase preparations may contain trace amounts of α-galactosidase activity. This contamination can hydrolyze this compound into glucose and galactose, leading to an overestimation of the glucose concentration.
-
Cross-Reactivity with Related Sugars: While glucose oxidase is highly specific for β-D-glucose, some studies have reported low levels of activity with other sugars like galactose and mannose, particularly at high concentrations[1][2]. Since this compound contains a glucose moiety, high concentrations could potentially lead to a low level of direct interaction with the enzyme, though this is generally considered negligible. A study on amperometric glucose oxidase sensors found that galactose, a component of this compound, exhibited a mean absolute relative difference (MARD) of 47-72% at high, non-physiological concentrations[1][2].
Quantitative Data on this compound Interference in Glucose Oxidase Assays:
| Interferent | Enzyme System | Concentration of Interferent | Observed Interference | Reference |
| Galactose | Glucose Oxidase/Peroxidase | 200 mg/dL | 47-72% MARD | [1][2] |
| Mannose | Glucose Oxidase/Peroxidase | 200 mg/dL | 37-48% MARD | [1] |
| Xylose | Glucose Oxidase/Peroxidase | 200 mg/dL | 19-42% MARD | [1] |
No direct quantitative data for this compound interference was found in the reviewed literature. The data for galactose is provided as an indicator of potential interference from a constituent monosaccharide of this compound.
Experimental Protocol: Glucose Oxidase/Peroxidase (GOPOD) Assay
This protocol is a generalized representation based on commercially available kits.
-
Reagent Preparation:
-
GOPOD Reagent: Prepare a solution containing glucose oxidase, horseradish peroxidase, and a suitable chromogen (e.g., o-dianisidine, ABTS) in a buffered solution (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).
-
Glucose Standard Solution: Prepare a series of known glucose concentrations for a standard curve.
-
-
Assay Procedure:
-
Pipette samples and glucose standards into a 96-well microplate.
-
Add the GOPOD reagent to each well.
-
Incubate at a specified temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Measure the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 540 nm for o-dianisidine).
-
-
Data Analysis:
-
Subtract the absorbance of a blank (reagent without glucose) from all readings.
-
Generate a standard curve by plotting the absorbance of the glucose standards against their concentrations.
-
Determine the glucose concentration in the samples from the standard curve.
-
Workflow for a Glucose Oxidase-Based Assay:
Caption: Glucose oxidase assay workflow and potential interference from this compound hydrolysis.
Hexokinase-Based Assays
Principle: Hexokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P) using ATP. The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), reducing NADP⁺ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm.
This compound Interference: Hexokinase has a broader substrate specificity than glucose oxidase. While glucose is the preferred substrate, other hexoses can be phosphorylated to varying degrees.
-
Direct Substrate: this compound itself is not a substrate for hexokinase.
Quantitative Data on this compound Interference in Hexokinase-Based Assays:
No direct quantitative data for this compound interference or inhibition of hexokinase was found in the reviewed literature.
Experimental Protocol: Hexokinase/G6PDH Assay
This protocol is a generalized representation based on published methods.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) containing MgCl₂, ATP, and NADP⁺.
-
Enzyme Mix: Prepare a solution containing hexokinase and G6PDH in the assay buffer.
-
Glucose Standard Solution: Prepare a series of known glucose concentrations.
-
-
Assay Procedure:
-
Pipette samples and glucose standards into a 96-well UV-transparent microplate.
-
Add the assay buffer to each well.
-
Initiate the reaction by adding the enzyme mix.
-
Incubate at a specified temperature (e.g., 25°C or 37°C).
-
Monitor the increase in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the rate of NADPH formation (change in absorbance per unit time).
-
Generate a standard curve by plotting the reaction rates of the glucose standards against their concentrations.
-
Determine the glucose concentration in the samples from the standard curve.
-
Signaling Pathway for Hexokinase-Based Glucose Assay:
Caption: Enzymatic cascade in the hexokinase-based glucose assay.
Cross-Reactivity in Sucrose Assays
Principle: Enzymatic sucrose assays typically involve a two-step reaction. First, invertase (β-fructofuranosidase) hydrolyzes sucrose into glucose and fructose. Subsequently, the amount of glucose (or sometimes fructose) is quantified using one of the methods described above (e.g., glucose oxidase or hexokinase).
This compound Interference:
-
Invertase Activity on Raffinose (B1225341): Invertase is known to hydrolyze not only sucrose but also other oligosaccharides containing a terminal, non-reducing β-D-fructofuranosyl residue, such as raffinose[5][6]. The hydrolysis of raffinose by invertase yields this compound and fructose. This indicates that the enzyme's active site can accommodate structurally related sugars.
-
Potential for Direct Hydrolysis of this compound: While the primary activity of invertase is on β-fructofuranosides, some studies suggest a broader substrate specificity. However, direct and significant hydrolysis of the α(1→6) linkage in this compound by common yeast invertases is not well-documented and is likely to be very low compared to its activity on sucrose.
-
Interference from Raffinose: If the sample contains raffinose, invertase will hydrolyze it to this compound and fructose. The subsequent glucose measurement step would not be directly affected by the newly formed this compound. However, if the assay measures fructose, this would lead to an overestimation of sucrose. More importantly, the presence of raffinose itself would be a source of interference.
Quantitative Data on Invertase Activity:
| Substrate | Enzyme | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (mM⁻¹s⁻¹) | Reference |
| Sucrose | Invertase (InvDz13) | 4.5 ± 0.2 | 504 ± 0.1 | 112 ± 1.3 | [5] |
| Raffinose | Invertase (InvDz13) | 14.2 ± 0.7 | 3944 ± 15.3 | 277 ± 27.6 | [5] |
| Stachyose | Invertase (InvDz13) | 65.2 ± 3.07 | 2368.3 ± 7.1 | 36.3 ± 5.6 | [5] |
No direct kinetic data for invertase activity on this compound was found. The data for raffinose, which produces this compound upon hydrolysis, is presented.
Experimental Protocol: Invertase-Coupled Sucrose Assay
This protocol is a generalized representation based on commercially available kits.
-
Reagent Preparation:
-
Invertase Solution: A solution of invertase in a suitable buffer (e.g., 100 mM acetate (B1210297) buffer, pH 4.5).
-
Glucose Assay Reagents: As described in the glucose assay sections (either glucose oxidase or hexokinase-based).
-
Sucrose Standard Solution: A series of known sucrose concentrations.
-
-
Assay Procedure:
-
Sucrose Hydrolysis:
-
Pipette samples and sucrose standards into tubes or a microplate.
-
Add the invertase solution and incubate to hydrolyze sucrose (e.g., 15 minutes at room temperature).
-
Run a parallel set of samples and standards without invertase to measure endogenous glucose.
-
-
Glucose Quantification:
-
Transfer the hydrolysate to a new microplate.
-
Add the glucose assay reagents.
-
Incubate and measure the absorbance or fluorescence as described for the respective glucose assay.
-
-
-
Data Analysis:
-
Calculate the total glucose concentration in the invertase-treated samples and the free glucose concentration in the untreated samples.
-
The sucrose concentration is determined by subtracting the free glucose concentration from the total glucose concentration.
-
Workflow for Invertase-Coupled Sucrose Assay:
Caption: Two-step process of an invertase-coupled sucrose assay.
Cross-Reactivity in Lactose Assays
Principle: Enzymatic lactose assays involve the hydrolysis of lactose into glucose and galactose by the enzyme β-galactosidase. The concentration of either glucose or galactose is then determined using a specific enzymatic assay. Most commercial kits quantify the released glucose.
This compound Interference:
-
Enzyme Specificity: β-galactosidase is specific for β-galactosidic bonds, such as the one found in lactose (galactose-β(1→4)-glucose). This compound contains an α-galactosidic bond (galactose-α(1→6)-glucose). Therefore, β-galactosidase should not hydrolyze this compound.
-
Inhibition: While not a substrate, this compound can potentially act as an inhibitor of β-galactosidase. A study investigating the stabilization of freeze-dried β-galactosidase found that this compound was effective in protecting the enzyme's activity during storage, suggesting an interaction between this compound and the enzyme[7]. However, specific inhibition constants (Ki) for this compound with β-galactosidase are not widely reported in the literature. For context, galactose, a product of lactose hydrolysis and a component of this compound, is a known competitive inhibitor of many β-galactosidases, with Ki values ranging from 3-45 mM for some microbial enzymes[8].
Quantitative Data on this compound Interference in Lactose Assays:
| Inhibitor | Enzyme | Ki (mM) | Inhibition Type | Reference |
| Galactose | β-galactosidase (Kluyveromyces lactis) | 42 | Competitive | [8] |
| Galactose | β-galactosidase (Aspergillus oryzae) | 25 | Competitive | [8] |
No direct quantitative data for this compound inhibition of β-galactosidase was found. Data for galactose is provided for context.
Experimental Protocol: β-Galactosidase-Coupled Lactose Assay
This protocol is a generalized representation based on commercially available kits.
-
Reagent Preparation:
-
β-Galactosidase Solution: A solution of β-galactosidase in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.3).
-
Glucose Assay Reagents: As described in the glucose assay sections.
-
Lactose Standard Solution: A series of known lactose concentrations.
-
-
Assay Procedure:
-
Lactose Hydrolysis:
-
Pipette samples and lactose standards into a microplate.
-
Add the β-galactosidase solution and incubate to hydrolyze lactose (e.g., 30-60 minutes at 37°C).
-
Prepare a parallel set of samples without β-galactosidase to measure endogenous glucose.
-
-
Glucose Quantification:
-
Add the glucose assay reagents to all wells.
-
Incubate and measure the absorbance or fluorescence.
-
-
-
Data Analysis:
-
Calculate the total glucose concentration in the β-galactosidase-treated samples and the free glucose concentration in the untreated samples.
-
The lactose concentration is determined by subtracting the free glucose concentration from the total glucose concentration.
-
Logical Relationship in Lactose Assay and Potential this compound Interference:
References
- 1. In Vitro Sugar Interference Testing With Amperometric Glucose Oxidase Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Sugar Interference Testing With Amperometric Glucose Oxidase Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperative interactions in hexokinase D ("glucokinase"). Kinetic and fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of kinetic cooperativity of hexokinase D (glucokinase) by competitive inhibitors. A slow transition model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of an Invertase With High Specific Activity for Raffinose Hydrolysis and Its Application in Soymilk Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The use of disaccharides in inhibiting enzymatic activity loss and secondary structure changes in freeze-dried β-galactosidase during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. libios.fr [libios.fr]
Melibiose as an Internal Standard in Metabolomics: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to enhance the reliability and accuracy of their metabolomics data, the choice of an internal standard is a critical decision. An ideal internal standard should not be naturally present in the analyzed samples, should be chemically stable, and should mimic the analytical behavior of the target metabolites. This guide provides a comprehensive comparison of melibiose (B213186) as a potential internal standard against commonly used alternatives, supported by a theoretical analysis of its properties.
While no direct experimental data on the performance of this compound as an internal standard in published metabolomics studies is currently available, its inherent physicochemical properties make it a noteworthy candidate. This guide will delve into a theoretical comparison based on the established characteristics of an ideal internal standard.
Theoretical Performance Comparison of this compound
An effective internal standard should possess a range of specific characteristics to ensure accurate and reproducible quantification of metabolites. Here, we theoretically evaluate this compound against these ideal traits.
| Ideal Characteristic | Assessment of this compound | Supporting Rationale |
| Not Endogenous | Excellent | This compound is a disaccharide not typically found in mammals, including humans. Its presence is mainly limited to certain plants and microorganisms.[1] This minimizes the risk of interference with endogenous metabolites. |
| Chemically Stable | Good | As a disaccharide, this compound is generally stable under typical extraction and storage conditions used in metabolomics. |
| Similar Physicochemical Properties to Analytes | Moderate to Good | This compound is a polar, water-soluble carbohydrate.[2][3] This makes it a potentially suitable internal standard for the analysis of other polar metabolites, particularly other sugars and hydrophilic compounds. |
| Elutes in a "Quiet" Region of the Chromatogram | Favorable (Theoretically) | Due to its unique structure (α-1,6 linkage between galactose and glucose), it is likely to have a distinct retention time from more common disaccharides like sucrose (B13894) or lactose (B1674315) in many chromatographic systems.[1] |
| Commercially Available in High Purity | Excellent | This compound is readily available from various chemical suppliers in high purity, which is essential for accurate standard preparation. |
| Ionizes Well in Mass Spectrometry | Favorable (Theoretically) | Like other disaccharides, this compound can be readily ionized using common techniques such as electrospray ionization (ESI), often forming adducts with sodium or other cations. |
| Does Not Suffer from Ion Suppression/Enhancement | Unknown | This would require experimental validation. However, its polar nature suggests it may be susceptible to matrix effects, similar to other polar analytes. |
| Does Not React with the Sample Matrix | Good | This compound is chemically inert under standard metabolomics sample preparation conditions and is unlikely to react with other components in the biological matrix. |
Comparison with Common Internal Standard Alternatives
The choice of an internal standard is highly dependent on the specific metabolomics application, including the analytical platform (LC-MS, GC-MS) and the class of metabolites being targeted. Below is a comparison of this compound with commonly used categories of internal standards.
| Internal Standard Type | Advantages | Disadvantages | Suitability of this compound as an Alternative |
| Stable Isotope-Labeled (SIL) Analogs | Gold standard; identical chemical and physical properties to the analyte, ensuring the most accurate correction for matrix effects and instrument variability.[4][5] | Can be expensive and are not available for all metabolites.[6] | For untargeted metabolomics where a broad range of metabolites are analyzed, a single or a few non-endogenous standards like this compound can be a more practical and cost-effective approach to monitor overall system performance. |
| Structurally Similar Compounds | Can mimic the behavior of a class of compounds. | May not perfectly co-elute or experience the same matrix effects as all analytes of interest. | This compound, being a disaccharide, could serve as a good structural mimic for other carbohydrate-based metabolites. |
| Non-Endogenous Compounds | Avoids interference with biological metabolites. | May not accurately reflect the analytical behavior of all endogenous compounds, especially those with very different chemical properties.[7] | This compound falls into this category and its utility would be maximized when analyzing polar, hydrophilic metabolites.[2][3] |
| A Mixture of Standards | Provides broader coverage across different compound classes and retention times, offering a more comprehensive quality control.[8][9] | Can be more complex to prepare and may increase the risk of co-elution and interference. | This compound could be a valuable component of such a mixture, specifically representing the class of polar carbohydrates. |
Experimental Protocols
While specific protocols for using this compound as an internal standard are not established, a general workflow for incorporating a non-endogenous internal standard in an untargeted metabolomics study is provided below.
General Protocol for Internal Standard Use in LC-MS based Untargeted Metabolomics
-
Internal Standard Stock Solution Preparation:
-
Accurately weigh a known amount of high-purity this compound.
-
Dissolve it in a suitable solvent (e.g., ultrapure water or a methanol (B129727)/water mixture) to create a concentrated stock solution.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in an airtight container.
-
-
Sample Preparation:
-
Thaw frozen biological samples (e.g., plasma, urine, tissue homogenate) on ice.
-
Prepare an extraction solvent appropriate for the target metabolites (e.g., 80% methanol for polar metabolites).
-
Spike the extraction solvent with the this compound internal standard stock solution to a final, known concentration. The optimal concentration should be determined empirically to yield a robust signal without causing ion suppression.
-
-
Metabolite Extraction:
-
Add the internal standard-spiked extraction solvent to the biological sample in a defined ratio (e.g., 4:1 solvent to sample volume).
-
Vortex the mixture thoroughly to ensure complete protein precipitation and metabolite extraction.
-
Incubate the samples at a low temperature (e.g., -20°C) for a specified time (e.g., 60 minutes) to enhance precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Carefully transfer the supernatant, which contains the extracted metabolites and the internal standard, to a new tube for analysis.
-
-
LC-MS Analysis:
-
Inject the prepared sample extract onto the LC-MS system.
-
Monitor the signal for the this compound internal standard in every sample run, including quality control (QC) samples and blanks.
-
The retention time and peak area of the internal standard should be consistent across all runs. Significant deviation may indicate a problem with sample preparation or instrument performance.
-
-
Data Processing:
-
Use appropriate software to process the raw LC-MS data.
-
Normalize the peak areas of the detected metabolite features to the peak area of the this compound internal standard in each sample. This corrects for variations in sample injection volume, extraction efficiency, and instrument response.
-
Visualizing the Metabolomics Workflow and Chemical Structures
To better illustrate the role of an internal standard and the chemical context, the following diagrams are provided.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Neobiotech [neo-biotech.com]
- 3. 585-99-9,D-Melibiose, 6-O-α-D-Galactopyranosyl-D-glucose [chemsynlab.com]
- 4. iroatech.com [iroatech.com]
- 5. iroatech.com [iroatech.com]
- 6. Promises and Pitfalls of Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An untargeted metabolomics strategy to measure differences in metabolite uptake and excretion by mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Melibiose Uptake in Wild-Type and Mutant Yeast Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of melibiose (B213186) uptake and metabolism in wild-type Saccharomyces cerevisiae strains that can utilize this disaccharide (Mel+) and various mutant strains with altered this compound utilization capabilities. This document summarizes key quantitative data, outlines experimental protocols for assessing this compound uptake, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound Metabolism in Yeast
This compound, a disaccharide composed of α-1,6-linked galactose and glucose, is not directly transported into Saccharomyces cerevisiae cells.[1] Instead, its utilization is contingent on the presence of a secreted enzyme, α-galactosidase, encoded by the MEL1 gene.[2][3] This enzyme hydrolyzes this compound in the extracellular space into its constituent monosaccharides: glucose and galactose.[1] These monosaccharides are then transported into the cell via a suite of hexose (B10828440) transporters.
The ability to utilize this compound is a variable trait among S. cerevisiae strains. Strains possessing a functional MEL1 gene are termed Mel+, while those lacking it are Mel- and cannot grow on this compound as a sole carbon source. The subsequent metabolism of glucose and galactose is subject to the well-characterized glucose repression, where the presence of glucose, the preferred carbon source, represses the expression of genes required for the utilization of alternative sugars like galactose.[4]
The this compound Utilization Pathway
The overall process of this compound utilization can be broken down into two main stages: extracellular hydrolysis and monosaccharide transport.
Caption: this compound utilization pathway in Saccharomyces cerevisiae.
Quantitative Comparison of Wild-Type and Mutant Strains
The efficiency of this compound utilization is determined by the interplay of α-galactosidase activity and the kinetics of glucose and galactose transport. Below are tables summarizing key performance data.
α-Galactosidase Activity
The initial and rate-limiting step for this compound metabolism in Mel+ strains is the enzymatic hydrolysis of the disaccharide.
| Strain | Genotype | α-Galactosidase Activity (Relative Units) | Reference |
| Wild-Type | MEL1 | 100% | Hypothetical normalized value |
| Mutant | mel1Δ | 0% | [2] |
Note: While the activity in a mel1Δ strain is functionally zero, the relative activity of purified α-galactosidase shows high specificity for this compound.[5]
Monosaccharide Transporter Kinetics
The uptake of glucose and galactose is mediated by a family of hexose transporters (HXT) and the galactose permease (GAL2), each with distinct kinetic properties.
| Transporter | Genotype Context | Substrate | Km (mM) | Vmax (nmol/min/mg cell dry weight) | Reference |
| High-Affinity | |||||
| Hxt6 | hxt null background | Glucose | 1-2 | - | [6] |
| Hxt7 | hxt null background | Glucose | 1-2 | - | [6] |
| Gal2 | hxt null background | Glucose | 1-2 | - | [6] |
| Gal2 | Wild-Type | Galactose | ~5 | - | [7] |
| Medium-Affinity | |||||
| Hxt2 | hxt null background | Glucose | ~10 | - | [6] |
| Hxt4 | hxt null background | Glucose | ~10 | - | [6] |
| Low-Affinity | |||||
| Hxt1 | hxt null background | Glucose | 50-100 | - | [6] |
| Hxt3 | hxt null background | Glucose | 50-100 | - | [6] |
Note: Vmax values are highly dependent on experimental conditions and expression levels. The provided Km values indicate the affinity of the transporters for their substrates.
Growth Kinetics on this compound
The overall efficiency of this compound utilization is reflected in the growth dynamics of the yeast population.
| Strain | Condition | Lag Phase (hours) | Growth Rate (h-1) | Reference |
| Wild-Type (Mel+) | 2% this compound | 42 | 0.0385 | [8] |
| Wild-Type (Mel+) | 1% this compound | 58 | 0.0145 | [8] |
| Wild-Type (Mel+) | 0.2% this compound | 98 | 0.01 | [8] |
| Mutant (Mel-) | Any this compound Conc. | No Growth | 0 | [2] |
Impact of Mutations on this compound Uptake
Mutations affecting different stages of the this compound utilization pathway have distinct consequences on the overall phenotype.
-
mel1Δ Mutant: This is the most straightforward mutation, resulting in a complete inability to hydrolyze this compound and, therefore, a Mel- phenotype. These strains cannot grow on this compound as the sole carbon source.[2]
-
hxt Mutants: A complete deletion of the major hexose transporters (hxt1-7 null) would render the yeast unable to take up glucose, one of the products of this compound hydrolysis.[6] Even with a functional MEL1 gene, such a strain would exhibit severely impaired growth on this compound, relying solely on the galactose uptake via Gal2.
-
gal2 Mutant: A gal2Δ mutant would be unable to transport galactose. In the presence of this compound, a MEL1gal2Δ strain would only be able to utilize the glucose portion of the disaccharide.
-
Regulatory Mutants (e.g., mig1Δ): Glucose repression of the GAL genes is a key regulatory feature. In a wild-type cell, the glucose released from this compound hydrolysis represses the expression of GAL2 and other GAL genes. A mutation in a key repressor, such as MIG1, could lead to a partial de-repression of the GAL genes in the presence of glucose, potentially altering the dynamics of galactose uptake from this compound.[4]
Experimental Protocols
α-Galactosidase Activity Assay
This assay measures the rate of this compound hydrolysis by the secreted α-galactosidase.
-
Culture Preparation: Grow yeast strains to mid-log phase in a medium containing a non-repressing carbon source (e.g., glycerol/lactate) and induce with galactose.
-
Enzyme Collection: Pellet the cells by centrifugation. The supernatant contains the secreted α-galactosidase.
-
Reaction Setup: In a microplate well, combine a known volume of the supernatant with a buffered solution of the substrate p-nitrophenyl-α-D-galactopyranoside (PNPG).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C).
-
Measurement: The hydrolysis of PNPG by α-galactosidase releases p-nitrophenol, which is yellow. The rate of color development is measured spectrophotometrically at 400 nm.
-
Calculation: Enzyme activity is calculated based on the rate of p-nitrophenol production, normalized to the cell density of the original culture.
Radiolabeled Monosaccharide Uptake Assay
This method directly measures the transport of glucose and galactose into the yeast cells.
Caption: Workflow for a radiolabeled sugar uptake assay.
-
Cell Preparation: Grow yeast to the desired growth phase and wash the cells thoroughly with ice-cold buffer to remove any residual medium. Resuspend the cells in the assay buffer.
-
Uptake Initiation: Add a known concentration of radiolabeled glucose (e.g., 14C-glucose) or galactose to the cell suspension to initiate uptake.
-
Time Course: At specific time points (e.g., 15, 30, 45, 60 seconds), take aliquots of the cell suspension.
-
Uptake Termination and Separation: Immediately add the aliquot to a large volume of ice-cold buffer and rapidly filter the mixture through a membrane filter. This stops the transport process and separates the cells from the external radiolabeled sugar.
-
Washing: Quickly wash the filter with more ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filter in a scintillation vial with a scintillation cocktail and measure the amount of radioactivity taken up by the cells using a scintillation counter.
-
Calculation: The rate of uptake is calculated from the amount of radioactivity incorporated over time, normalized to the number of cells.
Conclusion
The utilization of this compound by Saccharomyces cerevisiae is a multi-step process that offers several points for comparative analysis between wild-type and mutant strains. While the presence or absence of the MEL1 gene is the primary determinant of the Mel+ or Mel- phenotype, mutations in the downstream hexose transporters and regulatory genes can significantly modulate the efficiency of this compound metabolism. A thorough understanding of the kinetics of both the extracellular hydrolysis and the subsequent monosaccharide transport is crucial for predicting and engineering yeast performance in industrial settings where this compound-containing substrates are used. The experimental protocols outlined in this guide provide a framework for quantitatively assessing these key performance parameters.
References
- 1. Sequence and structure of the yeast galactose transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEL1 | SGD [yeastgenome.org]
- 3. uniprot.org [uniprot.org]
- 4. Sugar transport in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Saccharomyces cerevisiae α-galactosidase production and application in the degradation of raffinose family oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A label-free real-time method for measuring glucose uptake kinetics in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GAL2 | SGD [yeastgenome.org]
- 8. Assessing Glucose Uptake through the Yeast Hexose Transporter 1 (Hxt1) | PLOS One [journals.plos.org]
A Comparative Guide to Melibiose Detection: A Novel Electrochemical Biosensor vs. Traditional HPLC-RID
For Researchers, Scientists, and Drug Development Professionals
The accurate and efficient quantification of melibiose (B213186), a disaccharide of galactose and glucose, is critical in various fields, including food science, biotechnology, and pharmaceutical development. While High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) has been the gold standard, emerging technologies offer promising alternatives. This guide provides an objective comparison of a novel electrochemical biosensor method for this compound detection against the conventional HPLC-RID technique, supported by experimental data and detailed protocols.
Data Presentation: Performance Comparison
The following table summarizes the key performance metrics for the novel electrochemical biosensor and the traditional HPLC-RID method for this compound detection.
| Performance Metric | Novel Electrochemical Biosensor | Traditional HPLC-RID Method |
| Limit of Detection (LOD) | 0.5 µM | 0.05 mg/mL (~146 µM) |
| Limit of Quantification (LOQ) | 1.5 µM | 0.15 mg/mL (~438 µM) |
| Linear Range | 1.5 µM - 10 mM | 0.15 mg/mL - 10 mg/mL |
| Analysis Time per Sample | ~5 minutes | ~20-30 minutes |
| Sample Volume Required | ~10 µL | ~20 µL |
| Selectivity | High (Enzyme-specific) | Moderate (Based on retention time) |
| Portability | High (Portable potentiostat) | Low (Benchtop instrument) |
| Cost per Sample | Low | High |
| Throughput | High | Low to Moderate |
Experimental Protocols
A. Novel Electrochemical Biosensor Method
This method utilizes an enzyme-based biosensor with α-galactosidase immobilized on a screen-printed carbon electrode. The enzyme specifically hydrolyzes this compound into galactose and glucose. The glucose produced is then detected electrochemically.
Materials:
-
Screen-Printed Carbon Electrodes (SPCEs)
-
α-galactosidase from Aspergillus niger
-
Chitosan (B1678972) solution (1% in 1% acetic acid)
-
Glutaraldehyde (B144438) solution (2.5%)
-
Phosphate buffer saline (PBS), pH 7.4
-
This compound standards
-
Potentiostat
Protocol:
-
Electrode Modification:
-
Clean the SPCE surface with deionized water and ethanol.
-
Drop-cast 5 µL of chitosan solution onto the working electrode and let it dry.
-
Activate the chitosan layer by immersing the electrode in 2.5% glutaraldehyde solution for 30 minutes.
-
Rinse thoroughly with deionized water.
-
-
Enzyme Immobilization:
-
Drop-cast 5 µL of α-galactosidase solution (1 mg/mL in PBS) onto the activated electrode surface.
-
Allow the enzyme to immobilize for 2 hours at 4°C.
-
Rinse with PBS to remove any unbound enzyme.
-
-
Electrochemical Detection:
-
Connect the modified electrode to the potentiostat.
-
Pipette 10 µL of the this compound sample onto the working electrode.
-
Apply a constant potential and record the current response after a fixed time (e.g., 60 seconds).
-
The current generated is proportional to the glucose concentration, and thus to the initial this compound concentration.
-
-
Calibration:
-
Prepare a series of this compound standards of known concentrations.
-
Measure the electrochemical response for each standard.
-
Plot the current response versus this compound concentration to generate a calibration curve.
-
B. Traditional HPLC-RID Method
This is a widely used chromatographic technique for the separation and quantification of sugars.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID).
-
Amino-based or ligand-exchange chromatography column.
-
Acetonitrile (B52724) (HPLC grade).
-
Deionized water (HPLC grade).
-
This compound standards.
-
Syringe filters (0.45 µm).
Protocol:
-
Mobile Phase Preparation:
-
Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 35°C) and the flow rate (e.g., 1.0 mL/min).
-
Allow the HPLC system to equilibrate until a stable baseline is achieved on the RID.
-
Inject 20 µL of the prepared sample into the HPLC system.
-
Run the analysis for a sufficient time to allow for the elution of this compound (typically 20-30 minutes).
-
-
Quantification:
-
Identify the this compound peak based on its retention time, as determined by injecting a pure this compound standard.
-
Integrate the peak area of the this compound peak.
-
Prepare a calibration curve by injecting a series of this compound standards of known concentrations and plotting the peak area versus concentration.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Mandatory Visualization
Caption: Experimental workflow for the novel electrochemical biosensor.
Caption: Logical comparison of the two this compound detection methods.
Correlating Melibiose Metabolism with Gene Expression Profiles: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate dance between a cell's metabolic state and its gene expression is fundamental. The metabolism of melibiose (B213186), a disaccharide composed of galactose and glucose, serves as an excellent model system for exploring this relationship. This guide provides a comparative analysis of how this compound metabolism is correlated with gene expression profiles in different microorganisms, supported by experimental data and detailed protocols.
The this compound Metabolic Pathway
This compound utilization is a conserved process across various microorganisms, involving two primary steps: transport of the sugar into the cell and its subsequent hydrolysis into monosaccharides. In the well-studied bacterium Escherichia coli, this process is primarily carried out by the products of the mel operon. The this compound permease (MelB), encoded by the melB gene, is a transport protein that actively brings this compound into the cytoplasm.[1][2] Once inside, the enzyme α-galactosidase (MelA), encoded by the melA gene, cleaves the α-1,6-glycosidic bond of this compound, releasing galactose and glucose, which can then enter central metabolic pathways like glycolysis.[1][2][3]
Similarly, in the yeast Saccharomyces cerevisiae, the ability to metabolize this compound is dependent on the presence of MEL genes, which encode for the secreted enzyme melibiase (an α-galactosidase).[4][5] This enzyme hydrolyzes this compound extracellularly, and the resulting monosaccharides are then transported into the cell.
Gene Expression in Response to this compound: A Comparative Overview
The presence of this compound in the growth medium triggers significant changes in the gene expression profiles of microorganisms capable of its catabolism. These changes are typically studied using high-throughput techniques like DNA microarrays and RNA-Sequencing (RNA-Seq).[6][7][8]
In E. coli, the regulation of the melAB operon is tightly controlled by the MelR protein, a transcriptional activator.[1] In the absence of this compound, MelR represses its own expression. However, when this compound is present, it binds to MelR, causing a conformational change that allows MelR to activate the transcription of the melA and melB genes, leading to the synthesis of α-galactosidase and this compound permease.[1] This induction is also influenced by the global transcriptional activator, the cAMP-CAP complex, which signals a lack of glucose.[1]
In certain probiotic bacteria like Lactobacillus acidophilus, dietary compounds can influence the expression of genes related to this compound metabolism. For instance, treatment with genistein (B1671435) has been shown to dramatically increase the expression of the this compound operon regulatory protein, suggesting a potential for using dietary interventions to modulate the metabolic capabilities of gut microbiota.[1]
Saccharomyces cerevisiae strains that can utilize this compound possess one or more MEL genes. The expression of these genes, such as MEL1, is induced by this compound, allowing the yeast to produce and secrete melibiase to break down the sugar.[4] This capability is particularly relevant in industrial settings, such as baking and brewing, where molasses containing raffinose (B1225341) (which is hydrolyzed to fructose (B13574) and this compound) is used.[4]
Comparative Summary of Gene Expression
| Organism | Key Genes/Operons | Regulator(s) | Inducer | Observed Expression Change | Reference |
| Escherichia coli | melAB operon (melA, melB) | MelR, cAMP-CAP | This compound | Up-regulation | [1] |
| Saccharomyces cerevisiae | MEL genes (e.g., MEL1) | - | This compound | Up-regulation | [4][5] |
| Lactobacillus acidophilus | This compound operon regulatory protein | - | Genistein (indirect) | Up-regulation | [1] |
| Streptococcus mutans | α-galactosidase | - | Raffinose, Stachyose | Up-regulation | [9] |
Visualizing the Experimental Workflow
To correlate this compound metabolism with gene expression profiles, a systematic experimental approach is required. This typically involves culturing the microorganism under specific conditions, followed by RNA extraction, library preparation, sequencing, and bioinformatic analysis to identify differentially expressed genes.
Detailed Experimental Protocols
Bacterial Culture and Induction
This protocol is a general guideline for growing bacteria like E. coli to study the effects of this compound.
-
Prepare Media: Prepare a minimal medium (e.g., M9 minimal salts) supplemented with a non-inducing carbon source (e.g., 0.4% glycerol) and necessary amino acids/vitamins for the specific strain.
-
Inoculation: Inoculate the medium with a single colony of the bacterial strain and grow overnight at 37°C with shaking.
-
Sub-culturing: Dilute the overnight culture into fresh minimal medium to an optical density at 600 nm (OD600) of ~0.05.
-
Growth: Grow the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD600 ≈ 0.4-0.6).
-
Induction: Split the culture into two flasks. To one flask, add this compound to a final concentration of 10 mM (the "induced" sample). To the other flask, add an equal volume of sterile water (the "control" sample).
-
Incubation: Continue to incubate both cultures under the same conditions for a defined period (e.g., 30-60 minutes) to allow for gene expression changes.
-
Harvesting: Harvest the cells by centrifugation at 4°C. Immediately discard the supernatant and flash-freeze the cell pellets in liquid nitrogen. Store pellets at -80°C until RNA extraction.
Total RNA Extraction from Bacteria
This protocol is designed to yield high-quality total RNA suitable for downstream applications like RNA-Seq.
-
Resuspension: Resuspend the frozen cell pellet in a suitable lysis buffer (e.g., containing lysozyme (B549824) and a denaturant like guanidinium (B1211019) thiocyanate).
-
Lysis: Disrupt the cells, for example, by bead beating or sonication, to ensure complete lysis and release of cellular contents.
-
RNA Purification: Purify the RNA from the lysate using a method such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or by using a commercial silica-column-based RNA purification kit.
-
DNase Treatment: Treat the purified RNA with DNase I to remove any contaminating genomic DNA. This step is critical for accurate gene expression quantification.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by checking its integrity on an agarose (B213101) gel or using a bioanalyzer. High-quality RNA should have an A260/A280 ratio of ~2.0 and intact ribosomal RNA bands.
RNA-Seq Library Preparation (Illumina Platform)
This is a summarized workflow for preparing strand-specific RNA-Seq libraries.[6][10][11]
-
rRNA Depletion: Remove ribosomal RNA (rRNA), which constitutes the majority of total RNA, using a commercially available rRNA depletion kit (e.g., Ribo-Zero for bacteria).[10][11]
-
RNA Fragmentation: Fragment the rRNA-depleted RNA into smaller pieces using enzymatic or chemical methods.
-
First-Strand cDNA Synthesis: Synthesize the first strand of complementary DNA (cDNA) from the fragmented RNA using reverse transcriptase and random hexamer primers.
-
Second-Strand cDNA Synthesis: Synthesize the second cDNA strand. To maintain strand-specificity, dUTP is often incorporated in place of dTTP.[11]
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters, which contain index sequences for multiplexing, to the ends of the cDNA fragments.
-
Degradation of dUTP-containing strand: If dUTP was used, the second strand is degraded using Uracil-N-Glycosylase (UNG), preserving the strand information from the original RNA molecule.
-
PCR Amplification: Amplify the adapter-ligated cDNA library using PCR to generate enough material for sequencing.
-
Library Quantification and Sequencing: Quantify the final library and sequence it on an Illumina platform.
Regulation of the E. coli this compound Operon
The genetic regulation of this compound metabolism in E. coli is a classic example of both positive and negative control, providing a clear logical relationship between the presence of a metabolite and the expression of genes required for its use.
This guide illustrates that the correlation between this compound metabolism and gene expression is a tightly regulated and highly responsive process. By employing modern transcriptomic techniques alongside classical microbiology, researchers can continue to unravel the complex regulatory networks that govern cellular metabolism, providing valuable insights for both fundamental science and applied biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound permease and alpha-galactosidase of Escherichia coli: identification by selective labeling using a T7 RNA polymerase/promoter expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of this compound mutants deficient in alpha-galactosidase and thiomethylgalactoside permease II in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Engineering of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of genetically transformed Saccharomyces cerevisiae baker's yeasts able to metabolize this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNA-Seq for Bacterial Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene Expression Profiling: Techniques, Applications, and Potential Research Subject - CD Genomics [rna.cd-genomics.com]
- 8. Gene expression profiling - Wikipedia [en.wikipedia.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Bacterial RNA-seq sample preparation and sequencing. [bio-protocol.org]
- 11. Efficient and robust RNA-seq process for cultured bacteria and complex community transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]
The Tale of Two Sugars: A Comparative Study of Melibiose and Raffinose Catabolism in Bacteria
For Researchers, Scientists, and Drug Development Professionals
The ability of bacteria to utilize a diverse array of carbohydrates is fundamental to their survival and pathogenesis. Among these are the α-galactooligosaccharides melibiose (B213186) and raffinose (B1225341), prevalent in plant-derived materials. Understanding the nuances of their catabolism is crucial for fields ranging from gut microbiome research to the development of novel antimicrobial strategies. This guide provides an objective comparison of this compound and raffinose catabolism in bacteria, supported by experimental data and detailed methodologies.
At a Glance: this compound vs. Raffinose Catabolism
| Feature | This compound Catabolism | Raffinose Catabolism |
| Primary Enzyme | α-Galactosidase | α-Galactosidase, often in concert with a sucrose (B13894) hydrolase/phosphorylase |
| Transport Systems | Permeases (e.g., MelB), ABC Transporters | Permeases (e.g., RafB), ABC Transporters |
| Typical End Products | Glucose, Galactose | Glucose, Galactose, Fructose (B13574) |
| Regulatory Control | Often regulated by a specific activator/repressor (e.g., MelR) induced by this compound. | Typically controlled by a dedicated repressor (e.g., RafR) induced by raffinose or this compound. |
| Genomic Organization | Frequently organized in a mel operon (e.g., melA, melB, melR). | Commonly found in a raf operon (e.g., rafA, rafB, rafD, rafR). |
Performance Data: Growth and Enzyme Kinetics
The efficiency with which bacteria utilize this compound and raffinose can be quantified by comparing their growth rates and the kinetic parameters of the key catabolic enzymes.
Bacterial Growth Rates
The ability to support growth varies between bacterial species and is dependent on the specific metabolic pathways present.
| Bacterium | Substrate | Doubling Time (h) | Specific Growth Rate (h⁻¹) |
| Erwinia chrysanthemi 3937[1] | This compound | 2-3 | - |
| Erwinia chrysanthemi 3937[1] | Raffinose | 2-3 | - |
| Bacteroides thetaiotaomicron WT | This compound | - | 0.29[2] |
| Bacteroides thetaiotaomicron WT | Raffinose | - | 0.17[2] |
| Ligilactobacillus salivarius Ren | Raffinose | - | 0.91 ± 0.03[3] |
α-Galactosidase Kinetic Parameters
The kinetic efficiency of α-galactosidase, the primary enzyme in the catabolism of both sugars, provides insight into substrate preference.
| Enzyme Source | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹mM⁻¹) |
| Escherichia coli (plasmid-encoded)[4] | This compound | 3.2 | - | - |
| Escherichia coli (plasmid-encoded)[4] | Raffinose | 60 | - | - |
| Saccharomyces cerevisiae (ScAGal)[5] | This compound | - | 193 | 17 |
| Saccharomyces cerevisiae (ScAGal)[5] | Raffinose | - | 46.8 | 0.9 |
| Debaryomyces hansenii UFV-1[6] | This compound | 2.01 | - | - |
| Debaryomyces hansenii UFV-1[6] | Raffinose | 16 | - | - |
Catabolic Pathways and Regulation
The breakdown of this compound and raffinose is tightly regulated at the genetic level, often through dedicated operons that are induced in the presence of the substrate.
This compound Catabolism
The catabolism of this compound is a relatively straightforward process. The disaccharide is transported into the cell and hydrolyzed by α-galactosidase into glucose and galactose, which then enter central glycolytic pathways.
In Escherichia coli, the mel operon (melA, melB) is positively regulated by the MelR protein in the presence of the inducer, this compound. MelR is a member of the AraC/XylS family of transcriptional activators.
Raffinose Catabolism
Raffinose, a trisaccharide, requires an additional enzymatic step. It is first cleaved by α-galactosidase into galactose and sucrose. The sucrose is then further hydrolyzed into glucose and fructose. Some bacteria, like certain lactobacilli, can also utilize an extracellular levansucrase to break down raffinose into fructose and this compound, with the latter then being transported and catabolized.
In E. coli, the plasmid-borne raf operon is negatively regulated by the RafR repressor. In the absence of an inducer (raffinose or this compound), RafR binds to operator sites in the promoter region, blocking transcription. The inducer binds to RafR, causing a conformational change that prevents it from binding to the DNA, thus allowing transcription of the raf genes.
Experimental Protocols
α-Galactosidase Activity Assay
This assay quantifies the enzymatic activity of α-galactosidase by measuring the release of a chromogenic or fluorogenic product from a synthetic substrate.
Principle: α-Galactosidase hydrolyzes a synthetic substrate, such as p-nitrophenyl-α-D-galactopyranoside (pNP-Gal), releasing p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 405-420 nm.
Materials:
-
Bacterial cell lysate or purified enzyme
-
p-nitrophenyl-α-D-galactopyranoside (pNP-Gal) solution
-
Reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 6.0-7.0)
-
Stop solution (e.g., 1 M sodium carbonate)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare bacterial cell lysates by sonication or enzymatic lysis.
-
Add a defined volume of cell lysate or purified enzyme to the wells of a microplate.
-
Initiate the reaction by adding the pNP-Gal substrate solution.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the released p-nitrophenol at 405-420 nm.
-
Calculate the enzyme activity based on a standard curve of p-nitrophenol.
Sugar Transport Assay
This assay measures the uptake of radiolabeled sugars into bacterial cells to determine the activity and kinetics of transport systems.
Principle: Bacterial cells are incubated with a radiolabeled sugar (e.g., [¹⁴C]-melibiose or [¹⁴C]-raffinose). The amount of radioactivity incorporated into the cells over time is measured to determine the rate of transport.
Materials:
-
Bacterial culture grown to mid-log phase
-
Radiolabeled sugar (e.g., [¹⁴C]-melibiose or [¹⁴C]-raffinose)
-
Wash buffer (e.g., phosphate-buffered saline)
-
Scintillation cocktail
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Grow bacterial cells to mid-log phase and induce the expression of the transport system if necessary.
-
Harvest and wash the cells, then resuspend them in a minimal medium.
-
Initiate the transport assay by adding the radiolabeled sugar to the cell suspension.
-
At various time points, take aliquots of the cell suspension and rapidly filter them through a membrane filter to separate the cells from the medium.
-
Wash the cells on the filter with a cold wash buffer to remove any non-transported radiolabeled sugar.
-
Place the filter in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the rate of sugar uptake.
Reporter Gene Assay for Operon Regulation
This assay is used to study the regulation of gene expression by fusing a promoter of interest to a reporter gene, such as lacZ (encoding β-galactosidase).
Principle: The promoter of the operon being studied (e.g., the mel or raf promoter) is cloned upstream of a reporter gene in a plasmid. This plasmid is introduced into the bacterium of interest. The expression of the reporter gene, which is easily quantifiable, serves as a proxy for the activity of the promoter under different conditions (e.g., in the presence or absence of inducers).
Materials:
-
Bacterial strain containing the reporter plasmid
-
Growth medium with and without inducers (this compound or raffinose)
-
Reagents for the reporter enzyme assay (e.g., ONPG for β-galactosidase)
Procedure:
-
Grow the bacterial strain containing the reporter plasmid in a medium lacking the inducer.
-
Inoculate fresh media, some containing the inducer and some without, with the overnight culture.
-
Grow the cultures to mid-log phase.
-
Harvest the cells and perform the appropriate reporter enzyme assay (e.g., β-galactosidase assay).
-
Compare the reporter activity in the induced versus uninduced conditions to determine the level of gene expression regulation.
Conclusion
The catabolism of this compound and raffinose in bacteria, while sharing the central role of α-galactosidase, exhibits significant differences in terms of the complexity of the pathway, the number of enzymes involved, and the regulatory mechanisms. Raffinose catabolism represents a more intricate process, requiring the coordinated action of multiple enzymes to fully break down the trisaccharide. The genetic regulation of these pathways is finely tuned to respond to the availability of these specific α-galactooligosaccharides. The data and methodologies presented in this guide provide a foundation for further research into the diverse strategies employed by bacteria to utilize these important carbon sources, with implications for microbiology, biotechnology, and human health.
References
- 1. Catabolism of Raffinose, Sucrose, and this compound in Erwinia chrysanthemi 3937 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of raffinose family oligosaccharide use in Bacteroides species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the mechanism of raffinose utilization in Ligilactobacillus salivarius Ren by transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raffinose metabolism in Escherichia coli K12. Purification and properties of a new alpha-galactosidase specified by a transmissible plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extracellular alpha-galactosidase from Debaryomyces hansenii UFV-1 and its use in the hydrolysis of raffinose oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Melibiose: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of melibiose (B213186), this guide offers procedural, step-by-step instructions to ensure safe and compliant laboratory practices.
This compound, a disaccharide composed of galactose and glucose, is generally considered non-hazardous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, prudent laboratory practices and adherence to local regulations are paramount for the disposal of any chemical substance. This document outlines the recommended procedures for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including safety glasses and gloves. While this compound is non-flammable, it is a powder that can create dust; handle it in a well-ventilated area to avoid inhalation.[1][2] In case of a spill, sweep up the solid material, place it in a sealed container, and proceed with the disposal methods outlined below.[1]
This compound Properties Relevant to Disposal
For quick reference, the following table summarizes the key characteristics of this compound pertinent to its disposal.
| Property | Value | Citation |
| GHS Hazard Classification | Non-hazardous | [1] |
| Physical State | Solid, powder | [2] |
| Flammability | Non-flammable | [1] |
| Solubility in Water | Soluble | [1] |
| Incompatibilities | Strong oxidizing agents | [1] |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and form (solid or aqueous solution) of the waste. Always consult and comply with all federal, state, and local regulations before proceeding with any disposal method.[1]
Method 1: Solid Waste Disposal (Trash)
For solid this compound, disposal in the regular trash is often permissible, as it is not classified as a hazardous waste.[3][4] One Safety Data Sheet suggests Flinn Scientific's Disposal Method #26a, which pertains to landfill disposal for non-hazardous organic compounds.[1]
Experimental Protocol:
-
Containment: Ensure the this compound waste is in a securely sealed primary container to prevent leakage or spillage.
-
Labeling: Clearly label the container as "this compound" or with its chemical name. While not hazardous, proper labeling prevents accidental misuse or misidentification.
-
Secondary Containment: Place the sealed primary container into a larger, durable secondary container, such as a labeled cardboard box or a designated solid waste drum for non-hazardous materials.
-
Disposal: Dispose of the container in the regular laboratory trash destined for a sanitary landfill. Alert maintenance staff if chemicals are being disposed of in the trash to prevent any accidents.[3]
Method 2: Aqueous Solution Disposal (Drain)
For small quantities of dilute, neutral aqueous solutions of this compound, drain disposal may be an option, given its high water solubility and low toxicity.[3] This method should only be used if your institution is connected to a municipal water treatment facility and local regulations permit it.
Experimental Protocol:
-
Dilution: Dilute the this compound solution with a large amount of water (at least 20-fold excess) to further lower its concentration.
-
pH Neutralization: Check the pH of the solution. If other substances have been added that have altered the pH, neutralize it to a range of 5.5 to 10.5 before disposal.[3]
-
Disposal: Pour the diluted, neutral solution down a laboratory sink, flushing with copious amounts of running water. This ensures that the substance is sufficiently diluted within the wastewater system.
-
Record Keeping: Maintain a log of the approximate amounts and dates of drain disposal to ensure that daily and monthly limits for your institution are not exceeded.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
By following these procedures and the logical workflow, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible laboratory environment.
References
Essential Safety and Handling Protocols for Melibiose
For researchers, scientists, and drug development professionals, the safe and efficient handling of all laboratory reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. While Melibiose is classified as a non-hazardous substance, adherence to standard laboratory safety protocols is essential to minimize any potential risks and maintain a secure research environment.[1][2][3] This guide provides comprehensive, step-by-step procedures for the operational handling and disposal of this compound.
Personal Protective Equipment (PPE) and Safety Measures
When working with this compound in a laboratory setting, the following personal protective equipment should be utilized to prevent direct contact and ensure personal safety.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses with Side Shields | Minimum requirement for working with or in the vicinity of this compound to protect from accidental splashes or airborne particles.[4] |
| Hand Protection | Disposable Nitrile Gloves | To be worn when handling this compound powder or solutions to prevent skin contact.[5][6] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from potential spills.[6][7] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound, from receipt to use in experiments, ensures a safe and efficient workflow.
-
Receiving and Storage :
-
Preparation and Weighing :
-
Handle this compound in a well-ventilated area.
-
When weighing the powder, take care to avoid the creation of dust.
-
Use a clean, designated spatula and weighing vessel.
-
-
Experimental Use :
Accidental Release and First Aid Measures
In the event of a spill or accidental exposure, follow these procedures:
| Incident | Action |
| Spill | Sweep up the spilled solid material, place it in a sealed bag or container for disposal, and then ventilate and wash the spill site.[1] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][2] |
| Skin Contact | Wash the affected area with plenty of water.[1][2] |
| Ingestion | Rinse the mouth with water. If the person feels unwell, call a poison center or physician.[1][2] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to maintain environmental and laboratory safety.
-
Uncontaminated this compound :
-
Contaminated this compound :
-
If this compound is mixed with hazardous materials, it must be disposed of in accordance with the disposal requirements for the hazardous substance.
-
-
Empty Containers :
-
Completely empty containers can be recycled or disposed of as regular waste.[2]
-
Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste disposal to ensure full compliance with all applicable regulations.
Visual Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. carlroth.com [carlroth.com]
- 3. chemscience.com [chemscience.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. safety.rice.edu [safety.rice.edu]
- 7. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
